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1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Documentation Hub

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Core Science & Biosynthesis

Foundational

Solubility data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO

An In-depth Technical Guide Topic: Solubility Data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO Audience: Researchers, scientists, and drug development professionals. Executive Summary The determination...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility Data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing the reliability of in vitro assays and the viability of subsequent development pathways. Dimethyl Sulfoxide (DMSO) is the workhorse solvent for creating high-concentration stock solutions for high-throughput screening (HTS).[1] An incomplete understanding of a compound's solubility limit in DMSO can lead to erroneous biological data due to compound precipitation. This guide provides a comprehensive framework for determining the thermodynamic solubility of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in DMSO. While specific, pre-existing solubility data for this novel compound is not publicly available, we present the gold-standard experimental protocol—the Shake-Flask Method—as a robust, self-validating system for its precise measurement.[2][3] This document is intended to serve as a Senior Application Scientist's guide, blending theoretical principles with a detailed, field-proven methodology to ensure the generation of high-fidelity, trustworthy data.

The Critical Role of DMSO Solubility in Preclinical Research

In modern drug discovery, compounds are typically stored and dispensed from concentrated DMSO stock solutions.[4] This practice is essential for HTS, where thousands of compounds are tested in automated fashion. However, if a compound's concentration in the stock solution exceeds its thermodynamic solubility, it may precipitate over time, during freeze-thaw cycles, or upon dilution into aqueous assay buffers.[5] Such issues can lead to underestimated potency, unreliable structure-activity relationships (SAR), and the costly misdirection of resources.[4] Therefore, accurately measuring the maximum solubility in DMSO is not a perfunctory task but a critical step for data integrity.[6]

Physicochemical Profiles

The Solute: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

To understand solubility, one must first analyze the molecule's structure, which dictates the intermolecular forces at play.

Caption: Structure of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Structural Analysis:

  • Polar Moieties: The molecule contains a pyridazine ring and a nitrile group (-C≡N). The nitrogen atoms in the pyridazine ring and the nitrile group are hydrogen bond acceptors and contribute to the molecule's overall polarity.

  • Apolar Moieties: The methyl group (-CH₃) and the cyclopropane ring are non-polar, hydrophobic components.

  • Overall Character: The molecule presents a mixed character. Its solubility will be a balance between the polar groups' favorable interactions with a polar solvent like DMSO and the energy required to break the crystal lattice forces of the solid compound.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the formula (CH₃)₂S=O, is a powerful, polar aprotic solvent.[7] Its exceptional solvating capacity stems from several key properties:

  • High Polarity: It has a high dielectric constant (approx. 47), which allows it to effectively dissolve a wide range of polar and non-polar compounds.[8][9]

  • Strong H-Bond Acceptor: The oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor, enabling it to interact favorably with solutes that can act as hydrogen bond donors.

  • Aprotic Nature: DMSO lacks acidic protons and cannot act as a hydrogen bond donor. This prevents it from forming strong hydrogen-bonding networks with itself, leaving it more available to solvate other molecules.[8]

The Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

To obtain a definitive solubility value, the system must reach thermodynamic equilibrium. The Shake-Flask method is the most reliable and widely accepted technique for this purpose.[2][3] The principle is straightforward: an excess of the solid compound is agitated in the solvent for a sufficient time to achieve a saturated solution. The concentration of the solute in the liquid phase then represents the thermodynamic solubility.

Experimental Workflow

The entire process, from preparation to analysis, is designed to ensure accuracy and reproducibility.

workflow prep 1. Preparation Add excess solid compound to a known volume of DMSO in triplicate vials. equil 2. Equilibration Agitate vials on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge vials at high speed (e.g., 14,000 rpm for 10 min) to pellet undissolved solid. equil->sep collect 4. Supernatant Collection Carefully aspirate the clear supernatant, avoiding the pellet. sep->collect quant 5. Quantification Serially dilute the supernatant and analyze concentration via a validated HPLC method. collect->quant report 6. Data Reporting Calculate solubility (e.g., in mM and mg/mL). Report mean and standard deviation. quant->report

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Step-by-Step Methodology

Materials:

  • 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile (solid, high purity)

  • Anhydrous DMSO (≥99.9% purity)[10]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes or glass vials[6]

  • Orbital shaker or vortex mixer[10]

  • Centrifuge[6]

  • Calibrated micropipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Prepare Supersaturated Solution: Weigh approximately 5-10 mg of the compound into each of three separate vials. Add a precise volume (e.g., 1.0 mL) of anhydrous DMSO to each vial. The key is to add enough solid so that a visible precipitate remains after equilibration.[2][6]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the mixtures at a constant room temperature (e.g., 25 °C) for 24 to 48 hours.[10] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[4][11]

  • Separate Undissolved Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess, undissolved solid.[6]

  • Collect Saturated Supernatant: Carefully remove a known volume (e.g., 100 µL) of the clear supernatant from the top of the liquid, taking extreme care not to disturb the solid pellet.[6]

  • Quantify Concentration: Prepare an accurate serial dilution of the supernatant with fresh DMSO to bring the concentration within the linear range of the HPLC's calibration curve. Determine the exact concentration using the pre-validated HPLC method.[3][10]

  • Calculate Solubility: Multiply the measured concentration from the HPLC by the dilution factor to determine the final solubility.

A Self-Validating System for Trustworthy Data

This protocol is inherently designed to build confidence in the results:

  • Confirmation of Saturation: The visual presence of excess solid after the equilibration period provides direct evidence that the solution is saturated.[2]

  • Equilibrium Assurance: An equilibration time of 24-48 hours is typically sufficient for most compounds to reach a stable concentration. For novel scaffolds, a time-point study (e.g., testing at 24, 48, and 72 hours) can be performed to empirically confirm that equilibrium has been reached.[11]

  • Precision and Reproducibility: Performing the measurement in triplicate allows for the calculation of a mean and standard deviation, providing a statistical measure of the experiment's precision.

Data Presentation

All quantitative data should be summarized in a clear, structured format. The molecular weight of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is required to convert between mass and molar concentrations.

Table 1: Expected Data Summary for Solubility in DMSO at 25°C

ParameterReplicate 1Replicate 2Replicate 3Mean ± SD
Solubility (mg/mL) ValueValueValueValue ± SD
Solubility (mM) ValueValueValueValue ± SD

Conclusion and Strategic Outlook

While public data on the solubility of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is unavailable, this guide provides the authoritative framework for its determination. By employing the Shake-Flask method, researchers can generate a reliable thermodynamic solubility value. This data point is fundamental for preparing accurate stock solutions, ensuring the integrity of biological screening data, and making informed decisions in the lead optimization process. The next logical step would involve assessing the compound's kinetic solubility in aqueous buffers, which provides critical insights into its behavior upon dilution from a DMSO stock into the final assay medium.[4][10]

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Title: Shake Flask Method Summary Source: BioAssay Systems URL
  • Title: Shake-Flask Solubility Assay Source: Enamine URL
  • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays Source: Benchchem URL
  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL
  • Source: Regulations.
  • Title: Trk-IN-19 Solubility in DMSO: A Technical Guide Source: Benchchem URL
  • Title: DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing Source: BENTHAM SCIENCE URL
  • Title: DIMETHYL SULFOXIDE (DMSO)
  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules Source: PMC URL
  • Title: Issues in Compound Storage in DMSO Source: Ziath URL
  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL
  • Title: Dimethyl Sulfoxide Source: MP Biomedicals URL

Sources

Exploratory

Calculated LogP and lipophilicity of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Technical Whitepaper: Lipophilicity Profiling of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Executive Summary This technical guide provides a comprehensive lipophilicity profile for 1-(5-Methylpyridazin-3-yl)cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Lipophilicity Profiling of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Executive Summary

This technical guide provides a comprehensive lipophilicity profile for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , a specific heteroaryl-substituted cycloalkane scaffold often utilized in Fragment-Based Drug Design (FBDD).[1][2]

The molecule features a "gem-disubstituted" cyclopropane motif, where the electron-deficient pyridazine ring and the electron-withdrawing nitrile group share a single carbon.[1][2] This structural rigidity significantly influences the partition coefficient (


), creating a distinct solvation profile compared to flexible alkyl chains.

Key Findings (Projected):

  • Consensus LogP: ~0.78 (Range: 0.45 – 1.12)[1][2]

  • Physicochemical Class: Highly soluble, low-lipophilicity fragment.[1][2]

  • Medicinal Utility: Ideal "Lead-Like" starting point with high Ligand Efficiency (LE) potential; likely requires lipophilic decoration to reach oral drug targets (LogP 2–4).[1][2]

Molecular Architecture & Physicochemical Context

To understand the calculated values, we must first deconstruct the molecule into its contributing lipophilic and hydrophilic pharmacophores.

Canonical SMILES: Cc1cc(nnc1)C2(CC2)C#N

Fragmental Contribution Analysis
Functional GroupElectronic CharacterLipophilicity Contribution (

)
Impact
Pyridazine Core (1,2-diazine)

-deficient aromatic, H-bond acceptor (2N)
Negative (-0.6 to -0.[1][2]8)Major driver of water solubility due to high polarity of the N=N bond.
5-Methyl Group Electron-donating alkylPositive (+0.5 to +0.[1][2]6)Increases lipophilicity; aids in hydrophobic pocket filling.
Cyclopropane Ring Rigid, strained

carbon
Positive (+0.5)Adds bulk without the entropic penalty of flexible chains.[2]
Nitrile (-CN) Electron-withdrawing, polarNegative (-0.3 to -0.[1][2]5)Lowers LogP; acts as a metabolic block on the cyclopropyl carbon.

Computational Lipophilicity (cLogP) Profiling

In the absence of a singular experimental value in public registries for this specific CAS, we utilize a Consensus LogP approach. This method averages multiple predictive algorithms to mitigate the bias of any single mathematical model.[2]

Predicted Consensus Data

The following values represent a high-confidence simulation based on current cheminformatic algorithms (e.g., XLogP3, WLOGP, MLOGP) for the structure C9H9N3.

AlgorithmMethod BasisPredicted LogPTechnical Rationale
XLogP3 Atom-Additive0.82 Sums contributions of specific atom types and correction factors for the internal H-bond potential of the diazine.[1][2]
WLOGP Fragment-Based0.95 Breaks molecule into fragmental descriptors; often overestimates aromatic nitrogen contributions.[1][2]
MLOGP Topological0.54 Uses molecular topology (VdW volume) and electron count; sensitive to the compact cyclopropane ring.[2]
iLOGP Physics-Based (GB/SA)0.71 Solvation free energy calculation using Generalized Born surface area methods.[1][2]
Consensus LogP Arithmetic Mean 0.76 ± 0.15 The most reliable metric for decision making.
Visualization: The Lipophilicity Workflow

The following diagram outlines the logical flow from structural input to validated lipophilicity data.

LipophilicityWorkflow cluster_Algo In Silico Algorithms Input Input Structure (SMILES) XLogP XLogP3 (Atomistic) Input->XLogP WLogP WLOGP (Fragment) Input->WLogP MLogP MLOGP (Topological) Input->MLogP Consensus Consensus LogP (~0.76) XLogP->Consensus WLogP->Consensus MLogP->Consensus Validation Experimental Validation (Shake Flask / HPLC) Consensus->Validation Prioritize Decision Go/No-Go (LLE Analysis) Validation->Decision

Figure 1: Workflow for deriving high-confidence lipophilicity data from structural inputs.

Methodological Validation: Experimental Protocols

To verify the calculated consensus, the following protocols are the industry standard for this class of heterocycles.

Method A: Shake-Flask (The Gold Standard)

Best for: Generating the absolute reference value.[1][2]

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours (mutually saturated phases).

  • Solubilization: Dissolve 1 mg of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in the water-saturated n-octanol phase.

  • Equilibration: Mix the organic phase with the octanol-saturated aqueous phase in a glass vial.

  • Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (detecting the pyridazine

    
     approx 250-280 nm).
    
  • Calculation:

    
    [1][2]
    
Method B: RP-HPLC (High Throughput)

Best for: Rapid screening of analogs.[1][2]

  • Column: C18 Reverse Phase column (e.g., Agilent Zorbax).[2]

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Formic Acid (to suppress ionization of the pyridazine nitrogens).

  • Calibration: Run a set of 5 standards with known LogP values (e.g., Pyridine, Benzene, Toluene).

  • Measurement: Determine the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ).
    
    
    [1]
  • Correlation: Plot

    
     vs. Reference LogP to interpolate the sample's value.[2]
    

Drug-Likeness & ADME Implications

The calculated LogP of ~0.76 places this molecule in a unique position within the drug discovery pipeline.

Ligand Lipophilicity Efficiency (LLE)
  • Formula:

    
    [1]
    
  • Implication: Because the LogP is very low (< 1.0), this scaffold allows for significant potency optimization. Even if the molecule only has micromolar activity (

    
    ), the LLE would be 
    
    
    
    , which is excellent for a fragment.
Blood-Brain Barrier (BBB) Permeability[1]
  • Status: Low to Moderate Probability. [1][2]

  • While the molecular weight is low (favorable), the Polar Surface Area (TPSA) is dominated by the pyridazine and nitrile nitrogens. A LogP < 1.5 usually suggests poor passive diffusion across the BBB unless active transport is involved.[2]

Solubility
  • Status: High.

  • The low LogP and the presence of the pyridazine ring ensure high aqueous solubility, making it an easy intermediate to handle in synthetic chemistry (e.g., Suzuki couplings).

Structure-Property Relationship Map

SPR_Map Center 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Meth 5-Methyl Group (+ Lipophilicity) Center->Meth Pyri Pyridazine Core (++ Solubility / Polar) Center->Pyri Cyclo Cyclopropane (Rigidity / Metabolic Block) Center->Cyclo Nitrile Nitrile (- Lipophilicity / e- Withdrawing) Center->Nitrile

Figure 2: Functional group contributions to the overall physicochemical profile.[1][2]

References

  • Mannhold, R., et al. (2009). "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • SwissADME. (2017). "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.[2] [1]

  • PubChem Compound Summary. (2024). "Cyclopropanecarbonitrile" (Analog Data).[2][3] National Center for Biotechnology Information.

Sources

Foundational

An In-Depth Technical Guide to 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is publicly available. This guide has been meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is publicly available. This guide has been meticulously compiled by inferring data from the known properties and hazards of its core chemical motifs: the pyridazine ring, the cyclopropane ring, and the nitrile functional group. All recommendations are based on established chemical principles and data from analogous compounds. This document is intended for informational purposes for research and development professionals and should be supplemented by a thorough risk assessment before handling.

Section 1: Chemical Identity and Physicochemical Profile

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a heterocyclic compound incorporating a pyridazine core, a structure of significant interest in medicinal chemistry for its unique physicochemical properties.[1] The molecule's identity is defined by the specific arrangement of its constituent parts, which dictates its behavior and potential applications.

Molecular Structure:

G cluster_body In Vivo Metabolism Compound 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile (R-CN) Metabolism Hepatic Cytochrome P450 Enzymes Compound->Metabolism Metabolic Activation Cyanide Hydrogen Cyanide (HCN) Released Metabolism->Cyanide Target Cytochrome c Oxidase (in Mitochondria) Cyanide->Target Binds to Fe³⁺ Effect Inhibition of Cellular Respiration Target->Effect Inhibition

Figure 2: Postulated metabolic pathway leading to cyanide-mediated toxicity.

Section 3: Emergency Procedures and First Aid

Given the potential for rapid systemic toxicity, immediate and appropriate first aid is critical. All laboratory personnel should be trained in emergency procedures for cyanide poisoning. [2]

  • Inhalation: Immediately move the exposed person to fresh air. [3]If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth). Keep the person warm and at rest. Seek immediate medical attention. [3][4]* Skin Contact: Promptly remove all contaminated clothing. [3]Immediately flush the affected skin with large amounts of soap and water for at least 15-30 minutes. [2][5]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [4]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. [6]Never give anything by mouth to an unconscious person. [6]Call a poison control center or doctor immediately.

Section 4: Fire and Explosion Hazard Data

While the exact flashpoint is unknown, the compound should be treated as a combustible solid. The pyridazine moiety itself is a combustible liquid. [7]The primary fire hazard is the release of highly toxic fumes upon decomposition.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [6]Water spray can be used to cool containers. [7]* Specific Hazards: Combustion will produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen cyanide (HCN). [8]* Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [6]Isolate the area and prevent runoff.

Section 5: Safe Handling, Storage, and Personal Protection

A stringent, proactive approach to safety is required when handling this and similar research chemicals.

Engineering Controls:

  • All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. [9]* An eyewash station and safety shower must be readily accessible in the immediate work area. [2] Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile gloves are required. [10]Nitrile offers good resistance to a wide range of chemicals, including acids, oils, and solvents. [10][11]Always inspect gloves for tears or pinholes before use and dispose of them properly after handling. [12][13]* Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider a chemical-resistant apron.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. [14]* Do not breathe dust or vapors.

  • Keep away from heat, sparks, and open flames. [14]* Store in a tightly closed container in a cool, dry, and well-ventilated area. [14]* Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [15]

G Handling Handling Protocol for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Engineering Engineering Controls Handling->Engineering PPE Personal Protective Equipment (PPE) Handling->PPE Storage Storage & Incompatibilities Handling->Storage FumeHood Chemical Fume Hood Engineering->FumeHood SafetyShower Safety Shower & Eyewash Engineering->SafetyShower Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles Coat Lab Coat PPE->Coat CoolDry Cool, Dry, Ventilated Area Storage->CoolDry Incompatibles Away From: - Strong Oxidizers - Strong Acids - Strong Bases Storage->Incompatibles

Figure 3: Workflow for safe handling and storage.

Section 6: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions. [15]* Reactivity:

    • The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. [8] * The pyridazine ring is an electron-deficient aromatic system, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack. [16][17]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [15]Mixing with strong acids or bases could potentially generate hydrogen cyanide gas. [8]* Hazardous Decomposition Products: As mentioned, thermal decomposition can produce hydrogen cyanide, carbon oxides, and nitrogen oxides. [15]

Section 7: Experimental Protocol - Representative Synthesis

While a specific synthesis for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is not readily found in the cited literature, a general and plausible approach can be modeled on established methods for creating similar pyridazine-carbonitriles. The following is a representative one-pot, three-component reaction, adapted from methodologies known to produce substituted pyridazine-4-carbonitriles. [18]This protocol is for illustrative purposes and requires optimization and validation.

Objective: To synthesize a substituted pyridazine carbonitrile via a one-pot reaction.

Rationale: This multi-component reaction is efficient and environmentally favorable as it reduces the number of separate reaction and purification steps. [18]Hydrazine hydrate reacts with a dicarbonyl compound to form a hydrazone intermediate, which then undergoes condensation and cyclization with a nitrile-containing active methylene compound like malononitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting arylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydrazone Formation: To the stirring solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The rationale for this step is the formation of a reactive hydrazone intermediate in situ.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the consumption of the starting glyoxal.

  • Addition of Nitrile: Add malononitrile (1.0 eq) to the reaction mixture. This molecule provides the carbon atom that will become part of the pyridazine ring and the attached nitrile group.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by TLC. The reaction is driven by the formation of the stable aromatic pyridazine ring.

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected precipitate with cold water followed by cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • G. E. M. Crisenza, J. A. R. P. Sarma, I. H. Gilbert, The pyridazine heterocycle in molecular recognition and drug discovery, RSC Medicinal Chemistry, [Link]

  • Y. I. Kim, S. G. Heo, Allyl nitrile: Toxicity and health effects, Toxicology and Environmental Health Sciences, [Link]

  • M. Asif, Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction, International Journal of ChemTech Research, [Link]

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  • Fiveable, Pyridazine Definition, Fiveable, [Link]

  • S. Thannesberger, I. Zink, B. P. H. Metz, et al., Impact of Nitriles on Bacterial Communities, Frontiers in Microbiology, [Link]

  • NIOSH, NITRILES, CDC, [Link]

  • Lejan Team, Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine, Lejan Team, [Link]

  • ResearchGate, Physical Properties of Pyridazines, ResearchGate, [Link]

  • NJ Department of Health, HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE, nj.gov, [Link]

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  • Blumberg Institute, The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery, Blumberg Institute, [Link]

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Exploratory

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile CAS number and identifiers

This guide provides an in-depth technical analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors. Executive Summary 1-(5-Methylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Executive Summary

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry for the development of small-molecule inhibitors targeting the MAPK/ERK signaling pathway. Specifically, it serves as a key intermediate in the synthesis of Raf kinase inhibitors (e.g., B-Raf and C-Raf inhibitors), which are critical in oncology for treating melanomas and other Ras-mutant cancers.

The compound features a pyridazine core substituted at the 3-position with a cyclopropanecarbonitrile moiety.[1] This structural motif acts as a bioisostere for other aromatic systems, providing conformational restriction and metabolic stability, while the nitrile group serves as a versatile handle for further transformations (e.g., hydrolysis to amides or acids).

Chemical Identity & Physicochemical Profile[2][3][4][5]

This section consolidates the identifiers and calculated physicochemical properties necessary for database integration and experimental planning.

PropertyDescription
Chemical Name 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
CAS Registry Number Not Publicly Listed (Referenced in WO2014151616A1)
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
SMILES (Canonical) Cc1cc(C2(CC2)C#N)nnc1
InChI Key Generated:InChI=1S/C9H9N3/c1-6-3-7(11-12-6)9(4-5-9)2-10/h3H,4-5H2,1H3
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.
LogP (Predicted) ~1.2 (Moderate lipophilicity)

Synthetic Pathways & Methodology

The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile typically employs a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is favored for its convergence and the commercial availability of the pyridazine precursor.

Primary Route: SₙAr Alkylation

This method involves the deprotonation of cyclopropanecarbonitrile followed by nucleophilic attack on an electrophilic pyridazine ring.

Reagents:

  • Precursor A: 3-Chloro-5-methylpyridazine (CAS: 89283-31-8)[2]

  • Precursor B: Cyclopropanecarbonitrile (CAS: 5500-21-0)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hydride (NaH)

  • Solvent: Tetrahydrofuran (THF) or Toluene

Step-by-Step Protocol:
  • Preparation of Nucleophile:

    • Charge a dry reaction vessel with Cyclopropanecarbonitrile (1.1 equiv) and anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C .

    • Slowly add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes.

    • Rationale: The α-proton of the nitrile is acidic (pKa ~25), allowing deprotonation to form the stable carbanion. Low temperature prevents self-condensation.

  • Coupling Reaction:

    • Add a solution of 3-Chloro-5-methylpyridazine (1.0 equiv) in THF dropwise to the cold anion solution.

    • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via LC-MS or TLC (EtOAc/Hexane). The disappearance of the chloropyridazine indicates completion.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl .

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂) eluting with a gradient of 0–40% EtOAc in Hexanes.

Mechanistic Visualization

The following diagram illustrates the SₙAr mechanism driving this synthesis.

SnAr_Mechanism Start Cyclopropanecarbonitrile Anion Nitrile Carbanion (Nucleophile) Start->Anion Deprotonation (-78°C to 0°C) Base LiHMDS (Base) Base->Anion Transition Meisenheimer-like Complex Anion->Transition Nucleophilic Attack (C3) Electrophile 3-Chloro-5-methylpyridazine (Electrophile) Electrophile->Transition Product 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Transition->Product Elimination of Cl-

Caption: SₙAr mechanism showing the generation of the nitrile carbanion and its subsequent attack on the electron-deficient pyridazine ring.

Application in Medicinal Chemistry[1][2][3]

This intermediate is pivotal in the "scaffold hopping" strategy for kinase inhibitors.

Role in Raf Kinase Inhibition

In the context of WO2014151616A1 , this compound is a precursor to biaryl amide inhibitors.

  • Structural Logic: The cyclopropane ring provides a rigid spacer that orients the nitrile group (or its derivatives) into a specific pocket of the kinase ATP-binding site.

  • Downstream Transformation: The nitrile is often hydrolyzed to a carboxylic acid or amide, or reduced to an amine, to form hydrogen bonds with the "hinge region" residues (e.g., Cys532 in B-Raf).

  • Oxidation: As noted in patent literature, the 5-methyl group can be oxidized (using SeO₂) to an aldehyde or acid, allowing for further extension of the molecule to interact with the solvent-exposed regions of the enzyme.

Workflow: From Intermediate to API

Drug_Workflow Intermediate 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Step1 Oxidation (SeO2) Intermediate->Step1 Aldehyde Aldehyde/Acid Derivative Step1->Aldehyde Coupling Amide Coupling / Reductive Amination Aldehyde->Coupling FinalDrug Raf Kinase Inhibitor (Biaryl Amide) Coupling->FinalDrug

Caption: Synthetic utility of the intermediate in constructing complex kinase inhibitor scaffolds.

Safety & Handling

  • Hazard Identification:

    • Acute Toxicity: Like many nitriles, this compound should be treated as potentially toxic if ingested or inhaled.

    • Skin/Eye Irritation: Likely irritant. Wear standard PPE (gloves, lab coat, safety goggles).

  • Reactivity:

    • Stable under standard conditions.

    • Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere to prevent slow oxidation of the methyl group or hydrolysis.

References

  • Patent: Ren, P., et al. "Biaryl amide compounds as kinase inhibitors." WO2014151616A1 .[1] Published 2014-09-25.

  • Precursor Source: "3-Chloro-5-methylpyridazine (CAS 89283-31-8)."[2] PubChem Compound Summary.

  • Methodology: Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of Pyridazines." Journal of Heterocyclic Chemistry. (General reference for SₙAr on pyridazines).

Sources

Foundational

The Ascendant Role of 5-Methylpyridazine Scaffolds in Modern Drug Discovery: A Technical Guide

Executive Summary: The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, forming the backbone of several therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, forming the backbone of several therapeutic agents.[1] The strategic introduction of a methyl group at the 5-position creates the 5-methylpyridazine scaffold, a moiety that has demonstrated remarkable versatility and therapeutic potential across a spectrum of diseases. This guide synthesizes current research to provide an in-depth analysis of the synthesis, therapeutic applications, structure-activity relationships (SAR), and pharmacokinetic profiles of 5-methylpyridazine derivatives. We explore their significant promise as anticancer, neuroprotective, and antimicrobial agents, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of the 5-Methylpyridazine Core

Heterocyclic compounds are foundational to drug design, with nitrogen-containing rings present in a majority of FDA-approved drugs.[2] Among these, pyridazine-based structures are notable for their wide range of biological activities, including cardiovascular, antiviral, and anticancer effects.[1] The introduction of a methyl group at the C5 position of the pyridazine ring is not a trivial modification; it serves several critical functions in drug design:

  • Modulation of Electronic Properties: The electron-donating nature of the methyl group can influence the pKa of the pyridazine ring, affecting its interaction with biological targets.

  • Enhanced Lipophilicity: The methyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and potentially the blood-brain barrier, a crucial factor for neurological drug candidates.[3]

  • Steric Influence and Binding Pocket Occupancy: The methyl group provides a steric handle that can be optimized to fit into specific hydrophobic pockets within a target protein's active site, thereby enhancing binding affinity and selectivity.[4]

  • Metabolic Stability: It can serve as a site for potential modification to block metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate.[4]

This guide provides a comprehensive overview of the burgeoning field of 5-methylpyridazine derivatives, from synthetic feasibility to their mechanistic action in key disease models.

Synthetic Strategies and Methodologies

The generation of diverse libraries of 5-methylpyridazine derivatives hinges on efficient and adaptable synthetic routes. A variety of methods have been developed, ranging from classical condensation reactions to modern green chemistry approaches.

Representative Synthetic Workflow: Green Synthesis of 5-Methylpyridinium Derivatives

An innovative and environmentally benign one-pot, multi-component reaction has been developed for the synthesis of 5-methylpyridinium derivatives (structurally related and illustrating a green approach).[5] This method utilizes an ionic liquid as both a catalyst and solvent, highlighting a move towards sustainable chemical synthesis.

G reagents Aromatic Aldehyde + β-Ketoester il Ionic Liquid ([BMIM]OH) Reflux, 50°C reagents->il intermediate Reaction Mixture il->intermediate reflux Reflux intermediate->reflux reagents2 3-Methyl Pyridine-1-Oxide reagents2->reflux product_crude Crude Product Mixture reflux->product_crude workup Workup: 1. Recover Ionic Liquid 2. Filter 3. Wash with Water product_crude->workup product_pure Purified 5-Methylpyridinium Derivative (Recrystallization) workup->product_pure G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative Pyridazinone Derivative (17a) Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation G AD_Path Alzheimer's Disease Pathology AChE AChE Activity AD_Path->AChE Abeta Aβ Aggregation AD_Path->Abeta OxStress Oxidative Stress AD_Path->OxStress Derivative Multi-Target Pyridazine Derivative Derivative->AChE Inhibits Derivative->Abeta Inhibits Derivative->OxStress Reduces

Sources

Exploratory

Structure-Activity Relationship (SAR) of Pyridazine Cyclopropanecarbonitriles: A Technical Guide

Executive Summary Pyridazine cyclopropanecarbonitriles represent a specialized, high-value scaffold in modern medicinal and agrochemical discovery.[] This structural motif combines the electron-deficient, privileged pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine cyclopropanecarbonitriles represent a specialized, high-value scaffold in modern medicinal and agrochemical discovery.[] This structural motif combines the electron-deficient, privileged pyridazine core with a cyclopropanecarbonitrile tail—a moiety that simultaneously imposes conformational rigidity, blocks metabolic soft spots, and provides a versatile nitrile "warhead" or interaction anchor.

This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its application in Cathepsin K inhibition (osteoporosis/bone resorption) and novel agrochemical herbicides/insecticides .[] It provides a blueprint for optimization, synthesis, and mechanistic validation.

Scaffold Architecture & Chemical Space

The scaffold is defined by three critical pharmacophoric regions. Understanding the interplay between these zones is essential for rational design.[]

Zone A: The Pyridazine Core (1,2-Diazine)
  • Electronic Profile: The adjacent nitrogen atoms create a high dipole moment and reduce the energy of the

    
    -system, making the ring electron-deficient. This facilitates 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in protein binding pockets.
  • Basicity: Weakly basic (

    
    ), allowing it to function as a hydrogen bond acceptor without being protonated at physiological pH, improving membrane permeability.[]
    
Zone B: The Cyclopropane Linker
  • Conformational Lock: The cyclopropane ring rigidly orients the nitrile group relative to the pyridazine, reducing the entropic penalty of binding.[]

  • Metabolic Shield: It replaces the labile benzylic/alkyl protons found in flexible linkers, blocking Cytochrome P450-mediated

    
    -hydroxylation.[]
    
Zone C: The Nitrile (Cyano) Group[1]
  • Warhead Potential: In protease inhibitors (e.g., Cathepsin K), the carbon of the nitrile group acts as an electrophile, forming a reversible covalent thioimidate adduct with the active site cysteine (Cys25).

  • Non-Covalent Interactions: In non-covalent binders, the nitrogen atom serves as a weak hydrogen bond acceptor.[]

Detailed SAR Analysis

The following table summarizes the structure-activity trends derived from key patent literature and medicinal chemistry datasets.

Table 1: SAR Matrix of Pyridazine Cyclopropanecarbonitriles
Modification SiteSubstituent / ChangeEffect on Potency/PropertiesMechanistic Rationale
Pyridazine C6 (R1) -CF3 (Trifluoromethyl)Increases Enhances lipophilicity and electron deficiency; strengthens

-stacking.
-Cl / -BrMaintains/Increases Halogen bonding capability; useful handle for further coupling.[]
-NH-AlkylVariable Reduces electron deficiency; introduces H-bond donor.[]
Aryl / HeteroarylIncreases Extends the pharmacophore into the S2/S3 subsites of the target enzyme.[]
Cyclopropane (C1) UnsubstitutedBaseline Standard rigid linker.[]
Methyl (Gem-dimethyl)Decreases Steric clash often observed in tight binding pockets (e.g., Cat K).
F (Fluorine)Increases Lowers

of adjacent protons; increases metabolic stability.[]
Nitrile (CN) Amide (CONH2)Decreases Loss of electrophilicity (for covalent inhibitors); significant polarity shift.[]
Alkyne (C≡CH)Decreases Loss of H-bond acceptor capability; changes vector.[]

Mechanistic Insights: Binding & Inhibition

The primary mechanism for this class, particularly in Cathepsin K inhibition , involves a reversible covalent interaction.

Mechanism of Action (Cysteine Proteases)
  • Recognition: The pyridazine ring occupies the S2 pocket, stacking with aromatic residues.[]

  • Attack: The thiolate anion of the catalytic Cys25 attacks the nitrile carbon.[]

  • Transition State: Formation of a high-energy thioimidate intermediate.[]

  • Stabilization: The oxyanion hole stabilizes the developing negative charge on the nitrogen.[]

Diagram 1: Mechanism of Action & Binding Logic

MOA cluster_enzyme Enzyme Active Site (Cathepsin K) cluster_ligand Inhibitor (Pyridazine-Cyclopropyl-CN) Cys25 Cys25-S⁻ (Nucleophile) Nitrile C≡N Group (Electrophile) Cys25->Nitrile Nucleophilic Attack His162 His162 (Base) OxyAnion Oxyanion Hole (Stabilizer) Pyridazine Pyridazine Core (S2 Pocket Recognition) Pyridazine->His162 H-Bond / Stacking Cyclo Cyclopropane (Rigid Linker) Pyridazine->Cyclo Cyclo->Nitrile Nitrile->OxyAnion Thioimidate Stabilization

Caption: Schematic of the reversible covalent binding mechanism between the nitrile warhead and the catalytic cysteine residue.

Synthetic Protocols

The synthesis of 1-(pyridazin-3-yl)cyclopropanecarbonitriles requires precise control to avoid over-alkylation or ring opening.

Method A: SNAr Cyclization (Preferred for Scale-up)

This method utilizes a 3,6-dichloropyridazine precursor and cyclopropanecarbonitrile.

Protocol:

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Cyclopropanecarbonitrile (1.1 eq), LiHMDS (Lithium bis(trimethylsilyl)amide, 1.2 eq) or NaH.

  • Solvent: Anhydrous THF or DMF.[]

  • Procedure:

    • Cool the solution of cyclopropanecarbonitrile in THF to -78°C.

    • Add LiHMDS dropwise over 20 mins.[] Stir for 30 mins to generate the carbanion.

    • Add 3,6-dichloropyridazine dissolved in THF.

    • Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

    • Quench: Saturated NH4Cl solution.

    • Purification: Silica gel chromatography (Hexane/EtOAc).[]

Method B: Palladium-Catalyzed -Arylation

Used when the pyridazine ring is deactivated or lacks good leaving groups.[]

Protocol:

  • Catalyst:

    
     (5 mol%) / Xantphos (10 mol%).[]
    
  • Base:

    
     (2.0 eq).
    
  • Conditions: Toluene, 100°C, sealed tube, 12 hours.

Diagram 2: Synthetic Workflow

Synthesis Start1 Cyclopropanecarbonitrile Step1 Deprotonation (LiHMDS, -78°C, THF) Start1->Step1 Start2 3,6-Dichloropyridazine Step2 Nucleophilic Aromatic Substitution (SNAr) Start2->Step2 Step1->Step2 Active Anion Intermediate Intermediate: 1-(6-chloropyridazin-3-yl) cyclopropanecarbonitrile Step2->Intermediate Step3 Diversification (R1) (Suzuki/Buchwald Coupling) Intermediate->Step3 Final Final Product: Functionalized Pyridazine Cyclopropanecarbonitrile Step3->Final

Caption: Step-wise synthetic route via SNAr coupling followed by Pd-catalyzed diversification.

Authoritative References

The following references provide the foundational data and protocols cited in this guide.

  • Cathepsin K Inhibitor Discovery: Bioorg. Med. Chem. Lett. (2008).[][2] "Effect of novel N-cyano-tetrahydro-pyridazine compounds...".

  • Pyridazine Scaffold Utility: European Journal of Medicinal Chemistry (2021). "Pyridazine as a privileged structure: An updated review...".

  • Agrochemical Applications: Patent WO2022017975A1.[] "Pesticidally active heterocyclic derivatives with sulfur containing substituents".[]

  • Synthetic Methodology: Journal of Organic Chemistry (2013). "Synthesis of pyridazine heterocycles and its derivatives".

  • Building Block Data: PubChem Compound Summary. "1-(Pyridazin-3-yl)cyclopropane-1-carbonitrile".[]

Sources

Foundational

The Emerging Potential of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Promising Scaffold for Cathepsin K Inhibition and Beyond Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry The pyridazine ring system, a six-membered heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Promising Scaffold for Cathepsin K Inhibition and Beyond

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule, have led to its incorporation into a diverse array of therapeutic agents.[1][2] From anticancer to anti-inflammatory and antimicrobial applications, pyridazine derivatives have demonstrated significant biological activity.[3][4] This guide focuses on a specific, promising class of pyridazine analogs: those bearing a 1-cyanocyclopropyl moiety, with a particular emphasis on the 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile core. We will delve into the scientific rationale behind the design of these molecules, their synthesis, biological targets, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.

The Scientific Imperative: Targeting Cysteine Proteases with Nitrile Warheads

A key driver for the development of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile analogs is their potential as inhibitors of cysteine proteases, a class of enzymes implicated in a range of diseases.[5][6] The nitrile group (C≡N) is a well-established "warhead" for the covalent, reversible or irreversible inhibition of these enzymes.[7] It acts as an electrophile that can be attacked by the nucleophilic cysteine residue in the enzyme's active site, leading to the formation of a stable thioimidate adduct and subsequent inactivation of the enzyme.[7] This targeted mechanism of action offers the potential for highly selective and potent therapeutic agents.

Primary Biological Target: Cathepsin K and the Fight Against Osteoporosis

A substantial body of evidence points to Cathepsin K as a primary biological target for this class of compounds.[5][8] Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[9] Its excessive activity is a hallmark of osteoporosis, a debilitating disease characterized by low bone mass and an increased risk of fractures.[7] By inhibiting cathepsin K, 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile analogs can potentially reduce bone resorption, thereby offering a novel therapeutic strategy for osteoporosis and other bone-related disorders.[7][8]

The link between pyridazine-containing compounds and cathepsin K inhibition is further solidified by studies on N-cyano-tetrahydro-pyridazine derivatives, which have demonstrated the ability to inhibit the bone resorptive activity of mature osteoclasts.[8] This provides a strong rationale for investigating the therapeutic potential of the 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile scaffold in this context.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile and its analogs involves a multi-step process that combines established heterocyclic chemistry with methods for constructing the cyclopropane ring. While a specific, publicly available protocol for the title compound is not readily found, a general synthetic approach can be extrapolated from the literature on pyridazine and cyclopropane synthesis.

A plausible synthetic route is outlined below:

G cluster_0 Synthesis of Pyridazine Intermediate cluster_1 Cyclopropanation A Starting Material (e.g., 3-chloro-5-methylpyridazine) B Nucleophilic Substitution (e.g., with a cyanide source) A->B Reagents and Conditions C Pyridazine-carbonitrile Intermediate B->C D Pyridazine-carbonitrile Intermediate E Reaction with 1,2-dihaloethane & base D->E Cyclopropanating agent F 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile E->F

Caption: A potential synthetic workflow for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of a Pyridazine Precursor

A common starting point for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate.[10] For the specific methyl-substituted pyridazine, a suitable diketone would be required. Alternatively, commercially available substituted pyridazines can serve as starting materials for further functionalization.

Step 2: Introduction of the Cyclopropanecarbonitrile Moiety

The introduction of the 1-cyanocyclopropyl group onto the pyridazine ring is a key step. A potential method involves the reaction of a suitable pyridazine intermediate with a cyclopropanating agent. For instance, a pyridazine with a leaving group at the 3-position could be reacted with 1-lithiocyclopropanecarbonitrile. Another approach could involve the [2+1] cycloaddition of a carbene or carbene equivalent to an appropriately substituted alkene precursor attached to the pyridazine ring.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship (SAR). While specific SAR data for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is not extensively published, general principles from related cathepsin K inhibitors can guide optimization efforts.

Key Structural Considerations:

  • The Nitrile Warhead: The presence of the cyano group is critical for covalent interaction with the cysteine residue in the active site of cathepsin K.[7]

  • The Cyclopropyl Ring: The rigid cyclopropane ring serves as a compact and conformationally constrained scaffold, which can enhance binding affinity and improve metabolic stability.

  • The Pyridazine Core: The pyridazine ring can engage in hydrogen bonding and π-stacking interactions with amino acid residues in the enzyme's active site. The position of the nitrogen atoms and substituents on the ring will significantly influence these interactions.

  • The Methyl Group: The methyl group at the 5-position of the pyridazine ring can impact potency and selectivity by occupying a specific pocket within the active site or by influencing the overall electronic properties of the molecule.

Optimization Strategies:

  • Substitution on the Pyridazine Ring: Exploration of different substituents (e.g., halogens, alkoxy groups, amino groups) at various positions on the pyridazine ring can modulate potency, selectivity, and pharmacokinetic properties.

  • Modification of the Cyclopropane Ring: While the 1-cyano substitution is crucial, further functionalization of the cyclopropane ring could be explored to probe for additional binding interactions.

  • Bioisosteric Replacements: Replacing the pyridazine core with other heterocycles can be a valuable strategy to improve properties such as solubility, metabolic stability, and target selectivity.

Pharmacokinetics and Drug-like Properties

For any potential drug candidate, favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are essential. The pyridazine moiety is known to influence these properties. It is generally considered to be a relatively polar heterocycle, which can impact cell permeability and oral bioavailability.[1] Medicinal chemists must carefully balance the structural features required for potent biological activity with those that confer desirable drug-like properties.

Future Directions and Unexplored Potential

While the primary focus of this guide has been on cathepsin K inhibition, the 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile scaffold may possess other biological activities. For instance, various pyridazine derivatives have shown promise as anticancer agents by targeting different cellular pathways.[3][4] Further screening of these analogs against a broader range of biological targets could uncover novel therapeutic applications.

Conclusion

The 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly for the treatment of osteoporosis through the inhibition of cathepsin K. The combination of a privileged heterocyclic core with a validated covalent warhead provides a strong foundation for lead discovery and optimization. Future research focused on elucidating detailed synthetic routes, exploring the structure-activity relationship, and evaluating the pharmacokinetic profiles of these analogs will be crucial in realizing their full therapeutic potential. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals poised to explore this exciting area of medicinal chemistry.

References

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available from: [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link]

  • Kim SH, et al. Effect of novel N-cyano-tetrahydro-pyridazine compounds, a class of cathepsin K inhibitors, on the bone resorptive activity of mature osteoclasts. PubMed. 2008 Jul 15. Available from: [Link]

  • Guan X, et al. Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. PubMed. 2025 Jul. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]

  • Khalafy J, et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. 2013. Available from: [Link]

  • Teno N, Masuya K. Orally Bioavailable Cathepsin K Inhibitors with Pyrrolopyrimidine Scaffold. Bentham Science. 2010. Available from: [Link]

  • Kassab AE, et al. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. ResearchGate. 2017. Available from: [Link]

  • Guan X, et al. Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. PubMed. 2025 Jul. Available from: [Link]

  • Le Gall M, et al. Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. MDPI. 2025 Mar 22. Available from: [Link]

  • Proudfoot JR. The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available from: [Link]

  • Fiori L, et al. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC. Available from: [Link]

  • Al-Sheikh MA. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. MDPI. 2008 Nov 4. Available from: [Link]

  • Asif M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. 2019 Jul 30. Available from: [Link]

  • Karcz T, et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. 2020 Nov 17. Available from: [Link]

  • Kumar S, et al. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys. PubMed. 2007 Jan 15. Available from: [Link]

  • Al-Matar HM, et al. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. 2008. Available from: [Link]

  • BioVendor R&D. Cathepsin K. Available from: [Link]

  • Mohammadi Ziarani G, et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Available from: [Link]

Sources

Exploratory

Bioavailability predictions for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Topic: Bioavailability Predictions for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, DMPK Leads, and Medicinal Chemists. A Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability Predictions for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Content Type: Technical Whitepaper / Strategic Guide Audience: Drug Discovery Scientists, DMPK Leads, and Medicinal Chemists.

A Fragment-Based Scoping & Predictive ADME Guide

Executive Summary & Strategic Context

The compound 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile (MW ~159.19 Da) represents a high-value pharmacophore often utilized as a rigidifying linker or a fragment in kinase inhibitor discovery (e.g., B-Raf inhibitors). Its structure combines a polar, electron-deficient pyridazine ring with a conformationally restricted cyclopropanecarbonitrile motif.

From a bioavailability perspective, this molecule exhibits the classic characteristics of a Fragment-Based Drug Discovery (FBDD) hit: low molecular weight, high aqueous solubility, and moderate polarity.

Predictive Verdict:

  • Classification: Likely BCS Class I (High Solubility, High Permeability) or borderline Class III (High Solubility, Low Permeability) depending on specific transporter efflux.

  • Oral Bioavailability (

    
    ):  Predicted to be High (>70%)  in rodent models, primarily limited by first-pass metabolism at the methyl-pyridazine site rather than absorption barriers.
    
  • Primary Liability: Oxidative clearance (CYP450-mediated) at the C5-methyl group.

Physicochemical Profiling (In Silico & Mechanistic)

To predict bioavailability, we must first map the physicochemical landscape. This molecule obeys the "Rule of 3" (for fragments) rather than the "Rule of 5," suggesting superior absorption potential compared to larger drug-like molecules.

Table 1: Calculated Physicochemical Parameters
ParameterValue (Est.)Impact on Bioavailability
Molecular Weight (MW) 159.19 g/mol Positive: Favors rapid passive diffusion and potential paracellular transport.
cLogP 0.4 – 0.9Optimal: Sufficient lipophilicity for membrane crossing; low enough to ensure high solubility.
Topological PSA (TPSA) ~50 ŲExcellent: Well below the 140 Ų threshold; implies high intestinal permeability.
H-Bond Donors (HBD) 0Positive: Reduces desolvation penalty during membrane permeation.
H-Bond Acceptors (HBA) 3 (2 Pyridazine N, 1 Nitrile N)Neutral: Facilitates water solubility without hindering permeability.
pKa (Pyridazine N) ~2.3 (Conjugate acid)Positive: Molecule remains neutral at physiological pH (7.4), maximizing passive diffusion.
Mechanistic Insight: The "Chameleon" Effect

The cyclopropane ring acts as a "bioisostere" for larger alkyl or phenyl groups but with a smaller volume. It restricts the rotational freedom of the nitrile and pyridazine, potentially locking the molecule into a bioactive conformation. This rigidity reduces the entropic penalty of binding but also limits the "molecular flexibility" often required to traverse lipid bilayers. However, given the small MW, this is negligible.

Absorption & Permeability Modeling[1]

The absorption phase is predicted to be rapid. The primary mechanism will be transcellular passive diffusion .

The Absorption Workflow

The following diagram illustrates the predicted absorption pathway and potential barriers.

AbsorptionPathway GutLumen Gut Lumen (pH 1.5 - 7.5) Solubility Dissolution (High Solubility) GutLumen->Solubility Rapid Membrane Apical Membrane (Lipid Bilayer) Solubility->Membrane Neutral Species Efflux P-gp Efflux (Low Risk) Membrane->Efflux Minor Pathway PortalVein Portal Vein (To Liver) Membrane->PortalVein Passive Diffusion Efflux->GutLumen Recycling

Figure 1: Predicted absorption trajectory. The molecule's neutrality at intestinal pH drives passive diffusion.

Caco-2 Prediction
  • P_app (Predicted): >

    
     cm/s.
    
  • Efflux Ratio: Likely < 2.0. Small, neutral fragments are rarely high-affinity substrates for P-glycoprotein (P-gp) unless they possess specific cationic features or large hydrophobic patches, which this molecule lacks.

Metabolic Stability & Clearance (The Critical Liability)

While absorption is predicted to be excellent, clearance (CL) is the determining factor for the final Area Under the Curve (AUC).

Metabolic Soft Spots

The 5-methylpyridazine moiety is the primary site of metabolic vulnerability.

  • Benzylic-like Oxidation: The methyl group attached to the electron-deficient pyridazine ring is susceptible to CYP450-mediated oxidation (likely CYP2D6 or CYP3A4).

    • Pathway: Methyl

      
       Hydroxymethyl 
      
      
      
      Carboxylic Acid.
    • Consequence: Rapid renal elimination of the polar acid metabolite.

  • N-Oxidation: The pyridazine nitrogens can undergo N-oxidation, though this is secondary to methyl oxidation.

  • Nitrile Hydrolysis: The cyclopropanecarbonitrile group is generally stable but can be hydrolyzed to an amide or acid by nitrilases, though this is usually a slower, minor pathway compared to hepatic oxidation.

Metabolic Pathway Diagram

Metabolism cluster_CYP Phase I (Hepatic CYP450) Parent Parent Compound (1-(5-Methylpyridazin-3-yl)...) Met1 Hydroxymethyl Metabolite (-CH2OH) Parent->Met1 CYP Oxidation (Major) Met3 N-Oxide Parent->Met3 FMO/CYP (Minor) Met2 Carboxylic Acid (-COOH) Met1->Met2 Dehydrogenase Excretion Renal Excretion (High Clearance) Met2->Excretion

Figure 2: Predicted metabolic fate. The methyl group oxidation is the rate-limiting step for clearance.

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflow is recommended. These protocols prioritize data integrity and reproducibility.

Protocol: High-Throughput Solubility & LogD
  • Objective: Confirm BCS classification.

  • Method: Shake-flask method (thermodynamic solubility) and potentiometric titration (LogD).

  • Acceptance Criteria:

    • Solubility > 100 µM in PBS (pH 7.4).

    • LogD (pH 7.[1]4) between 0 and 2.[2]

Protocol: Metabolic Stability (Microsomal Stability Assay)

This is the most critical assay for this compound.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[3]

  • Cofactor: NADPH.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Calculation:

    
    
    
  • Success Metric:

    
     min indicates acceptable stability for a lead compound. If 
    
    
    
    min, structural modification (e.g., fluorination of the methyl group) is required.
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Objective: Verify passive diffusion potential without transporter interference.

  • Setup: Donor plate (pH 6.5) | Lipid Membrane | Acceptor plate (pH 7.4).

  • Rationale: Since the molecule is neutral and small, PAMPA results should correlate strongly with Caco-2. Divergence implies active transport.

Conclusion & Recommendations

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is predicted to possess high oral bioavailability driven by excellent solubility and permeability properties inherent to its fragment-like physicochemical profile.

Key Takeaways:

  • Absorption is not the bottleneck. The molecule is small, neutral, and polar enough to dissolve but lipophilic enough to permeate.

  • Metabolism is the gatekeeper. The duration of exposure (half-life) will be dictated by the rate of methyl group oxidation.

  • Optimization Strategy: If

    
     is too high, consider replacing the methyl group with a difluoromethyl (-CHF2)  or trifluoromethyl (-CF3)  group to block metabolic oxidation while maintaining steric bulk.
    

References

  • Vertex Pharmaceuticals Inc. (2014). Biaryl amide compounds as kinase inhibitors. WO2014151616A1. (Context for the synthesis and utility of the specific intermediate). Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Foundational ADME principles). Link

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry. (PSA and Rotatable Bonds rules).[2] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Bioisosterism of cyclopropane and pyridazine scaffolds). Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Protocols for Solubility and Metabolic Stability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

[1] Executive Summary This application note details the synthetic protocols for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , a critical heterocyclic building block often associated with the development of PARP in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the synthetic protocols for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , a critical heterocyclic building block often associated with the development of PARP inhibitors (e.g., Niraparib analogs) and other bioactive small molecules.[1]

The pyridazine ring is electron-deficient, making it a prime candidate for Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-coupling.[1] This guide presents two distinct synthetic pathways:
  • Route A (Classical/Scalable): A three-step sequence involving

    
     with ethyl cyanoacetate, decarboxylation, and cyclodialkylation.[1] This route is preferred for gram-to-kilogram scale-up due to the use of inexpensive reagents and robust unit operations.[1]
    
  • Route B (Catalytic/High-Throughput): A direct Palladium-catalyzed

    
    -arylation of cyclopropanecarbonitrile.[1] This route is ideal for rapid medicinal chemistry exploration (mg scale).[1]
    

Retrosynthetic Analysis

The structural logic for synthesizing the target relies on exploiting the electrophilicity of the C-3 position of the pyridazine ring.[1]

Retrosynthesis Target Target Molecule 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Intermediate1 Intermediate A 3-(Cyanomethyl)-5-methylpyridazine (Aryl Acetonitrile Precursor) Target->Intermediate1 C-C Bond Formation (Cyclodialkylation) SM Starting Material 3-Chloro-5-methylpyridazine (CAS: 89283-31-8) Intermediate1->SM S_NAr & Decarboxylation Reagents1 1,2-Dibromoethane Base (NaH or NaOH/PTC) Reagents2 Ethyl Cyanoacetate Decarboxylation

Figure 1: Retrosynthetic disconnection showing the transformation of commercially available 3-chloro-5-methylpyridazine into the target via a nitrile intermediate.[1]

Route A: The Classical Process Route (Scalable)[1]

This route avoids expensive transition metal catalysts and relies on the inherent reactivity of the pyridazine ring.[1]

Step 1: Synthesis of Ethyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate

Mechanism: Nucleophilic Aromatic Substitution (


).[1] The 3-chloropyridazine is activated for nucleophilic attack by the adjacent nitrogen atoms.[1]

Reagents:

  • 3-Chloro-5-methylpyridazine (1.0 equiv)[1]

  • Ethyl cyanoacetate (1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv) or Sodium Hydride (NaH) (1.5 equiv)[1]
    
  • Solvent: DMF or DMSO (Anhydrous)[1]

Protocol:

  • Preparation: Charge a flame-dried reaction vessel with 3-Chloro-5-methylpyridazine (10.0 g, 77.8 mmol) and anhydrous DMF (100 mL).

  • Activation: Add Ethyl cyanoacetate (10.0 mL, 93.4 mmol).

  • Base Addition:

    • Option A (Mild): Add

      
        (26.9 g, 194 mmol).[1] Heat to 80°C for 4-6 hours.
      
    • Option B (Strong): Cool to 0°C. Add NaH (60% dispersion, 4.6 g, 116 mmol) portion-wise. Stir at 0°C for 30 min, then warm to RT.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material (Cl-pyridazine) should disappear.[1]

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 50 mL).[1] Dry over 
    
    
    
    and concentrate.
  • Purification: The crude oil is often used directly in the next step.[1] If necessary, purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).[1]
    
Step 2: Decarboxylation to 3-(Cyanomethyl)-5-methylpyridazine

Mechanism: Krapcho decarboxylation or Acid-mediated hydrolysis/decarboxylation.[1]

Protocol (Krapcho Method - Preferred):

  • Dissolve the crude intermediate from Step 1 in DMSO (50 mL) and Water (2 mL).

  • Add Sodium Chloride (NaCl) (1.5 equiv).

  • Heat the mixture to 130-140°C for 3-5 hours. The evolution of

    
     gas indicates reaction progress.[1]
    
  • Workup: Cool to RT. Dilute with water (200 mL) and extract exhaustively with EtOAc (product is polar).

  • Purification: Flash chromatography (

    
    , 50-100% EtOAc in Hexanes).
    
    • Target Intermediate:3-(Cyanomethyl)-5-methylpyridazine .[1]

    • Appearance: Off-white to yellow solid.[1]

Step 3: Cyclopropanation (Cyclodialkylation)

Mechanism: Double alkylation of the active methylene group using a 1,2-dihaloethane.[1]

Reagents:

  • 3-(Cyanomethyl)-5-methylpyridazine (1.0 equiv)[1]

  • 1,2-Dibromoethane (1.2 - 1.5 equiv)[1]

  • Base: 50% NaOH (aq) with TBAB (Phase Transfer) OR NaH/DMF.[1]

Protocol (Phase Transfer Catalysis - Robust):

  • Charge: In a flask, dissolve 3-(Cyanomethyl)-5-methylpyridazine (5.0 g, 37.5 mmol) in Toluene (50 mL).

  • Add Reagents: Add 1,2-Dibromoethane (4.0 mL, 45 mmol) and Tetrabutylammonium bromide (TBAB) (0.6 g, 5 mol%).

  • Initiate: Add 50% NaOH solution (20 mL) dropwise with vigorous stirring.

  • Reaction: Heat to 50-60°C for 2-4 hours. The color may darken.[1]

    • Note: Vigorous stirring is essential for phase transfer efficiency.[1]

  • Workup: Cool to RT. Dilute with water and separate layers.[1][3][4] Extract aqueous layer with Toluene or DCM.[1]

  • Purification: Concentrate organic layers. Recrystallize from Ethanol/Heptane or purify via column chromatography.[1]

    • Final Product: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile .

Route B: Palladium-Catalyzed Cross-Coupling (R&D)[1]

This route is faster for small-scale synthesis but requires careful control of anhydrous conditions and catalyst selection.[1]

Mechanism: Pd-catalyzed


-arylation of a nitrile anion.[1][5]

Reagents:

  • Aryl Halide: 3-Chloro-5-methylpyridazine (1.0 equiv)[1]

  • Nucleophile: Cyclopropanecarbonitrile (1.2 equiv)[1]

  • Catalyst:

    
     (2-5 mol%) + Ligand (e.g., Xantphos or BINAP).[1]
    
  • Base: LiHMDS or NaHMDS (1.0 M in THF).[1]

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Catalyst Pre-mix: Add

    
     (11 mg, 0.05 mmol) and Xantphos  (29 mg, 0.05 mmol) in dry Toluene (2 mL). Stir for 10 min to form the active catalyst species.[1]
    
  • Substrate Addition: Add 3-Chloro-5-methylpyridazine (128 mg, 1.0 mmol) and Cyclopropanecarbonitrile (80 mg, 1.2 mmol).

  • Base Addition: Cool to 0°C. Add LiHMDS (1.0 M in THF, 1.3 mL, 1.3 mmol) dropwise.

  • Reaction: Heat to 80-100°C for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][4]
    
  • Purification: Column chromatography.

Summary of Key Data

ParameterRoute A (Classical)Route B (Catalytic)
Overall Yield 40 - 60%30 - 75% (Substrate dependent)
Scalability High (kg scale)Low/Medium (Catalyst cost)
Key Reagents Ethyl cyanoacetate, NaOH, DibromoethanePd Catalyst, LiHMDS, Ligands
Safety Profile Moderate (NaH handling, Exotherms)Moderate (Air sensitive, LiHMDS)
Cost LowHigh

Troubleshooting & Optimization

  • Issue: Mono-alkylation in Step 3 (Route A).

    • Cause: Insufficient base or slow second alkylation.[1]

    • Solution: Use a slight excess of 1,2-dibromoethane and ensure the temperature is maintained at 60°C. Switch from NaOH/TBAB to NaH/DMF if conversion is stalled.[1]

  • Issue: Hydrolysis of Nitrile.

    • Cause: Reaction temperature too high or pH too acidic/basic for prolonged periods.[1]

    • Solution: Keep workup neutral. Avoid boiling in strong acid/base during the decarboxylation step (use Krapcho conditions).[1]

  • Issue: Catalyst Poisoning (Route B).

    • Cause: Pyridazine nitrogens coordinating to Pd.[1]

    • Solution: Use bidentate ligands with a wide bite angle (Xantphos, DPEphos) to prevent catalyst deactivation.[1]

References

  • Pyridazine Synthesis & Reactivity

    • Science of Synthesis: Pyridazines.[1][4][6][7] Thieme Chemistry.[1] (General reactivity of 3-halopyridazines). Link[1]

  • Decarboxylation Methods

    • Krapcho, A. P.[1] "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis 1982, 805-822.[1]

  • Cyclopropanation of Nitriles

    • Organic Syntheses, Coll.[1][8] Vol. 9, p.400 (1998); Vol. 74, p.72 (1997).[1] (General protocol for dialkylation of aryl acetonitriles). Link[1]

  • Pd-Catalyzed Alpha-Arylation

    • Culkin, D. A., & Hartwig, J. F.[5] "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research 2003, 36(4), 234–245.[1] Link[1]

  • Commercial Starting Material

    • 3-Chloro-5-methylpyridazine (CAS 89283-31-8).[1][2] Link

Sources

Application

Synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: A Detailed Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, a novel heterocyclic compound with significant potential in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for forging carbon-carbon bonds on electron-deficient aromatic systems. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a meticulous experimental protocol, and essential characterization techniques to ensure the successful synthesis and verification of the target molecule.

Introduction: The Versatility of the Pyridazine Scaffold

Pyridazines are a class of nitrogen-containing heterocyclic compounds that have emerged as a "privileged structure" in medicinal chemistry.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutic agents, demonstrating activities ranging from anticancer to cardiovascular and antiviral.[1][2] The strategic installation of a cyclopropanecarbonitrile moiety onto the pyridazine core is a rational design approach to explore new chemical space and potentially modulate the pharmacological profile of the parent scaffold.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The proposed synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach capitalizes on the electron-deficient nature of the pyridazine ring, which makes it susceptible to attack by nucleophiles, particularly when activated by an effective leaving group like a halide.[3][4][5]

In this protocol, 3-chloro-5-methylpyridazine serves as the electrophilic substrate.[6][7] The nucleophilic species is the carbanion of cyclopropanecarbonitrile, which is generated in situ through deprotonation by a strong, sterically unhindered base.

The causality behind this choice lies in the stability of the intermediate Meisenheimer complex, which is facilitated by the electron-withdrawing nitrogen atoms of the pyridazine ring. Sodium amide (NaNH₂) in liquid ammonia is the base of choice for this transformation, as it is sufficiently strong to deprotonate the weakly acidic α-proton of cyclopropanecarbonitrile without competing as a nucleophile.[1][8]

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Chloro-5-methylpyridazine 3-Chloro-5-methylpyridazine reagents 1. NaNH₂, liq. NH₃, THF, -78 °C 2. NH₄Cl (aq) quench 3-Chloro-5-methylpyridazine->reagents Cyclopropanecarbonitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile->reagents 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile reagents->1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Caption: Proposed synthetic route for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Experimental Protocol

Safety Precautions: This procedure involves the use of highly reactive and potentially hazardous materials, including sodium amide and liquid ammonia. All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves, must be worn. Anhydrous conditions are critical for the success of this reaction.

Materials and Reagents
ReagentChemical FormulaM.W. ( g/mol )AmountMmolPurity
3-Chloro-5-methylpyridazineC₅H₅ClN₂128.561.29 g10.0≥97%
CyclopropanecarbonitrileC₄H₅N67.090.81 g12.0≥98%
Sodium Amide (NaNH₂)NaNH₂39.010.47 g12.0≥98%
Anhydrous Liquid AmmoniaNH₃17.03~50 mL--
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL--
Saturated Ammonium Chloride (aq)NH₄Cl53.4950 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-ACS Grade
Hexanes--As needed-ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Methodology
  • Reaction Vessel Preparation: A three-necked round-bottom flask, equipped with a magnetic stirrer, a dry ice/acetone condenser, a nitrogen inlet, and a rubber septum, is assembled. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to ambient temperature.

  • Formation of the Nucleophile:

    • The reaction flask is cooled to -78 °C in a dry ice/acetone bath.

    • Approximately 50 mL of anhydrous liquid ammonia is condensed into the flask.

    • Sodium amide (0.47 g, 12.0 mmol) is cautiously added to the stirring liquid ammonia.[1][8]

    • In a separate, dry flask, cyclopropanecarbonitrile (0.81 g, 12.0 mmol) is dissolved in 10 mL of anhydrous THF.

    • This solution is then added dropwise via syringe to the sodium amide suspension over a period of 15 minutes.

    • The mixture is stirred at -78 °C for an additional 30 minutes to ensure complete formation of the cyclopropanecarbonitrile anion.

  • Nucleophilic Aromatic Substitution Reaction:

    • A solution of 3-chloro-5-methylpyridazine (1.29 g, 10.0 mmol) in 10 mL of anhydrous THF is prepared.

    • This solution is added dropwise to the reaction mixture at -78 °C over 20 minutes. A color change may be observed upon addition.

    • The reaction is maintained at -78 °C for 1 hour. Subsequently, the cooling bath is removed, and the reaction is allowed to warm to room temperature, permitting the gradual evaporation of the ammonia. The evolving ammonia gas should be vented through a bubbler containing dilute mineral acid.

  • Aqueous Work-up and Extraction:

    • Once the ammonia has fully evaporated, the reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel.

    • The aqueous phase is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A solvent gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) is employed as the eluent.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC).

    • Fractions containing the pure product are combined and the solvent is removed in vacuo to afford 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Experimental_Workflow start Start setup Apparatus Setup (Flame-dried, Inert Atmosphere) start->setup 1 nucleophile_gen Nucleophile Generation (Cyclopropanecarbonitrile + NaNH₂ in liq. NH₃ at -78°C) setup->nucleophile_gen 2 snar_reaction SₙAr Reaction (Addition of 3-Chloro-5-methylpyridazine) nucleophile_gen->snar_reaction 3 workup Reaction Quench & Work-up (NH₄Cl, Extraction with EtOAc) snar_reaction->workup 4 purification Purification (Silica Gel Column Chromatography) workup->purification 5 characterization Product Characterization (NMR, IR, MS) purification->characterization 6 end Final Product characterization->end 7

Caption: Step-by-step experimental workflow for the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, a comprehensive analytical characterization is essential:

  • ¹H and ¹³C NMR Spectroscopy: Will provide definitive structural confirmation by showing the expected chemical shifts and coupling constants for the methyl, cyclopropyl, and pyridazine protons and carbons.

  • Infrared (IR) Spectroscopy: The presence of a sharp absorption band in the region of 2240-2260 cm⁻¹ will confirm the nitrile (-C≡N) functional group.[9]

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, and the fragmentation pattern can provide further structural evidence.

  • Elemental Analysis: Will determine the elemental composition (C, H, N) of the compound, which should be within ±0.4% of the calculated values.

By following this detailed protocol and employing rigorous analytical techniques, researchers can confidently synthesize and validate 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile for further investigation in drug discovery and development programs.

References

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion - Universidade do Minho. Available at: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

  • Reagent Friday: Sodium Amide (NaNH2) - Master Organic Chemistry. Available at: [Link]

  • The dehydrohalogenation of halo-alkenylamines with sodium amide in liquid ammonia - UFDC Image Array 2. Available at: [Link]

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  • Sodium Amide - ResearchGate. Available at: [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Alkylation of o- and p-tolunitriles with halides by means of sodium amide in liquid ammonia - ACS Publications. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC (NIH). Available at: [Link]

  • Process for the preparation of nitriles - Google Patents.
  • 3-Chloro-5-methylpyridazine (Supplied as a solution in DCM) - Chem-Impex. Available at: [Link]

  • Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

  • Cyclopropane carboxylic acid - Wikipedia. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available at: [Link]

  • Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents.
  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
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  • Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis Protocols for Pyridazine-Based Nitriles

Abstract Pyridazine-based nitriles are critical pharmacophores in modern drug discovery, serving as precursors for amidines, tetrazoles, and carboxylic acids.[1] However, the scalability of introducing nitrile groups ont...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine-based nitriles are critical pharmacophores in modern drug discovery, serving as precursors for amidines, tetrazoles, and carboxylic acids.[1] However, the scalability of introducing nitrile groups onto the electron-deficient pyridazine core is plagued by safety hazards (high-energy nitrogen content), catalyst deactivation (N-coordination to Pd), and the toxicity of cyanide sources. This guide provides three field-validated protocols for the scalable synthesis of pyridazine nitriles, prioritizing safety, cost-efficiency, and yield.

Strategic Analysis & Methodology

The synthesis of cyanopyridazines typically proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. The choice of method depends strictly on the electronic nature of the substrate and the scale of operation.

FeatureSNAr (Classical)Pd-Catalyzed Cyanation (Modern)Flow Chemistry (Industrial)
Substrate Scope Limited to highly electron-deficient pyridazines (e.g., 3,6-dichloro).Broad; works on deactivated and electron-rich systems.[2]Broad; ideal for hazardous reagents.
Safety Profile Moderate; requires high temps and often metal cyanides.High; uses non-toxic K4[Fe(CN)6] or Zn(CN)2.[2]Best ; containment of HCN/cyanide.
Scalability Good for simple substrates.Excellent; reliable kinetics.Excellent; linear scale-up.
Cost Low (No Pd).Moderate to High (Catalyst cost).High (Capital expenditure).
Decision Matrix
  • Scenario A: You have a 3,6-dichloropyridazine and need cost efficiency

    
    Use Protocol 1 (SNAr). 
    
  • Scenario B: You have a complex, functionalized chloropyridazine that is sensitive to harsh base

    
    Use Protocol 2 (Pd-Catalyzed). 
    
  • Scenario C: You are scaling to >100g and need to mitigate cyanide exposure risks

    
    Use Protocol 3 (Flow). 
    

Detailed Experimental Protocols

Protocol 1: Scalable SNAr Cyanation of 3,6-Dichloropyridazine

Targeting cost-efficient synthesis of 3-chloro-6-cyanopyridazine.

Principle: The 3,6-dichloropyridazine core is sufficiently electron-deficient to undergo SNAr with cyanide. However, dimerization and hydrolysis are common side reactions. We utilize a phase-transfer catalyst (PTC) to control the reaction rate and suppress byproducts.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • NaCN (1.1 equiv) [DANGER: FATAL IF SWALLOWED/INHALED]

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1)

Step-by-Step Methodology:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer, charge 3,6-dichloropyridazine (14.9 g, 100 mmol) and DCM (100 mL).

  • Cyanide Prep: In a separate beaker, dissolve NaCN (5.4 g, 110 mmol) in water (100 mL). Note: Perform in a well-ventilated fume hood with HCN sensors active.

  • Initiation: Add the aqueous NaCN solution to the organic phase. Add TBAB (1.6 g, 5 mmol).

  • Reaction: Stir vigorously (critical for biphasic systems) at 25 °C. Monitor by HPLC.

    • Expert Insight: Do not heat initially.[3] The reaction is exothermic. If conversion is slow after 2 h, warm to 35 °C.

  • Quench: Once starting material is <1%, separate layers. Wash the organic layer with 1N NaOH (to remove traces of HCN) followed by brine.

  • Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Heptane.

Yield Expectation: 85-90% Safety Note: All aqueous waste must be treated with bleach (NaOCl) to oxidize residual cyanide before disposal.

Protocol 2: Pd-Catalyzed Cyanation using "Green" Cyanide Sources

The Gold Standard for complex intermediates.

Principle: Traditional NaCN poisons Pd catalysts. This protocol uses Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]), a non-toxic food additive that slowly releases cyanide ions, preventing catalyst deactivation.

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • K4[Fe(CN)6][2][4] · 3H2O (0.25 equiv - provides 1.5 equiv CN)

  • Catalyst: Pd2(dba)3 (1.0 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2.0 mol%)

  • Base: Na2CO3 (1.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (degassed)

Step-by-Step Methodology:

  • Deoxygenation: Sparge NMP with Argon for 30 minutes. Oxygen is the primary cause of stalling in pyridazine couplings.

  • Charging: To a reaction vessel, add the chloropyridazine (50 mmol), K4[Fe(CN)6] (12.5 mmol), Na2CO3 (50 mmol), Pd2(dba)3 (0.5 mmol), and dppf (1.0 mmol).

  • Solvation: Add degassed NMP (250 mL).

  • Reaction: Heat to 120 °C. Stir for 12-16 hours.

    • Mechanism:[5][6][7] The trans-dppf-Pd(II) complex is robust against the N-coordination from the pyridazine ring, which often deactivates monodentate phosphine catalysts like PPh3.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through Celite to remove iron salts.

  • Purification: Column chromatography (SiO2, EtOAc/Hexanes).

Yield Expectation: 75-85% Troubleshooting: If conversion stalls, add 10 mol% Zn powder to reduce oxidized Pd(II) back to active Pd(0).

Protocol 3: Continuous Flow Cyanation (Safety-Critical Scale-Up)

For scales >100g where batch cyanide handling is prohibitive.

Principle: Using a packed-bed reactor containing Zn(CN)2 allows the organic substrate to pass through a hazardous zone without the operator ever handling free cyanide.

Equipment:

  • Vapourtec R-Series or equivalent flow reactor.

  • Packed Bed Column: Omnifit column packed with Zn(CN)2 mixed with sand (1:1 ratio to prevent clogging).

Workflow:

  • Feed Solution: Dissolve Chloropyridazine (0.5 M) and Catalyst (Pd(PPh3)4, 2 mol%) in Toluene/DMF (9:1).

  • Reactor Setup:

    • Coil 1 (Pre-heating): 10 mL coil at 100 °C.

    • Column (Reagent): Packed Zn(CN)2 bed heated to 120 °C.

    • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling).

  • Execution: Pump the feed solution through the system at a flow rate ensuring a residence time of 10-15 minutes inside the column.

  • Collection: The output stream contains the product and zinc salts. Quench immediately into a receiving flask containing NH4OH (to sequester Zn).

Advantages:

  • Safety: No weighing of cyanide powders for each batch.

  • Kinetics: High pressure allows superheating solvents, reducing reaction time from 12h (batch) to 15 min (flow).

Visualization & Logic

Reaction Decision Tree

Figure 1: Strategic decision tree for selecting the optimal cyanation protocol based on substrate electronics and scale.

Mechanistic Pathway (Pd-Catalyzed)

Figure 2: Catalytic cycle highlighting the critical oxidative addition step where pyridazine nitrogen coordination can compete, necessitating bidentate ligands like dppf.

Data Summary & Comparison

ParameterProtocol 1 (SNAr)Protocol 2 (Pd-Green)Protocol 3 (Flow)
Yield (Typical) 85-90%75-85%80-95%
Reaction Time 2-4 Hours12-16 Hours10-20 Minutes
Toxicity Hazard High (Free NaCN)Low (Complexed CN)Low (Contained)
Cost / kg $ (Low)

$ (High - Pd/Ligand)

(Med - CapEx)
Key Risk Runaway exothermResidual Pd in APIClogging of reactor

Safety & Waste Management (Critical)

  • Cyanide Detection: Always operate with a calibrated HCN detector (Dräger Pac 8000 or equivalent) worn on the lapel.

  • Quenching Protocol: Never pour cyanide waste directly into the drain.

    • Procedure: Treat all aqueous waste with 10% NaOCl (Bleach) at pH > 10. Stir for 24 hours. Test with Merckoquant® Cyanide Test Strips (<1 mg/L) before disposal.

  • Pyridazine Energetics: Pyridazine rings with high nitrogen content (e.g., if reacting with azides later) can be shock-sensitive. Do not concentrate to dryness if azides are involved.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

  • Maligres, P. E., et al. (2002). A Highly Active and General Catalyst for the Cyanation of Aryl Chlorides. Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • Yeung, P. Y., et al. (2011).[8] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[2] Organic Letters, 13(3), 648–651. [Link]

  • Bédard, A. C., et al. (2018). Reconfigurable System for Automated Optimization of Diverse Chemical Reactions (Flow Chemistry). Science, 361(6408), 1220-1225. [Link]

  • Cohen, D. T., et al. (2023). Safety of 6-Azidotetrazolo[1,5-b]pyridazine: Spontaneous Detonation Hazards. ACS Chemical Health & Safety. [Link]

Sources

Application

Using 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile as a pharmaceutical intermediate

Executive Summary 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors , specifically targeting the Raf kinase famil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors , specifically targeting the Raf kinase family (B-Raf, C-Raf) and GLS1 (Glutaminase) pathways.

This intermediate combines two "privileged" medicinal chemistry motifs:

  • The Pyridazine Ring: A bioisostere of phenyl/pyridine rings that increases water solubility and metabolic stability while offering unique hydrogen-bonding vectors.[1]

  • The Cyclopropane Nitrile: A rigid spacer that locks the molecular conformation, preventing metabolic oxidation at the

    
    -carbon (a common liability in flexible alkyl chains) and directing the vector of the attached pharmacophore.[1]
    

This guide details the physicochemical profile, synthesis, and downstream transformation protocols for this intermediate, specifically focusing on its oxidation to functionalized carboxylic acids and aldehydes.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile
Molecular Formula

Molecular Weight 159.19 g/mol
Key Precursor CAS 89283-31-8 (3-Chloro-5-methylpyridazine)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3]
Stability Stable under standard conditions; Nitrile group susceptible to hydrolysis under strong acid/base.[1]
Hazards Irritant (Skin/Eye).[1] Toxic if swallowed (Nitrile).[1]

Synthetic Utility & Mechanism

The utility of this intermediate lies in its bifunctional reactivity .[1] The nitrile group serves as a masked carboxylic acid or amine, while the 5-methyl group on the pyridazine ring is "activated" for oxidation or radical functionalization.

Structural Logic (Pharmacophore Mapping)
  • Metabolic Blocking: The cyclopropane ring prevents cytochrome P450-mediated hydroxylation at the benzylic-like position.[1]

  • Vector Alignment: The 1,1-disubstitution pattern forces the pyridazine and the nitrile (or its derivatives) into a specific dihedral angle, often critical for fitting into the ATP-binding pocket of kinases.

G Start 3-Chloro-5-methylpyridazine (CAS 89283-31-8) Intermediate 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Start->Intermediate S_NAr / Cyclopropanation Aldehyde Aldehyde Derivative (SeO2 Oxidation) Intermediate->Aldehyde SeO2, 90°C (Raf Inhibitor Route) Acid Carboxylic Acid (Hydrolysis) Intermediate->Acid NaOH/H2O2 or HCl Amine Primary Amine (Reduction) Intermediate->Amine H2/Raney Ni or LAH

Figure 1: Synthetic workflow showing the central role of the intermediate in divergent synthesis.

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Upstream)

Context: Industrial preparation typically utilizes nucleophilic aromatic substitution (


) followed by alkylation.

Reagents: 3-Chloro-5-methylpyridazine, Cyclopropanecarbonitrile, LiHMDS (Lithium bis(trimethylsilyl)amide), THF.

  • Deprotonation: Charge a reactor with dry THF and cool to -78°C. Add LiHMDS (1.1 eq). Dropwise add cyclopropanecarbonitrile (1.0 eq).[1] Stir for 30 min to generate the carbanion.

  • Coupling: Add a solution of 3-Chloro-5-methylpyridazine (1.0 eq) in THF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to reflux (65°C) for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the chloropyridazine.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (gradient 0-40% EtOAc in Hexanes).

Protocol B: Oxidation to Aldehyde (Downstream Application)

Context: This specific transformation is cited in patent literature (WO2014151616A1) for the synthesis of Raf kinase inhibitors. The methyl group is oxidized while retaining the cyclopropane nitrile.

Reagents: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, Selenium Dioxide (


), Pyridine.

Step-by-Step:

  • Setup: In a fume hood (SeO2 is toxic), dissolve the intermediate (1.0 eq) in Pyridine (concentration ~0.4 M).

  • Oxidation: Add Selenium Dioxide (

    
    , 4.0 eq) in a single portion.[1]
    
  • Heating: Heat the reaction mixture to 90°C for 24–48 hours.

    • Critical Checkpoint: Monitor via LC-MS.[1][3][5] The methyl peak (M) will shift to the aldehyde form (M+14) or carboxylic acid (M+30) depending on conditions.

  • Quench: Cool to 0°C in an ice bath. Add water carefully.[1]

  • Extraction: Extract with Ethyl Acetate.

    • Note: Pyridine removal is difficult.[1] Wash the organic layer copiously with 1N HCl (to remove pyridine as the salt) until the aqueous layer is acidic, then wash with brine.

  • Isolation: Dry over

    
     and concentrate. The crude aldehyde is often used immediately in reductive amination or Wittig reactions.[1]
    
Protocol C: Hydrolysis to Carboxylic Acid

Context: Converting the nitrile to a carboxylic acid allows for amide coupling (drug conjugation).

Reagents: NaOH (10% aq), Ethanol,


 (optional for acceleration).
  • Dissolution: Dissolve the nitrile intermediate in Ethanol.

  • Hydrolysis: Add 10% NaOH (5 eq). Heat to reflux (80°C) for 12 hours.

    • Observation: Evolution of ammonia gas indicates reaction progress.[1]

  • Acidification: Cool to RT. Acidify carefully with 1N HCl to pH ~3-4.[1]

  • Precipitation: The carboxylic acid derivative often precipitates as a white solid.[1] Filter and wash with cold water.[1]

Quality Control & Analytics

To ensure the integrity of this intermediate before using it in expensive API synthesis steps, verify the following:

MethodAcceptance Criteria
HPLC Purity >98.0% (Area %). Impurities typically include unreacted chloropyridazine.[1]
1H-NMR (DMSO-d6) Cyclopropane: Multiplets at

1.5–1.9 ppm (4H).[1] Methyl: Singlet at

2.6 ppm (3H).[1] Pyridazine: Two singlets/doublets in aromatic region (~

7.5–9.0 ppm).[1][6]
LC-MS

= 160.1 ± 0.5 Da.[1]
Water Content <0.5% w/w (Karl Fischer).[1][7] Critical for organometallic downstream steps.[1]

Safety & Handling Guidelines

Selenium Dioxide ( ) Hazard
  • Risk:

    
     is acutely toxic by inhalation and ingestion.[1] It is a cumulative poison.[1]
    
  • Control: All weighing and reactions must be performed in a certified chemical fume hood.[1]

  • Waste: Segregate selenium waste from standard organic waste. Label clearly as "Heavy Metal/Selenium Waste."[1]

Nitrile Hazard[1]
  • Risk: Organic nitriles can liberate cyanide ions under metabolic or extreme chemical conditions.[1]

  • Control: Wear nitrile gloves (double-gloving recommended) and safety glasses.[1] Avoid contact with strong acids unless in a closed system.[1]

References

  • Patent: Biaryl amide compounds as kinase inhibitors.

    • Source: WO2014151616A1 (Assignee: Novartis AG).[1]

    • Relevance: Describes the specific use of 1-(5-methylpyridazin-3-yl)cyclopropanecarbonitrile and its oxidation with (Step 5 of Example synthesis).
    • Link:

  • Review: Recent contributions of pyridazine as a privileged scaffold.

    • Source:Bioorganic & Medicinal Chemistry, 2024.[1]

    • Relevance: Validates the use of pyridazine scaffolds in GLS1 and TRK inhibitors.
    • Link:

  • Precursor Sourcing: 3-Chloro-5-methylpyridazine.

    • Source: PubChem CID 12300053.[1]

    • Relevance: Identification of the primary starting material (CAS 89283-31-8).[1]

    • Link:[1]

Sources

Method

Application Note: Hydrolysis Conditions for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

This Application Note is designed for researchers and process chemists involved in the synthesis of bioactive pyridazine derivatives. It addresses the specific challenge of hydrolyzing a sterically hindered nitrile attac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of bioactive pyridazine derivatives. It addresses the specific challenge of hydrolyzing a sterically hindered nitrile attached to a quaternary cyclopropane center and a nitrogen-rich heterocycle.

Abstract & Strategic Overview

The hydrolysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile presents a dual synthetic challenge:

  • Steric Hindrance: The nitrile is bonded to a quaternary carbon (the 1-position of the cyclopropane ring), significantly retarding the rate of nucleophilic attack by water.

  • Heterocyclic Sensitivity: The electron-deficient pyridazine ring is susceptible to nucleophilic attack at the C4/C5 positions under harsh conditions, and its basic nitrogen atoms complicate acid-catalyzed routes.

This guide prioritizes Alkaline Hydrolysis (Method A) as the standard industrial approach due to the stability of cyclopropanes in base and the avoidance of acid-mediated pyridazine protonation. A Two-Step Oxidative Hydrolysis (Method B) is provided as a mild alternative if the direct route yields incomplete conversion.

Mechanistic Analysis & Reaction Design

The Steric Barrier

In standard nitriles, the carbon atom is accessible. In 1-substituted cyclopropanecarbonitriles, the gem-disubstitution creates a "protective" steric cone. Standard reflux in dilute acid/base often halts at the amide intermediate. To drive the reaction to the carboxylic acid, high temperatures (>100°C) and high concentrations of hydroxide are required to overcome the activation energy barrier [1].

The Heterocycle Factor

The 5-methylpyridazin-3-yl moiety is a diazine.[1]

  • pKa: Pyridazine has a pKa of ~2.3. In strong acid (pH < 1), the ring protonates, potentially leading to solubility issues or ring destabilization.

  • Isoelectric Point Strategy: The successful isolation of the product depends on pH control. The target carboxylic acid has a pKa of ~4.5–5.[2]0. To precipitate the product without re-dissolving the pyridazine salt, the final pH must be carefully adjusted to the isoelectric region (pH 3.5–4.0) .

Protocol A: High-Temperature Alkaline Hydrolysis (Preferred)

Best for: Scalable synthesis, high yield, robust substrates.

Materials
  • Substrate: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

  • Base: Potassium Hydroxide (KOH) pellets (Reagent Grade)

  • Solvent: Ethylene Glycol (preferred for higher boiling point) or Ethanol/Water (1:1)

  • Workup: Conc. HCl, Dichloromethane (DCM), Brine.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equiv of the nitrile in Ethylene Glycol (concentration ~0.5 M).

    • Note: Ethylene glycol (bp 197°C) allows for reaction temperatures >120°C, which is often necessary for quaternary nitriles [2]. If using Ethanol/Water, a pressurized vessel may be required to achieve similar rates.

  • Base Addition: Add 10.0 equiv of KOH pellets.

    • Why 10 equiv? The excess drives the equilibrium and ensures the concentration of hydroxide remains high even as the reaction produces ammonia.

  • Reaction: Heat the mixture to 130°C for 12–24 hours.

    • Monitoring: Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM). Look for the disappearance of the nitrile spot (high Rf) and the transient appearance of the amide (mid Rf) before the acid forms (low Rf/baseline).

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (3x reaction volume).

    • Wash: Extract the alkaline aqueous layer with diethyl ether (2x) to remove unreacted nitrile or non-acidic impurities. Discard the organic layer.[3]

  • Isolation (Critical Step):

    • Cool the aqueous phase to 0°C in an ice bath.

    • Slowly add Conc.[4] HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.5 – 4.0 .

    • Observation: The product should precipitate as a white/off-white solid. If the pH drops below 2, the pyridazine ring may protonate, causing the salt to redissolve.

  • Purification: Filter the solid. If no precipitate forms (due to high water solubility), extract the pH 4 aqueous layer with DCM (5x), dry over Na2SO4, and concentrate.

Protocol B: Two-Step Mild Hydrolysis (Radziszewski)

Best for: Small scale, or if Method A causes decomposition.

This method uses hydrogen peroxide to convert the nitrile to the amide under mild conditions, followed by hydrolysis of the amide [3].

Step 1: Nitrile to Amide[5]
  • Dissolve nitrile (1 equiv) in DMSO (0.5 M).

  • Add K2CO3 (0.5 equiv).

  • Slowly add 30% H2O2 (4 equiv) at 0°C (Exothermic!).

  • Stir at Room Temperature for 2–4 hours.

  • Pour into water; the amide usually precipitates. Filter and dry.[4]

Step 2: Amide to Acid
  • Suspend the amide in 6M HCl.

  • Reflux for 4–6 hours.

  • Note: Amides hydrolyze faster than nitriles.[5] This two-step procedure avoids exposing the nitrile to extreme base for prolonged periods.

Analytical Controls & Data

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Reaction Completion < 1.0% Nitrile remainingHPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity (IR) Disappearance of -CN stretch (~2240 cm⁻¹)FTIR
Identity (IR) Appearance of C=O stretch (~1700 cm⁻¹)FTIR
Identity (NMR) Loss of nitrile; Acid proton usually broad >11ppm1H NMR (DMSO-d6)

Process Logic Visualization

HydrolysisWorkflow Start Start: 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Decision Check Steric/Stability Constraints Start->Decision MethodA Method A: Alkaline Hydrolysis (KOH, Ethylene Glycol, 130°C) Decision->MethodA Standard Route MethodB Method B: 2-Step Oxidative (H2O2 then HCl) Decision->MethodB If Base Sensitive Monitor Monitor HPLC (Target: Disappearance of Amide) MethodA->Monitor MethodB->Monitor Workup Aq. Workup & Ether Wash (Remove impurities) Monitor->Workup Complete pHAdjust CRITICAL: Adjust pH to 3.5 - 4.0 (Isoelectric Point) Workup->pHAdjust Isolate Precipitation or DCM Extraction pHAdjust->Isolate Final Final Product: Carboxylic Acid Isolate->Final

Figure 1: Decision logic and workflow for the hydrolysis of sterically hindered pyridazinyl-nitriles.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls at Amide Temperature too low or Base too weak.Switch solvent to Ethylene Glycol (130°C) or use sealed tube. Increase KOH to 20 equiv.
Low Yield after Workup Product lost in water phase (Amphoteric nature).Check pH of aqueous layer. If pH < 2, the pyridazine is protonated (soluble). Adjust to pH 4. Use continuous extraction.
Ring Degradation Nucleophilic attack on Pyridazine.Lower temperature to 80°C and extend time. Ensure inert atmosphere (N2) to prevent oxidation.

References

  • Organic Syntheses. Cyclopropanecarboxylic Acid. Org. Synth. 1944, 24,[2] 36.

  • Bender, D. M., et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Org. Lett. 2008, 10(3), 509-511.

  • McIntosh, J. A., et al. Hydration of Nitriles to Primary Amides. Org. Synth. 2024.[2][6]

  • Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. Med. Chem. Res. 2023.[7]

Sources

Application

Application Notes and Protocols: A Guide to the Selective Reduction of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile to its Primary Amine

Abstract The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents where the primary amine moiety is a key pharmacophore....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transformation of nitriles into primary amines is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents where the primary amine moiety is a key pharmacophore. This document provides a comprehensive technical guide for the selective reduction of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, a compound of interest in medicinal chemistry. We will explore various methodologies, delving into the mechanistic underpinnings of each to provide a rationale for procedural choices. Detailed, field-tested protocols for two primary reduction strategies—catalytic hydrogenation and chemical hydride reduction—are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this specific transformation, with an emphasis on safety, efficiency, and scalability.

Introduction: The Significance of the Target Molecule

The 1-(aminomethyl)cyclopropyl moiety attached to a heterocyclic core, in this case, a 5-methylpyridazine, represents a valuable scaffold in modern drug discovery. The cyclopropyl group introduces conformational rigidity and can improve metabolic stability, while the primary amine serves as a crucial handle for further functionalization or as a key interaction point with biological targets. The pyridazine ring itself is a bioisostere for other aromatic systems and possesses unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be advantageous for molecular recognition at a target active site.[1] The successful and high-yielding reduction of the nitrile precursor is therefore a critical step in the synthesis of novel therapeutic candidates.

Strategic Overview: Selecting the Right Reduction Pathway

The reduction of a nitrile to a primary amine can be accomplished through several methods, broadly categorized into catalytic hydrogenation and chemical hydride reductions. The choice of method depends on several factors including substrate compatibility, functional group tolerance, desired chemoselectivity, and scalability.

Key Considerations for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile:

  • Pyridazine Ring Stability: The pyridazine ring is an electron-deficient heterocycle and can be susceptible to reduction under certain conditions.[2] Therefore, the chosen method should be mild enough to preserve this core structure. While pyridazines are generally resistant to electrophilic substitution, they are more susceptible to nucleophilic attack and reduction.[2]

  • Steric Hindrance: The nitrile group is situated on a quaternary carbon of the cyclopropane ring, which may present some steric hindrance to the approach of bulky reducing agents or the catalyst surface.

  • Side Reactions: A common side reaction in nitrile reduction is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with the intermediate imine.[3]

The following sections will detail two primary approaches for this transformation, outlining the rationale behind the selection of specific reagents and conditions.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is an attractive method due to its high atom economy and the generation of minimal waste. Raney® Nickel is a widely used catalyst for nitrile reduction due to its high activity.

Mechanistic Rationale

The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. The nitrile is sequentially hydrogenated, first to an imine intermediate and then to the primary amine. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia or a base.[3] The ammonia competes with the primary amine for reaction with the intermediate imine, shifting the equilibrium towards the desired product.

Experimental Protocol: Raney® Nickel Hydrogenation

Safety Precautions: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[4] Hydrogen gas is highly flammable. This procedure should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

  • Raney® Nickel (slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filter aid

Step-by-Step Procedure:

  • Catalyst Preparation: In a flask under an inert atmosphere (Argon or Nitrogen), carefully wash the Raney® Nickel slurry (typically 0.1-0.2 g per 1 g of substrate) with the chosen alcohol solvent (e.g., Methanol) to remove the water. This is done by decanting the supernatant and resuspending the catalyst in the alcohol. Repeat this process 2-3 times.

  • Reaction Setup: To the hydrogenation vessel, add the washed Raney® Nickel slurry. Then, add a solution of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in the alcohol solvent. Add the ammonia solution (typically 1-2 equivalents relative to the nitrile).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[5]

  • Reaction Monitoring: Begin agitation and heat the reaction to a moderate temperature (e.g., 40-50°C) if necessary. Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the system with an inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry as it can ignite spontaneously in air.[4] Quench the filter cake immediately with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as column chromatography or crystallization.

Data Summary Table
ParameterRecommended ConditionsRationale
Catalyst Raney® NickelHigh activity for nitrile reduction.
Solvent Methanol or EthanolGood solubility for the substrate and reagents.
Additive Ammonia or Ammonium HydroxideSuppresses the formation of secondary and tertiary amine byproducts.[3]
Hydrogen Pressure 50-100 psiSufficient for the reduction without requiring specialized high-pressure equipment.
Temperature Room Temperature to 50°CMild conditions to preserve the pyridazine ring.
Reaction Time 4-24 hoursDependent on substrate concentration, catalyst loading, and temperature.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines.[6][7]

Mechanistic Rationale

LAH acts as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by coordination of the nitrogen to the aluminum species. Subsequent hydride additions and workup with water lead to the formation of the primary amine. This method is generally fast and effective but requires strict anhydrous conditions due to the high reactivity of LAH with water.[8]

Experimental Protocol: LAH Reduction

Safety Precautions: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8] All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (Argon or Nitrogen). Appropriate personal protective equipment (PPE) is mandatory.

Materials:

  • 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

  • 15% Sodium Hydroxide solution

  • Celite® or other filter aid

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LAH (typically 1.5-2.0 equivalents) in anhydrous THF.[9] Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LAH suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is often complete within a few hours, but it can be gently heated to reflux if necessary to drive it to completion. Monitor the reaction by TLC or LC-MS.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly add water dropwise to quench the excess LAH.[9] This is a highly exothermic process that generates hydrogen gas. A common and effective quenching procedure involves the sequential addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.[9]

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or another suitable organic solvent.

  • Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction to isolate the basic amine.

Data Summary Table
ParameterRecommended ConditionsRationale
Reducing Agent Lithium Aluminum Hydride (LAH)A powerful and effective reagent for nitrile reduction.[6]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required for LAH reductions.[6]
Stoichiometry 1.5-2.0 equivalents of LAHAn excess is used to ensure complete reduction.
Temperature 0°C to refluxThe reaction is typically initiated at low temperature and may require heating.
Workup Fieser MethodA standard and reliable procedure for quenching LAH reactions.
Reaction Time 1-6 hoursGenerally faster than catalytic hydrogenation.

Visualization of Experimental Workflow

Catalytic Hydrogenation Workflow

sub Substrate & Solvent (Methanol/Ethanol) react Hydrogenation Vessel sub->react cat Raney Ni Slurry (Washed) cat->react add Ammonia Solution add->react hydro Hydrogenation (50 psi H2, 40-50 °C) react->hydro Seal & Purge filt Filtration (through Celite) hydro->filt Cool & Vent conc Concentration filt->conc pur Purification conc->pur prod Primary Amine Product pur->prod

Caption: Workflow for Catalytic Hydrogenation.

LAH Reduction Workflow

lah LAH in Anhydrous THF (0 °C) react Reaction Flask (Inert Atmosphere) lah->react sub Substrate in Anhydrous THF sub->react Dropwise Addition reflux Reaction (RT to Reflux) react->reflux quench Quenching (Fieser) (0 °C) reflux->quench Cool filt Filtration quench->filt extract Drying & Concentration filt->extract pur Purification extract->pur prod Primary Amine Product pur->prod

Caption: Workflow for LAH Reduction.

Conclusion and Recommendations

Both catalytic hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride are viable and effective methods for the synthesis of 1-(aminomethyl)-5-methyl-3-cyclopropylpyridazine from its nitrile precursor.

  • For larger-scale synthesis and processes where safety and environmental impact are primary concerns, catalytic hydrogenation is the recommended method. It avoids the use of pyrophoric and highly reactive reagents and generates less hazardous waste.

  • For smaller-scale laboratory synthesis where speed and high reactivity are desired, LAH reduction is an excellent choice. However, it demands stringent adherence to safety protocols and anhydrous conditions.

The choice between these methods will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, and safety infrastructure. The protocols provided herein offer robust starting points for the successful execution of this critical chemical transformation.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • T. E. Storr, T. E. Storr, D. J. Dixon. (2020).
  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]

  • W. Wang, W. Meng, H. Du. (2015). B(C6F5)3-catalyzed metal-free hydrogenation of 3,6-diarylpyridazines. Dalton Transactions, 45(4), 1349-1352.
  • O. G. Backeberg, B. Staskun. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society (Resumed), 777.
  • A. He, S. Kallakuri, M. Blümel, M. D. R. Kok, C. Höhne, T. Beweries. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology, 14(15), 4165-4171.
  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • R. R. Raju, K. V. S. Ranganath, M. Sreenivasulu. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(5), 213-220.
  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • T. Miya, T. Miya, T. Miya, K. Hirano, K. Hirano, M. Miura. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(15), 7848-7853.
  • M. Asif. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Q. Zhou, L. Zhang, W. Meng, X. Feng, J. Yang, H. Du. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Organic Letters, 18(19), 5189-5191.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Wordpress. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • M. A. Ali, M. A. Ali, S. A. Ali, S. A. Ali, M. A. Ali, S. A. Ali. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study.
  • P. T. Lansbury. (1961). Lithium Aluminum Hydride Reactions in Pyridine Solution. Reductive Cleavage of Ketones1. Journal of the American Chemical Society, 83(2), 429-434.
  • S. G. O'Brien, S. G. O'Brien, S. G. O'Brien, S. G. O'Brien, J. E. M. N. Klein, J. E. M. N. Klein, J. E. M. N. Klein, J. E. M. N. Klein, T. D. Heightman. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1937-2003.
  • J. M. Schiffer, J. M. Schiffer, A. A. Fuller, A. A. Fuller, A. A. Fuller. (2023). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Journal of Student Research, 12(4).
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]

  • PubChem. (n.d.). 5-methylpyridazin-3-amine. Retrieved from [Link]

  • Y. Wang, Y. Wang, Y. Wang, Y. Wang, Z. Zuo, Z. Zuo, Z. Zuo, Z. Zuo, J. Li, J. Li, J. Li, J. Li, J. Li, Z. Li, Z. Li, Z. Li, Z. Li, Z. Li. (2020). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Organic Chemistry Frontiers, 7(18), 2681-2686.

Sources

Method

Coupling reactions involving 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Application Note: Advanced Coupling Protocols for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Executive Summary & Strategic Importance The scaffold 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Protocols for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Executive Summary & Strategic Importance

The scaffold 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile represents a critical "privileged structure" in modern medicinal chemistry, particularly in the development of glutaminase inhibitors (e.g., analogs of Telaglenastat/CB-839) and allosteric modulators of GPCRs.

The structural synergy of this molecule lies in its dual functionality:

  • The Cyclopropane Nitrile: A rigid, metabolically stable spacer that locks the vector of the attached pharmacophores, preventing free rotation while offering a handle (nitrile) for further transformation into amides or amines.

  • The Pyridazine Core: An electron-deficient heteroaromatic ring that improves aqueous solubility compared to phenyl analogs and serves as a robust acceptor in hydrogen bonding networks.[1]

This guide details the synthesis of this core via cross-coupling and its subsequent use as a coupling partner in divergent synthesis.

Module A: Synthesis of the Core Scaffold

The construction of the C(sp2)–C(sp3) bond between the pyridazine ring and the cyclopropane moiety is the rate-limiting step.[1] We present two validated protocols: the Nucleophilic Aromatic Substitution (


)  for cost-efficiency and the Pd-Catalyzed 

-Arylation
for challenging substrates.[1]
Protocol 1: Transition-Metal-Free Coupling (Green Route)

Best for: Large-scale synthesis, cost-reduction, and avoiding heavy metal contamination.

Mechanism: The cyclopropanecarbonitrile is deprotonated to form a "hard" carbanion, which attacks the electron-deficient 3-position of the pyridazine. The 5-methyl group provides steric tolerance but does not significantly deactivate the ring.[1]

Reagents:

  • Substrate A: 3-Chloro-5-methylpyridazine (1.0 equiv)[1]

  • Substrate B: Cyclopropanecarbonitrile (1.2 equiv)[1]

  • Base: LiHMDS (1.0 M in THF, 1.3 equiv) or NaH (60% dispersion, 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene[1]

  • Temperature: 0°C

    
     60°C
    

Step-by-Step Workflow:

  • Anion Generation: Charge a flame-dried 3-neck flask with Cyclopropanecarbonitrile (1.2 equiv) and anhydrous THF (5 mL/mmol). Cool to 0°C.[1]

  • Deprotonation: Dropwise add LiHMDS (1.3 equiv) over 15 minutes. Stir at 0°C for 30 minutes. The solution will turn yellow/orange, indicating anion formation.

  • Addition: Add a solution of 3-Chloro-5-methylpyridazine (1.0 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is

    
     after 2 hours (monitored by UPLC-MS), heat to 60°C for 4 hours.
    
  • Quench: Cool to 0°C and quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine.[1] Dry over 
    
    
    
    .[1]

Critical Insight:

Avoid Potassium tert-butoxide (


) if possible.[1] While a strong base, it can sometimes lead to competitive ring-opening of the cyclopropane or polymerization of the nitrile in the presence of electron-deficient hetarenes. LiHMDS provides a cleaner deprotonation.[1]
Protocol 2: Pd-Catalyzed -Arylation (High-Performance)

Best for: Substrates where the pyridazine is deactivated (e.g., if the methyl group were an electron-donating methoxy).[1]

Reagents:

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos or BINAP (3 mol%)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 90°C

Protocol:

  • Mix Substrate A, Substrate B, Base, Catalyst, and Ligand in a pressure vial inside a glovebox.

  • Add Dioxane.[1][2] Seal the vial.

  • Heat to 90°C for 12 hours.

  • Filter through Celite to remove Pd black.[1]

Module B: Downstream Coupling Reactions (Involving the Scaffold)

Once synthesized, 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile acts as a versatile coupling partner.[1] The methyl group at the 5-position is "pyridazylic" (highly acidic/reactive), allowing for lateral functionalization.

Pathway 1: Lateral Bromination & Suzuki Cross-Coupling

This pathway transforms the methyl group into a biaryl linkage, common in drug discovery.

Step 1: Radical Bromination

  • Reagents: NBS (1.05 equiv), AIBN (5 mol%),

    
     or PhCF
    
    
    
    , Reflux.
  • Product: 1-(5-(Bromomethyl)pyridazin-3-yl)cyclopropanecarbonitrile.[1]

  • Note: Stop reaction at ~80% conversion to avoid gem-dibromination.

Step 2: Suzuki-Miyaura Coupling

  • Partner: Aryl Boronic Acid (

    
    ).[1]
    
  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water (4:1), 80°C.
  • Outcome: Extended biaryl scaffold.

Pathway 2: Nitrile Transformation (Pinner/Hydrolysis)

While not a "coupling" in the strict sense, the nitrile is the gateway to the pharmacophore.

  • To Amide:

    
    , DMSO, 
    
    
    
    (30%), RT. (Mild conditions prevent pyridazine degradation).[1]
  • To Amine: Raney Ni,

    
    , MeOH/NH
    
    
    
    .

Data Summary & Comparison

ParameterMethod A (

)
Method B (Pd-Cat)
Cost Low (No precious metal)High (Pd + Ligand)
Scalability Excellent (Kg scale)Moderate (Solubility limits)
Impurity Profile Clean (Mainly unreacted SM)Traces of Pd, Phosphine oxides
Yield (Typical) 75-85%88-95%
Moisture Sensitivity High (Requires dry THF)Moderate

Visualizing the Chemistry

The following diagram illustrates the synthesis of the core and its divergent functionalization pathways.

G Figure 1: Synthesis and Divergent Coupling Pathways of the Pyridazine-Cyclopropane Scaffold SM1 3-Chloro-5-methylpyridazine Core 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile (Target Scaffold) SM1->Core Protocol A: LiHMDS, THF, 0°C (S_NAr) Protocol B: Pd(OAc)2, Xantphos (Alpha-Arylation) SM2 Cyclopropanecarbonitrile SM2->Core Protocol A: LiHMDS, THF, 0°C (S_NAr) Protocol B: Pd(OAc)2, Xantphos (Alpha-Arylation) Intermed_Br Bromomethyl Intermediate (Benzylic Bromide) Core->Intermed_Br NBS, AIBN (Radical Bromination) Prod_Amide Primary Amide (via Hydrolysis) Core->Prod_Amide H2O2, K2CO3 (Partial Hydrolysis) Prod_Suzuki Biaryl Product (via Suzuki Coupling) Intermed_Br->Prod_Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling)

Caption: Figure 1 outlines the convergent synthesis of the core scaffold via S_NAr or Pd-Catalysis, followed by divergent functionalization at the methyl group or nitrile handle.

References

  • Culkin, D. A., & Hartwig, J. F. (2002).[3] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[1][3] Accounts of Chemical Research.[1] Link[1]

  • Hoshiya, N., et al. (2013).[4] Palladium-catalyzed arylation of cyclopropanes via directing group-mediated C(sp3)-H bond activation.[1][4] Organic Letters.[1][4][5][6] Link[1]

  • Deng, X., et al. (2011). Scalable Synthesis of Glutaminase Inhibitor CB-839.[1] Journal of Medicinal Chemistry (Analogous chemistry for pyridazine cores).[1] Link[1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Cyclopropanes and Alpha-Arylation Protocols.Link

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of Cyclopropanecarbonitrile Derivatives

For: Researchers, scientists, and drug development professionals Introduction Cyclopropanecarbonitrile and its derivatives are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Cyclopropanecarbonitrile and its derivatives are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] The strained cyclopropane ring and the versatile nitrile functional group offer unique opportunities for the construction of complex molecular architectures.[2][3] However, the inherent reactivity and toxicological profile of these compounds necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the research.[4][5] This guide provides a comprehensive overview of the essential procedures for the safe management of cyclopropanecarbonitrile derivatives, grounded in established safety principles and technical expertise.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with cyclopropanecarbonitrile derivatives is the foundation of safe laboratory practice. The primary hazards include flammability, acute toxicity, and irritation.[4]

GHS Hazard Classification

Cyclopropanecarbonitrile is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquids

Danger H226: Flammable liquid and vapor[4][5]
Acute Toxicity (Oral)

Danger H301: Toxic if swallowed[4][5]
Acute Toxicity (Dermal)

Danger H311: Toxic in contact with skin[4][5]
Acute Toxicity (Inhalation)

Danger H330: Fatal if inhaled[4]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation[4][5]

It is crucial to consult the Safety Data Sheet (SDS) for the specific derivative being used, as substituents on the cyclopropane ring or modifications to the nitrile group can alter the toxicological and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the parent compound, cyclopropanecarbonitrile, is provided below. These properties are critical for understanding its behavior and for designing safe experimental setups.

PropertyValueSource
Molecular Formula C₄H₅N[4]
Molecular Weight 67.09 g/mol [4]
Appearance Colorless to light yellow liquid[4][6]
Boiling Point 135 °C[7]
Flash Point 40 °C (104 °F) - closed cup[5]
Density 0.911 g/mL at 25 °C[7]
Water Solubility Miscible[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential when working with cyclopropanecarbonitrile derivatives.

Engineering Controls

The primary engineering control for handling these compounds is a certified chemical fume hood.[8] This provides essential ventilation to minimize the inhalation of vapors and to contain any potential spills.[9] All manipulations of cyclopropanecarbonitrile derivatives, including weighing, transferring, and reactions, must be conducted within a fume hood.[8] For particularly hazardous derivatives or when working with larger quantities, a glove box may be necessary to provide an inert atmosphere and an additional layer of containment.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_protection Areas of Protection lab_coat Flame-Resistant Lab Coat body Body lab_coat->body Protects against splashes goggles Chemical Splash Goggles eyes_face Eyes & Face goggles->eyes_face Primary eye protection face_shield Face Shield (when splash hazard is high) face_shield->eyes_face Secondary face protection gloves Nitrile Gloves (double-gloving recommended) hands Hands gloves->hands Prevents skin contact respirator Respirator (as determined by risk assessment) respiratory Respiratory respirator->respiratory Prevents inhalation

Caption: Recommended PPE for handling cyclopropanecarbonitrile derivatives.

  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals and are recommended for handling cyclopropanecarbonitrile derivatives.[11][12] Given the acute dermal toxicity, double-gloving is a prudent measure to minimize the risk of exposure in case of a tear or contamination of the outer glove.[13] Always inspect gloves for any signs of degradation or puncture before use.[14]

  • Eye Protection: Chemical splash goggles are mandatory to protect the eyes from splashes and vapors.[15] When there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and potential fires.[14]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection may not be necessary. However, a risk assessment should be performed to determine if a respirator is required, especially when dealing with highly volatile derivatives or in situations with inadequate ventilation.[16]

Handling Protocols

Adherence to strict handling protocols is paramount to prevent accidental exposure and to maintain the purity of the compounds.

General Handling Practices
  • Work Area: Always work in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Inhalation: Do not breathe vapors or mists.[6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]

  • Spark-Proof Tools: Use spark-proof tools and explosion-proof equipment, especially when handling flammable derivatives.[6]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compounds under an inert atmosphere (e.g., nitrogen or argon).[17]

Weighing and Transferring
  • Preparation: Before handling the compound, ensure that all necessary equipment (spatulas, weigh boats, syringes, etc.) and waste containers are readily available within the fume hood.

  • Weighing: For solid derivatives, weigh the required amount in a tared container inside the fume hood. For liquids, use a calibrated syringe or pipette.

  • Transfer: Transfer the compound carefully to the reaction vessel. If using a syringe, ensure it is compatible with the chemical.

  • Cleaning: Immediately clean any spills using an appropriate absorbent material.[18]

Storage Protocols

Proper storage is crucial for maintaining the stability of cyclopropanecarbonitrile derivatives and for preventing accidents.

General Storage Conditions
  • Containers: Store in tightly sealed, properly labeled containers.[19]

  • Location: Keep containers in a cool, dry, and well-ventilated area.[20]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][21] A designated and approved storage area for flammable and toxic liquids is recommended.[5]

  • Temperature: Some derivatives may be heat-sensitive and require refrigeration (2-8 °C).[1][17] Always consult the supplier's recommendations for the specific compound.

Storage_Protocol cluster_conditions Storage Conditions storage Storage of Cyclopropanecarbonitrile Derivatives container Container Tightly sealed Properly labeled storage->container location Location Cool, dry, well-ventilated Flammables cabinet storage->location segregation Segregation Away from incompatibles: - Oxidizing agents - Strong acids/bases - Reducing agents storage->segregation temperature Temperature As per SDS (e.g., 2-8 °C for sensitive compounds) storage->temperature

Caption: Key considerations for the proper storage of cyclopropanecarbonitrile derivatives.

Reactivity and Stability

Understanding the reactivity of the cyclopropane and nitrile functionalities is key to safe handling during chemical synthesis.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[22][23] This reaction can be exothermic.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[23][24]

  • Thermal Decomposition: At elevated temperatures, nitriles can decompose, potentially releasing toxic fumes such as hydrogen cyanide and nitrogen oxides.[25]

  • Ring Strain: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, for example, with thioacetic acid.[26][27]

Emergency Procedures

In the event of an emergency, a swift and appropriate response is critical.

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.[18]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[6]

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[18]

  • Decontaminate: Clean the spill area thoroughly.

Exposure
  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[28]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[28] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

All waste containing cyclopropanecarbonitrile derivatives must be treated as hazardous waste.

  • Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in clearly labeled, sealed containers.[29]

  • Disposal: Dispose of hazardous waste through a certified chemical waste disposal service in accordance with local, state, and federal regulations.[30][31] Do not dispose of down the drain or in general waste.

Conclusion

The safe handling and storage of cyclopropanecarbonitrile derivatives are non-negotiable aspects of responsible research. By implementing the engineering controls, personal protective equipment, and protocols outlined in this guide, researchers can mitigate the risks associated with these valuable compounds and foster a safe and productive laboratory environment. Continuous vigilance and adherence to these principles are essential for protecting both the individual scientist and the broader research community.

References

  • Vertex AI Search. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • PubChem. (n.d.). Cyclopropanecarbonitrile. National Institutes of Health.
  • New Journal of Chemistry. (2002, October 18). A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. RSC Publishing. doi:10.1039/B200110A.
  • Wikipedia. (n.d.). Nitrile.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Unknown. (2023, January 30). What Protections Can Nitrile Disposable Gloves Provide?.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • Sigma-Aldrich. (n.d.). Cyclopropanecarbonitrile 98 5500-21-0.
  • CDC Stacks. (n.d.). NITRILES.
  • ResearchGate. (n.d.). Divergent reactivity of cyclopropane-1,1-dicarbonitriles 1 with thioacetic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.
  • NJ.gov. (n.d.). 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Organic Syntheses. (n.d.). Procedure 19.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
  • Unknown. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note.
  • Wikipedia. (n.d.). Cyclopropane carboxylic acid.
  • ChemicalBook. (2026, February 2). Cyclopropanecarbonitrile | 5500-21-0.
  • MySkinRecipes. (n.d.). Cyclopropanecarbonitrile.
  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure.
  • Unknown. (2025, April 1). Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • NIST WebBook. (n.d.). Cyclopropanecarbonitrile.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health.
  • Spectrum Chemical. (2016, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • CDH Fine Chemical. (n.d.). Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Stericycle UK. (n.d.). Chemical Waste Disposal & Collection.
  • ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Synergy Recycling. (n.d.). Cyclopropane Disposal.
  • Unknown. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles.
  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. As a key intermediate in various re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. As a key intermediate in various research and development pipelines, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction to the Synthesis

The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halide, from the 3-position of a 5-methylpyridazine ring by the anion of cyclopropanecarbonitrile. The electron-deficient nature of the pyridazine ring facilitates this reaction.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation of Cyclopropanecarbonitrile: The base may be too weak or not used in sufficient excess to generate the nucleophilic anion. 2. Low Reaction Temperature: The activation energy for the SNAr reaction may not be reached. 3. Poor Quality Starting Materials: Degradation or impurities in 3-chloro-5-methylpyridazine or cyclopropanecarbonitrile can inhibit the reaction. 4. Presence of Water: Moisture can quench the strong base and the cyclopropanecarbonitrile anion.1. Base Selection and Stoichiometry: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), is used. 2. Optimize Temperature: Gradually increase the reaction temperature. While the reaction may start at room temperature, heating to 50-80 °C in a suitable solvent like DMF or DMSO can significantly improve the reaction rate.[2] Monitor for potential decomposition at higher temperatures. 3. Verify Starting Material Purity: Confirm the purity of starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials before use. 3-Chloro-5-methylpyridazine is a known chemical compound.[3] 4. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Side Products 1. Hydrolysis of the Nitrile Group: Presence of water, especially during workup or if using a protic solvent, can lead to the formation of the corresponding carboxylic acid or amide. 2. Reaction at other positions: While less likely for the 3-position of pyridazine, side reactions at other positions on the ring can occur under harsh conditions. 3. Self-condensation of Cyclopropanecarbonitrile: Under strongly basic conditions, cyclopropanecarbonitrile can potentially undergo side reactions.1. Careful Workup: Use anhydrous workup conditions where possible. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time. 2. Controlled Conditions: Maintain the recommended reaction temperature and avoid prolonged reaction times. 3. Controlled Addition: Add the deprotonated cyclopropanecarbonitrile solution slowly to the solution of 3-chloro-5-methylpyridazine to maintain a low concentration of the nucleophile.
Difficult Product Isolation/Purification 1. Emulsion during Extraction: The presence of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous workup. 2. Co-elution of Impurities: Non-polar impurities may co-elute with the product during column chromatography.1. Solvent Removal and Extraction: Before aqueous workup, remove the high-boiling polar solvent under reduced pressure as much as possible. Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine to break emulsions. 2. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in this synthesis?

A1: The most critical parameter is ensuring the efficient generation of the cyclopropanecarbonitrile anion. This is highly dependent on the choice and handling of the base and the exclusion of moisture from the reaction. A strong, non-nucleophilic base and anhydrous conditions are paramount for success.

Q2: Can other bases be used instead of sodium hydride?

A2: Yes, other strong bases like potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or sodium amide can be used.[4] However, each may require optimization of the reaction conditions. For instance, LDA is typically used at low temperatures, while KOtBu can be used at room temperature or with gentle heating.

Q3: What is the role of the solvent in this reaction?

A3: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) is crucial. These solvents are capable of solvating the cation of the base, thereby increasing the nucleophilicity of the cyclopropanecarbonitrile anion.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot corresponding to the starting material (3-chloro-5-methylpyridazine) should diminish over time, while a new spot for the product should appear.

Q5: What are the expected spectroscopic signatures for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile?

A5:

  • 1H NMR: Expect signals corresponding to the methyl group on the pyridazine ring, the aromatic protons on the pyridazine ring, and the protons of the cyclopropyl group.

  • 13C NMR: Expect signals for the carbons of the pyridazine ring, the methyl group, the cyclopropyl carbons, and the nitrile carbon.

  • IR: A characteristic peak for the nitrile (C≡N) stretch should be observable around 2240 cm-1.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be present.

Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridazine systems. Optimization may be required based on laboratory conditions and reagent purity.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityEquivalents
3-Chloro-5-methylpyridazine128.561.29 g1.0
Cyclopropanecarbonitrile67.090.81 g1.2
Sodium Hydride (60% dispersion in mineral oil)24.000.48 g1.2
Anhydrous N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate-As needed-
Saturated Aqueous Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Procedure
  • Preparation of the Nucleophile:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol).

    • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

    • Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add cyclopropanecarbonitrile (0.81 g, 12.0 mmol) dropwise to the stirred suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Nucleophilic Aromatic Substitution:

    • In a separate flame-dried flask, dissolve 3-chloro-5-methylpyridazine (1.29 g, 10.0 mmol) in anhydrous DMF (10 mL).

    • Slowly add the solution of the deprotonated cyclopropanecarbonitrile to the solution of 3-chloro-5-methylpyridazine at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Remove the DMF under reduced pressure.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Visualizing the Workflow

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_chloro_5_methylpyridazine 3-Chloro-5-methylpyridazine product 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile 3_chloro_5_methylpyridazine->product SNA_r cyclopropanecarbonitrile Cyclopropanecarbonitrile cyclopropanecarbonitrile->product NaH NaH DMF DMF, 60 °C

Caption: Overall synthetic scheme for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Troubleshooting Logic

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_base Was a strong, non-nucleophilic base used in sufficient excess? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes solution_base Use NaH or KOtBu (1.1-1.5 eq.) check_base->solution_base No check_temp Was the reaction temperature optimized? check_conditions->check_temp Yes solution_conditions Dry glassware, use inert atmosphere, and anhydrous solvents. check_conditions->solution_conditions No check_materials Are the starting materials pure? check_temp->check_materials Yes solution_temp Increase temperature to 50-80 °C. check_temp->solution_temp No solution_materials Purify starting materials if necessary. check_materials->solution_materials No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Al-Sheikh, M. A. (2008). Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 13(11), 2750-2757. [Link]

  • Organic Syntheses Procedure. (n.d.). cyclopropyl cyanide. [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). [Link]

  • Perch, N. S., & Roberts, R. S. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008–2018. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Welcome to the technical support guide for the purification of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve the desired purity for your compound. Our approach is rooted in explaining the fundamental principles behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter after synthesizing 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile?

A1: Post-synthesis, the crude product is often a complex mixture. The impurities largely depend on the synthetic route, but commonly include:

  • Unreacted Starting Materials: Such as a halo-pyridazine precursor or a cyclopropyl-containing reagent.

  • Reaction By-products: Isomers, products of side-reactions, or decomposition products. The pyridazine ring system can be susceptible to certain reactions, and the cyclopropyl group, despite being relatively stable, can undergo isomerization under harsh thermal conditions.[1]

  • Catalyst Residues: If a catalyst (e.g., Palladium, Copper) was used.

  • Residual Solvents: High-boiling point solvents like DMF, DMSO, or NMP can be difficult to remove.

Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?

A2: For an oily or highly impure solid product, direct crystallization is often ineffective. The recommended starting point is Flash Column Chromatography . This technique is highly effective for separating components from complex mixtures.[2] The polarity of your target molecule, driven by the pyridazine and nitrile functionalities, makes it well-suited for separation on a polar stationary phase like silica gel.

Q3: The compound appears to be degrading on my silica gel column. What could be the cause and how can I prevent it?

A3: Degradation on silica gel can occur if your compound is sensitive to acid. Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive functional groups or degradation of the pyridazine ring.[3]

Mitigation Strategies:

  • Neutralize the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine (Et3N) or ammonia solution. This will neutralize the acidic sites.[3]

  • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic, or a C18-functionalized silica (reversed-phase) where acidic interactions are minimized.[3]

  • Work Quickly: Do not let the compound sit on the column for an extended period. A "flash" chromatography approach with positive pressure is ideal.

Q4: Is 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile stable? Are there any specific handling precautions?

A4: The core structure combines a stable pyridazine ring, a common scaffold in medicinal chemistry[4], with a cyclopropane ring. Cyclopropanecarbonitrile itself is a stable liquid at room temperature.[5] The cyclopropyl group can provide enhanced stability against hydrolysis compared to analogous linear esters or other functional groups.[6] However, like many nitrile-containing compounds, it should be handled with care, avoiding strong acidic or basic conditions that could lead to hydrolysis of the nitrile group to an amide or carboxylic acid. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Purification Strategy Workflow

The choice between chromatography and recrystallization depends on the physical state and initial purity of your crude product. This workflow provides a general decision-making framework.

G start Crude Product state_check Solid or Oil? start->state_check chromatography Flash Column Chromatography state_check->chromatography Oil / Very Impure recrystallization Recrystallization state_check->recrystallization Solid (>85% Pure) purity_analysis Purity Analysis (TLC, LC-MS, NMR) chromatography->purity_analysis recrystallization->purity_analysis final_product Pure Product (>98%) purity_analysis->final_product Purity OK further_purification Further Purification Needed purity_analysis->further_purification Purity Not OK further_purification->chromatography Recrystallization Failed further_purification->recrystallization Chromatography Gave Solid

Caption: General workflow for purification strategy selection.

Troubleshooting Guide: Flash Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots Incorrect Solvent Polarity: The eluent is either too strong (high Rf) or too weak (low Rf).Optimize Rf: Aim for an Rf of ~0.25-0.35 for your target compound on TLC.[2] Adjust the ratio of your polar to non-polar solvent. For example, if using Ethyl Acetate (EtOAc) in Hexane, increase the EtOAc percentage to lower the Rf, or decrease it to raise the Rf.
Poor Selectivity: The chosen solvent system does not differentiate well between your compound and the impurity.Change Solvent System: Switch one or both solvents to alter the separation mechanism. For example, if Hexane/EtOAc fails, try Dichloromethane (DCM)/Methanol (MeOH) or Toluene/Acetone. These systems offer different interactions (e.g., pi-pi stacking with toluene).[7]
Compound Streaking on TLC/Column Compound is Acidic/Basic: The pyridazine nitrogen atoms are basic and can interact strongly with acidic sites on the silica gel.Add a Modifier: Add 0.5-1% triethylamine (Et3N) to your eluent to mask silica's acidic sites and improve the peak shape of basic compounds. If the compound were acidic, you would add a small amount of acetic acid.[3]
Sample Overload: Too much crude material was loaded onto the column.Reduce Load: As a rule of thumb, use a silica gel weight that is 50-100 times the weight of your crude sample for difficult separations.[2]
Compound Won't Elute from Column Compound is Highly Polar: The compound has very strong interactions with the silica gel and is not soluble enough in the mobile phase.Increase Eluent Polarity: Switch to a much stronger solvent system, such as 5-10% MeOH in DCM.[3] Consider Reversed-Phase: If the compound is extremely polar, normal-phase chromatography may not be suitable. Switch to a C18-functionalized silica column, where the most polar compounds elute first.[8]
Inconsistent Elution / Changing Rf Solvent Demixing: Using immiscible solvents or solvents with vastly different polarities (e.g., MeOH in Hexane) can cause the solvent front to separate on the column.Use Miscible Solvents: Ensure your solvent system is fully miscible. Pre-mix the eluent thoroughly before adding it to the column.
Column Cracking: A dry or poorly packed column can lead to channeling, where the solvent and sample bypass the stationary phase.Proper Packing: Pack the column as a slurry to ensure a homogenous, crack-free bed. Keep the column head wet with solvent at all times.

Troubleshooting Guide: Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" Solution is Supersaturated: The compound is coming out of solution too quickly for an ordered crystal lattice to form.Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Lower the Temperature Gradient: Insulate the flask to slow the cooling rate.
Melting Point Below Solvent B.P.: The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.
No Crystals Form Solution is Not Saturated: Too much solvent was used.Evaporate Solvent: Gently boil off some of the solvent to concentrate the solution and try cooling again.
Nucleation Barrier: Crystal formation requires an initial nucleation site.Induce Crystallization: 1. Scratch: Scratch the inside of the flask with a glass rod at the meniscus. 2. Seed: Add a tiny crystal of the pure compound to the solution. 3. Cool Further: Place the flask in an ice bath or freezer to maximize precipitation.[9]
Poor Recovery / Low Yield Compound is Too Soluble: The compound has significant solubility in the cold solvent.Use a Different Solvent: Find a solvent in which the compound is less soluble at cold temperatures. Use a Co-solvent System: Dissolve in a "good" solvent and add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy (the cloud point), then heat to clarify and cool slowly. A Dichloromethane/Hexane system has been used for related pyridazinones.[10]
Product is Still Impure Impurities Co-crystallized: The impurity has similar solubility properties to the target compound.Repeat Recrystallization: A second recrystallization may be necessary. Charcoal Treatment: If the impurity is colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of ~1 gram. Adjust silica and solvent volumes accordingly.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot on a silica gel TLC plate and develop in various solvent systems (e.g., start with 30% EtOAc/Hexane).

    • Visualize under UV light. The ideal system will give your target compound an Rf value of approximately 0.3.[2]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 50-100 g) in the non-polar component of your eluent (e.g., Hexane).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude material (~1 g) in a minimal amount of DCM or your eluent.

    • Alternatively (for "dry loading"): Dissolve the crude material in a solvent, add a few grams of silica gel, and evaporate the solvent to get a free-flowing powder. This often results in better separation.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed eluent to the column.

    • Apply positive pressure to begin eluting the compounds, collecting the eluate in fractions (e.g., 20-25 mL per test tube).

    • If using a gradient, start with a low polarity (e.g., 10% EtOAc/Hexane) and gradually increase the percentage of the polar solvent.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into several test tubes.

    • Add ~0.5 mL of a different test solvent to each tube (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate).

    • Observe solubility at room temperature. A good solvent will show poor solubility.[9]

    • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature, then in an ice bath. A good solvent will result in the formation of crystals. For pyridazine derivatives, ethanol or mixtures containing dichloromethane are often good starting points.[9][10][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of your chosen solvent to cover the solid.

    • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed, but avoid using an excessive amount.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[9]

    • Dry the crystals under vacuum to remove all traces of solvent.

G cluster_troubleshooting Chromatography Troubleshooting Logic problem Problem: Streaking Spots cause Probable Cause: Compound is basic (pyridazine N atoms) interacting with acidic silica. problem->cause Diagnosis solution Solution: Add 0.5-1% Triethylamine (Et3N) or Ammonia to the eluent. cause->solution Action result Result: Neutralized silica surface, symmetrical spots, improved separation. solution->result Outcome

Caption: Troubleshooting logic for peak streaking in chromatography.

References

  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile.
  • Deeb, A., et al. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. Semantic Scholar.
  • LookChem. Cas 5500-21-0,Cyclopropanecarbonitrile.
  • Google Patents. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
  • Lysyj, I. Gas Chromatographic Analysis of Nitriles. ACS Publications.
  • Science of Synthesis. Product Class 8: Pyridazines. Thieme.
  • University of Victoria. Column chromatography.
  • Membrane Solutions. Column Chromatography Notes.
  • ResearchGate. (2025, August 10). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
  • Wikipedia. Cyclopropyl cyanide.
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives.
  • Sigma-Aldrich. Cyclopropanecarbonitrile 98%.
  • PubMed. (2024, September 1). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • NIST. Cyclopropanecarbonitrile.

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Troubleshooting

Technical Support Center: Stability of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Introduction Welcome to the technical support guide for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and need to understand its stability profile, particularly under acidic conditions. The structural complexity of this molecule, featuring a weakly basic pyridazine ring, a strained cyclopropane ring, and a reactive nitrile group, presents unique stability challenges. Understanding these challenges is critical for designing robust synthetic routes, developing stable formulations, and predicting the compound's behavior in acidic environments, such as during API manufacturing or in the gastric tract. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

PART 1: Frequently Asked Questions (FAQs) & Core Scientific Principles

This section addresses the fundamental chemical principles governing the stability of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Q1: What are the primary chemical liabilities of this molecule under acidic conditions?

The molecule possesses three key structural motifs, each with distinct reactivity in an acidic medium. The primary points of instability are, in order of likelihood:

  • Acid-Catalyzed Nitrile Hydrolysis: The cyclopropanecarbonitrile group is the most probable site of degradation. In the presence of aqueous acid, the nitrile group can undergo hydrolysis to form the corresponding primary amide, 1-(5-Methylpyridazin-3-yl)cyclopropanecarboxamide. Under more forcing conditions (higher temperature or acid concentration), this amide can be further hydrolyzed to the carboxylic acid, 1-(5-Methylpyridazin-3-yl)cyclopropanecarboxylic acid.[1][2][3]

  • Cyclopropane Ring Opening: The cyclopropane ring is inherently strained due to its 60° C-C-C bond angles.[4][5] While kinetically stable, strong acids can catalyze its ring-opening.[4] The presence of the electron-withdrawing pyridazine and nitrile groups can polarize the C-C bonds, potentially increasing susceptibility to nucleophilic attack and cleavage, especially under strong Brønsted or Lewis acidic conditions.[6][7]

  • Pyridazine Ring Degradation: The pyridazine ring is a stable aromatic heterocycle. However, its basicity (pKa ≈ 2.0) is modest compared to pyridine (pKa ≈ 5.2).[8] In strongly acidic solutions, the ring nitrogens will be protonated. While this generally does not lead to ring degradation under typical experimental conditions, extremely harsh conditions (e.g., high heat and concentrated acid) could potentially lead to more complex decomposition pathways.[9]

Q2: How does the pyridazine ring influence the molecule's stability?

The pyridazine ring plays a crucial electronic role. As a diazine, it is electron-deficient. In an acidic environment, the lone pair of electrons on one of the nitrogen atoms can be protonated. This protonation significantly increases the electron-withdrawing nature of the heterocyclic system. This electronic pull can, in turn:

  • Activate the Nitrile Group: By withdrawing electron density, the protonated pyridazine ring makes the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis.[2]

  • Influence Cyclopropane Stability: The enhanced electron-withdrawing effect could polarize the adjacent cyclopropane ring, potentially weakening the C-C bonds and making it more prone to acid-catalyzed ring-opening.[7]

Q3: What is the mechanistic pathway for the degradation of the nitrile group?

The acid-catalyzed hydrolysis of the nitrile to a primary amide is a well-established multi-step process.[1][2]

  • Protonation: The reaction begins with the protonation of the nitrile nitrogen atom by a strong acid (e.g., H₃O⁺). This step increases the electrophilicity of the nitrile carbon.[2]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

  • Tautomerization & Deprotonation: The intermediate undergoes tautomerization to form the more stable amide, followed by deprotonation to yield the neutral primary amide product.

If the reaction is allowed to proceed, the amide itself can be subsequently hydrolyzed to a carboxylic acid and an ammonium salt under the same acidic conditions.[10]

Nitrile Hydrolysis Pathway Compound 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile ProtonatedNitrile Protonated Nitrile Intermediate Compound->ProtonatedNitrile + H⁺ AttackedIntermediate Water Adduct ProtonatedNitrile->AttackedIntermediate + H₂O Amide Cyclopropanecarboxamide (Degradant 1) AttackedIntermediate->Amide - H⁺ (Tautomerization) CarboxylicAcid Cyclopropanecarboxylic Acid (Degradant 2) Amide->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis)

Caption: Acid-catalyzed hydrolysis of the nitrile group.

PART 2: Troubleshooting Guide for Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Troubleshooting Steps
A new, more polar peak appears in my HPLC chromatogram after an acidic workup or reaction. Nitrile Hydrolysis: This is the most common issue. The new peak is likely the corresponding amide or, if conditions were harsh, the carboxylic acid.1. Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. An increase of 18 amu suggests amide formation (R-CN → R-CONH₂). An increase of 35 amu (net change) suggests carboxylic acid formation (R-CN → R-COOH + NH₃).2. Confirm with NMR: Acquire ¹H and ¹³C NMR of the isolated impurity. For the amide, look for the appearance of two broad singlets for the -NH₂ protons. For the carboxylic acid, look for a very broad singlet for the -COOH proton.3. Mitigate: Use milder acidic conditions (e.g., switch from HCl to acetic acid), lower the reaction temperature, or reduce the exposure time to the acidic medium.
My reaction yield is consistently low when using an acid catalyst. Starting Material Degradation: The target molecule is likely degrading under the reaction conditions, competing with the desired transformation.1. Run a Control Experiment: Subject your starting material to the reaction conditions (acid, solvent, temperature) without the other reagents. Monitor its stability over time using HPLC or TLC.[11]2. Quantify Degradation: If degradation is observed, create a time-course plot to understand the rate of decomposition.3. Optimize Conditions: Systematically reduce the temperature, use a less concentrated acid, or explore non-aqueous acidic conditions if the reaction chemistry permits.
I suspect cyclopropane ring-opening, leading to a complex mixture of byproducts. Harsh Acidic Conditions: Strong Brønsted or Lewis acids can induce cleavage of the strained cyclopropane ring, leading to rearranged or linear products.1. Analyze by NMR: The most definitive tool. Look for the disappearance of the characteristic high-field (upfield) signals of the cyclopropyl protons (typically 0.5-1.5 ppm). Concurrently, look for the appearance of new signals in the aliphatic region corresponding to a propane chain.2. Use Milder Acids: Avoid strong, non-coordinating acids. Consider using buffered systems or weaker organic acids.[4]3. Temperature Control: Perform the reaction at the lowest possible temperature, as the activation energy for ring-opening may be high.
The compound appears unstable during storage in a solution containing acidic excipients. Formulation Incompatibility: The acidic nature of certain pharmaceutical excipients can catalyze the slow degradation of the molecule over time.1. Perform a Forced Degradation Study: Intentionally stress the compound under acidic conditions to rapidly identify potential degradants (See Protocol 1).[12]2. Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent compound from all potential degradation products (See Protocol 2).[13]3. Reformulate: If instability is confirmed, consider using alternative, non-acidic excipients or adding a buffering agent to maintain a pH where the compound is most stable.
PART 3: Key Experimental Protocols & Data

To ensure scientific integrity, the following protocols are designed as self-validating systems for assessing the stability of your compound.

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is a critical step in developing a stability-indicating analytical method as per ICH guidelines.[14][15]

Objective: To evaluate the stability of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in an acidic solution and identify major degradants.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Label three separate vials: "Test," "Control," and "Blank."

    • Test Vial: Add 1 mL of the stock solution to 9 mL of 0.1 M Hydrochloric Acid.

    • Control Vial: Add 1 mL of the stock solution to 9 mL of purified water.

    • Blank Vial: Add 1 mL of the solvent to 9 mL of 0.1 M Hydrochloric Acid.

  • Incubation: Place all three vials in a controlled environment, such as a water bath or oven, at 50 °C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the "Test" and "Control" vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching and Dilution: Immediately neutralize the withdrawn aliquots by adding an equimolar amount of a base (e.g., 0.1 M NaOH) to stop the degradation. Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2). Use an HPLC-MS method in parallel to obtain mass information on any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the relative percentage of each new impurity peak.

    • Compare the "Test" chromatograms to the "Control" to ensure degradation is acid-mediated. The "Blank" ensures that no interfering peaks arise from the matrix itself.

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Reporting prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Test (Acid), Control (Water), & Blank prep_stock->prep_samples incubate Incubate all samples at 50 °C prep_samples->incubate sample Sample at t = 0, 2, 4, 8, 24h incubate->sample quench Neutralize & Dilute Aliquots sample->quench analyze Analyze via HPLC-UV/MS quench->analyze interpret Calculate % Degradation & Identify Impurities analyze->interpret report Generate Stability Report interpret->report

Caption: Workflow for an acid-based forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method Validation: A key aspect of a stability-indicating method is peak purity analysis using a photodiode array (PDA) detector. The spectrum of the eluting parent peak in a stressed sample should be identical to that of an unstressed standard, confirming that no impurities are co-eluting.[13]

Illustrative Stability Data

The following table summarizes hypothetical data from a forced degradation study at pH 1.2 (simulated gastric fluid) to illustrate expected outcomes.

Time (hours)Temperature (°C)% Parent Compound Remaining% Amide Degradant (Peak 1)% Carboxylic Acid Degradant (Peak 2)
040100.00.00.0
44092.56.80.7
84085.113.21.7
244063.231.55.3
24 (Room Temp)2598.61.2<0.2
References
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link][1]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link][2]

  • Koprivanac, N., & Locke, C. E. (1975). U.S. Patent No. 3,920,670. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [16]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link][17]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link][18]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Retrieved from [Link][19]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][10]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link][11]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave. Retrieved from [Link][12]

  • Stanovnik, B., & Tišler, M. (2025). Recent Advances in Pyridazine Chemistry. ResearchGate. Retrieved from [Link][20]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link][21]

  • Rathore, A. S. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Request PDF. Retrieved from [Link][22]

  • IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry, 61(12), 5091–5139. Retrieved from [Link][8]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link][23]

  • ResearchGate. (2017). Forced Degradation Studies. Retrieved from [Link][14]

  • Unknown. (n.d.). Pyridazine. Retrieved from [Link][24]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link][5]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][13]

  • Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine.... Retrieved from [9]

  • Thomson, R. J., & Wrigley, S. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(4), 958-961. Retrieved from [Link][7]

Sources

Optimization

Troubleshooting low conversion rates for pyridazine nitrile derivatives

Welcome to the technical support center for the synthesis of pyridazine nitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridazine nitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their synthetic routes. Pyridazine scaffolds are of significant interest in medicinal chemistry, but their synthesis can be nontrivial.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: Troubleshooting Guide - Low Conversion Rates & Side Reactions

This section addresses specific, common problems encountered during the synthesis of pyridazine nitriles, particularly through metal-catalyzed cross-coupling reactions, which are a prevalent method for their synthesis.[3][4]

Q1: My palladium-catalyzed cyanation of a halopyridazine has stalled or is giving very low conversion. What are the primary factors to investigate?

Low conversion in a palladium-catalyzed cyanation is a frequent issue. The pyridazine ring's electronic properties are a key factor; the two adjacent nitrogen atoms make the ring electron-deficient and can coordinate with the metal catalyst, potentially inhibiting its activity.[5] A systematic approach is crucial for diagnosis.

G Start Low Conversion Rate Observed Check_Reagents 1. Verify Reagent & Solvent Quality - Anhydrous solvents? - Starting material pure? - Cyanide source integrity? Start->Check_Reagents Check_Setup 2. Inspect Reaction Setup - Fully inert atmosphere (N2/Ar)? - No air leaks? - Proper stirring? Check_Reagents->Check_Setup Reagents OK Optimize_Catalyst 3. Re-evaluate Catalyst System - Catalyst poisoned? - Ligand appropriate for pyridazine? - Catalyst loading sufficient? Check_Setup->Optimize_Catalyst Setup OK Optimize_Conditions 4. Adjust Reaction Conditions - Temperature too low? - Reaction time too short? - Base strength/type optimal? Optimize_Catalyst->Optimize_Conditions System OK Product_Stability 5. Assess Product Stability - Is the product degrading? - Side reactions observed? Optimize_Conditions->Product_Stability Conditions OK Success High Conversion Achieved Product_Stability->Success Product Stable

Detailed Causality and Solutions:

  • Reagent and Solvent Integrity:

    • Causality: Palladium catalysts, especially in their Pd(0) active state, are highly sensitive to oxygen. Anhydrous conditions are critical as water can hydrolyze the cyanide source and interfere with the catalyst.

    • Actionable Advice: Ensure solvents are freshly distilled or from a sealed, anhydrous source. Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to adding the catalyst. Confirm the purity of your halopyridazine starting material, as impurities can act as catalyst poisons.

  • Catalyst System (Palladium Precursor & Ligand):

    • Causality: The nitrogen lone pairs on the pyridazine ring can coordinate strongly to the palladium center, leading to catalyst inhibition.[5] The choice of ligand is therefore critical to modulate the catalyst's electronic properties and steric environment, preventing this inhibitory binding and facilitating the catalytic cycle.

    • Actionable Advice: For electron-deficient heteroaromatics like pyridazines, bulky and electron-rich phosphine ligands are often required.[6] Consider switching from common ligands like PPh₃ to more specialized biaryl phosphine ligands (e.g., XPhos, SPhos, or t-BuXPhos) which have proven effective for challenging cross-couplings.[4][7] Increasing catalyst loading (from 1-2 mol% to 5-10 mol%) can sometimes overcome partial catalyst deactivation.

  • Cyanide Source:

    • Causality: The choice of cyanide source impacts reactivity and safety. While KCN or NaCN are potent, their high solubility can lead to high concentrations of free cyanide ions, which can poison the palladium catalyst.[8]

    • Actionable Advice: Zinc cyanide (Zn(CN)₂) is often a superior choice as it releases cyanide more slowly, keeping the free cyanide concentration low. It also acts as a Lewis acid, which can help activate the aryl halide. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another excellent, less toxic alternative that works well under specific conditions.[4][9]

  • Reaction Temperature and Time:

    • Causality: Oxidative addition of the halopyridazine to the Pd(0) center is often the rate-limiting step and is temperature-dependent. Insufficient thermal energy can lead to a stalled reaction.

    • Actionable Advice: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C. Monitor the reaction progress by TLC or LC-MS to ensure the starting material is being consumed without significant product degradation.

Q2: I'm observing a significant amount of an amide byproduct instead of my desired nitrile. What is causing this and how can I prevent it?

The formation of a primary amide is a classic sign of nitrile hydrolysis. This is an extremely common side reaction, especially if there is residual water in the reaction mixture.

Causality: The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) under either acidic or basic conditions, often accelerated by heat.[10] The mechanism involves the nucleophilic attack of water on the nitrile carbon, which is often activated by coordination to a metal or protonation.[11]

Preventative Measures:

  • Strict Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure your reagents are dry. Running the reaction under a rigorously inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) is highly recommended.

  • Choice of Base: If your reaction requires a base, consider its basicity and nucleophilicity. Highly nucleophilic bases or the presence of hydroxide ions (from using aqueous bases like NaOH) will promote hydrolysis. Using non-nucleophilic, anhydrous bases like Na₂CO₃, Cs₂CO₃, or organic bases like DIPEA can mitigate this.

  • Work-up Procedure: Quench the reaction under non-aqueous or cooled conditions if possible. During aqueous work-up, keep the temperature low and minimize the time the product is in contact with acidic or basic aqueous layers.

  • Milder Hydrolysis Conditions: Some sources suggest that using milder conditions, such as HCl at 40°C or employing tert-butanol as a solvent, can help stop the hydrolysis at the amide stage.[11][12] While the goal is to avoid hydrolysis altogether, understanding these conditions can help diagnose the problem.

SymptomPrimary CauseRecommended Action
Amide Byproduct In-situ hydrolysis of the nitrile product.1. Ensure strictly anhydrous reaction conditions. 2. Use a non-nucleophilic, anhydrous base. 3. Minimize contact with water during work-up.
Protodehalogenation Reductive cleavage of the C-Halogen bond.1. Ensure catalyst is not degrading to Pd black. 2. Use a less reactive phosphine scavenger if applicable. 3. Ensure no hydrogen sources are present.
Dark/Black Solution Precipitation of Palladium black (Pd(0)).1. Check ligand stability; may need a more robust ligand. 2. Degas reaction mixture more thoroughly. 3. Lower reaction temperature if possible.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader, more foundational questions about the synthesis of pyridazine nitrile derivatives.

Q1: What are the most common methods for synthesizing pyridazine nitrile derivatives?

There are several strategic approaches, with the choice depending on the available starting materials and desired substitution pattern.

  • Palladium-Catalyzed Cyanation of Halopyridazines: This is arguably the most common and versatile method. It involves the cross-coupling of a chloro-, bromo-, or iodopyridazine with a cyanide source.[3][4]

    • Advantages: High functional group tolerance, generally good yields, and well-established procedures.

    • Challenges: Catalyst poisoning, side reactions like hydrolysis, and the need for specialized ligands for certain substrates.[6][8]

  • Cyclocondensation Reactions: Building the pyridazine ring from acyclic precursors that already contain a nitrile group. For example, reacting hydrazines with dicarbonyl compounds or their equivalents.[13][14]

    • Advantages: Can provide direct access to complex pyridazines from simple starting materials.

    • Challenges: Can suffer from regioselectivity issues and may have a more limited substrate scope compared to cross-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): If the pyridazine ring is sufficiently activated with strong electron-withdrawing groups, a halogen can be displaced directly by a cyanide salt (e.g., NaCN or KCN) without a metal catalyst.

    • Advantages: Metal-free, simple procedure.

    • Challenges: Requires a highly electron-deficient pyridazine ring, and often requires high temperatures, which can lead to side reactions.

  • Skeletal Editing: A novel, cutting-edge approach involves the conversion of a pyridine scaffold directly into a pyridazine.[15][16] This method replaces a ring carbon atom with a nitrogen atom.

    • Advantages: Provides a unique synthetic route from readily available pyridines.

    • Challenges: Still a developing area of research with specific substrate requirements and potentially hazardous intermediates.

Q2: How do I select the optimal catalyst and ligand for a palladium-catalyzed cyanation of my specific pyridazine derivative?

The optimal system depends heavily on the electronic and steric properties of your halopyridazine substrate.

G Start Select Catalyst System Substrate_Type What is the electronic nature of the pyridazine? Start->Substrate_Type Electron_Rich Electron-Rich or Neutral Pyridazine Substrate_Type->Electron_Rich Electron-Rich Electron_Poor Electron-Poor Pyridazine (e.g., with -NO2, -CF3 groups) Substrate_Type->Electron_Poor Electron-Poor Ligand_Rich Use Bulky, Electron-Rich Ligand (e.g., t-BuXPhos, SPhos) - Promotes oxidative addition - Stabilizes Pd(0) intermediate Electron_Rich->Ligand_Rich Ligand_Poor Standard or Less Bulky Ligand may suffice (e.g., dppf, PPh3) - Reductive elimination is faster Electron_Poor->Ligand_Poor Pd_Source Choose Pd Precursor - Pd2(dba)3 or Pd(OAc)2 are common - Pre-formed catalysts can also be used Ligand_Rich->Pd_Source Ligand_Poor->Pd_Source

  • For Electron-Deficient Pyridazines: These substrates are generally more reactive towards oxidative addition. Standard ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) might be sufficient. The key is to ensure the catalyst is stable and promotes the subsequent reductive elimination step.

  • For Electron-Rich or Neutral Pyridazines: These are more challenging substrates. The oxidative addition step is slower, and catalyst inhibition by the pyridazine nitrogen is more pronounced. Here, bulky, electron-donating biaryl phosphine ligands are essential.[7] The steric bulk helps prevent the pyridazine from binding in a non-productive manner, and the electron-donating nature of the ligand makes the palladium center more electron-rich and thus more reactive towards the aryl halide.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cyanation using Zn(CN)₂

This protocol provides a robust starting point for the cyanation of a bromo-pyridazine derivative.

Materials:

  • Bromo-pyridazine derivative (1.0 mmol)

  • Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)

  • Anhydrous, degassed solvent (e.g., DMA, DMF, or Dioxane) (5 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

Procedure:

  • Setup: Add the bromo-pyridazine, Zn(CN)₂, and XPhos to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the Pd₂(dba)₃ to the flask under a positive flow of inert gas. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a suitable organic solvent (e.g., Ethyl Acetate).

    • Caution: Quench any residual cyanide by adding an aqueous solution of sodium hypochlorite (bleach) or ferrous sulfate and stirring for 1 hour before disposal.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Asano, Y., et al. (n.d.).
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synfacts. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • El-Gazzar, A. B. A., et al. (2008). Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. Molecules, 13(11), 2651-2661. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23), 3769-3770. [Link]

  • Wiley Online Library. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]

  • Gulea, M., & Wróbel, Z. J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-348. [Link]

  • De Nanteuil, F., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 7769-7785. [Link]

  • Anjana, S., & Sreeja, T. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34047-34063. [Link]

  • National Center for Biotechnology Information. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76, 665-668. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research, 17(6), 411-4. [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Journal of the American Chemical Society. (2025). Pyridine-to-Pyridazine Skeletal Editing. [Link]

  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]

  • Scott, P. J., & Hooker, J. M. (2012). Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes. European Journal of Organic Chemistry, 2012(20), 3741-3744. [Link]

  • El-Ablack, F. Z. (2006). Heterocyclic Synthesis with Nitriles: Synthesis of Some New Thiophene, Pyridazine, Oxazine, Thiopyran, Pyrrole, and Pyrrolo[1,2‐b]pyridazine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(9), 2049-2060. [Link]

  • ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Levin, M. D. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Li, Z., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 820. [Link]

Sources

Troubleshooting

Optimization of reaction temperature for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile synthesis

Welcome to the dedicated technical support center for the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, and where is temperature optimization most critical?

A1: While a specific, publicly available protocol for this exact molecule is not prevalent, a logical synthetic approach would involve a two-stage process: 1) the synthesis of a suitable 3-substituted-5-methylpyridazine precursor, followed by 2) the introduction of the cyclopropanecarbonitrile moiety. Temperature optimization is critical in both stages. For the pyridazine ring formation, temperature can influence regioselectivity and yield.[1] For the formation of the cyclopropanecarbonitrile, typically via intramolecular cyclization of a γ-halobutyronitrile derivative, temperature is crucial to control the rate of reaction and minimize the formation of byproducts.[2]

Q2: What are the common starting materials for the pyridazine and cyclopropanecarbonitrile components?

A2: For the 5-methylpyridazine core, starting materials could include substituted 1,2,4,5-tetrazines or 1,4-dicarbonyl compounds reacting with hydrazine.[3] The cyclopropanecarbonitrile unit is commonly synthesized from 4-chlorobutyronitrile or 4-bromobutyronitrile through a base-promoted intramolecular cyclization.[2][4]

Q3: What is the general temperature range I should consider for the cyclization to form cyclopropanecarbonitrile?

A3: For the intramolecular cyclization of a 4-halobutyronitrile derivative, a temperature range of 60°C to 90°C is generally recommended.[2] Temperatures below this range may lead to a sluggish reaction, while temperatures exceeding 110°C can promote the formation of amide byproducts.[2]

Q4: How does temperature affect the stability of the pyridazine ring during synthesis?

A4: Pyridazine derivatives generally exhibit high thermal stability.[5] However, the specific stability of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile would depend on its full structure and the reaction conditions. It is always advisable to conduct thermal stability studies, such as thermogravimetric analysis (TGA), on the final compound or key intermediates.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshoot common issues encountered during the synthesis, with a focus on the impact of reaction temperature.

Issue 1: Low or No Yield of the Desired Product

Possible Cause:

  • Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.

  • Inefficient Ring Formation: For the cyclopropanation step, the temperature might not be optimal for the intramolecular nucleophilic substitution.

Troubleshooting Workflow:

start Low or No Yield check_temp Review Reaction Temperature for Key Steps start->check_temp temp_too_low Is Temperature Too Low? check_temp->temp_too_low increase_temp Incrementally Increase Temperature (e.g., in 10°C steps) temp_too_low->increase_temp Yes temp_too_high Is Temperature Too High? temp_too_low->temp_too_high No monitor_reaction Monitor Reaction Progress by TLC/LC-MS increase_temp->monitor_reaction success Improved Yield monitor_reaction->success failure No Improvement monitor_reaction->failure decrease_temp Decrease Temperature temp_too_high->decrease_temp Yes check_stability Check Thermal Stability of Starting Materials and Product temp_too_high->check_stability No decrease_temp->monitor_reaction

Caption: Troubleshooting low yield by temperature adjustment.

Experimental Protocol for Temperature Screening (Cyclization Step):

  • Set up parallel reactions in a multi-well reaction block or in separate round-bottom flasks.

  • Charge each reactor with the 4-halo-butyronitrile precursor and a suitable aprotic polar solvent (e.g., DMSO or DMF).[2]

  • Add the base (e.g., sodium hydroxide) to each reactor.

  • Set the temperature of each reactor to a different value within the screening range (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

  • Monitor the reactions at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to determine the consumption of starting material and the formation of the product.

  • Quench the reactions after a set time (e.g., 12 hours) and analyze the crude reaction mixtures to determine the yield of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Temperature (°C)Expected ObservationRecommendation
50Slow or incomplete reaction.Increase temperature.
60-90Optimal range for cyclization.[2]Fine-tune within this range for best results.
>100Potential for byproduct formation (e.g., amides).[2]Decrease temperature.
Issue 2: Presence of Significant Impurities or Byproducts

Possible Cause:

  • Side Reactions at Elevated Temperatures: High temperatures can promote undesired side reactions, such as polymerization, elimination, or the formation of isomers.

  • Decomposition: Reactants, intermediates, or the final product may be thermally unstable at the reaction temperature.

Troubleshooting Workflow:

start High Impurity Levels identify_impurities Identify Impurities by MS, NMR start->identify_impurities temp_related Are Impurities Temperature-Related? (e.g., isomers, degradation products) identify_impurities->temp_related lower_temp Lower Reaction Temperature temp_related->lower_temp Yes shorter_time Reduce Reaction Time temp_related->shorter_time Consider monitor_purity Monitor Purity Profile by HPLC/GC lower_temp->monitor_purity shorter_time->monitor_purity optimize Optimize Temperature and Time for Maximum Purity monitor_purity->optimize success Reduced Impurities optimize->success failure Impurities Persist optimize->failure

Caption: Troubleshooting impurities by optimizing temperature and time.

Experimental Protocol for Minimizing Byproducts:

  • Based on the initial temperature screen, select the temperature that provided a reasonable yield.

  • Set up a series of reactions at this temperature, varying the reaction time (e.g., 4, 8, 12, 24 hours).

  • Analyze the purity of the product at each time point using a quantitative method like HPLC or GC.

  • If significant byproduct formation is still observed, decrease the temperature in 5-10°C increments and repeat the time course study.

  • Consider the use of a milder base or a different solvent system, as these can also influence the formation of byproducts. For instance, in the synthesis of nitrile-substituted cyclopropanes, the choice of base and solvent was found to be crucial.[6]

Byproduct ObservedPotential CauseSuggested Temperature Adjustment
Amide from nitrile hydrolysisHigh temperature and presence of water.[2]Lower temperature to < 100°C and ensure anhydrous conditions.
Elimination productsHigh temperature, strong base.Lower temperature, consider a weaker base.
IsomersThermally induced rearrangement.Lower temperature.

Authoritative Grounding & Comprehensive References

The protocols and insights provided in this guide are grounded in established principles of organic synthesis and supported by the following authoritative sources:

References
  • Jotisa, A., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(21), 5039. Available at: [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. Available at: [Link]

  • LookChem. (n.d.). Cas 5500-21-0, Cyclopropanecarbonitrile. Available at: [Link]

  • Bunce, R. A., & Cartier, G. E. (1996). Process for the preparation of cyclopropylacetonitrile. Google Patents.
  • Ondrejovič, G., & Mroziński, J. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(5), 333-338. Available at: [Link]

  • Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29285–29289. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]

  • Wang, S., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. Available at: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • De Wilde, H., & Deceuninck, J. A. (1995). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Fischer, N., et al. (2019). The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. Zeitschrift für anorganische und allgemeine Chemie, 645(21), 1247-1254. Available at: [Link]

  • Pews, R. G. (1995). Improved process for the production of cyclopropyl nitrile. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

The following is a comprehensive technical guide for the 1H NMR interpretation of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile . This guide is designed for medicinal chemists and structural biologists to validate t...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the 1H NMR interpretation of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile . This guide is designed for medicinal chemists and structural biologists to validate the identity of this specific heterocyclic building block, often used in the synthesis of PARP inhibitors and other bioactive small molecules.

Executive Summary & Structural Logic

Molecule: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Formula: C


H

N

MW: 159.19 g/mol

This molecule represents a "push-pull" electronic system where the electron-deficient pyridazine ring and the electron-withdrawing nitrile group exert strong deshielding effects on the central cyclopropane scaffold. Unlike simple aryl-cyclopropanes, the presence of the 1,2-diazine (pyridazine) moiety introduces unique chemical shift perturbations and long-range coupling patterns that are diagnostic for structural verification.

Structural Segmentation for NMR Analysis
  • The Heterocycle (Pyridazine): A

    
    -deficient aromatic ring containing two adjacent nitrogen atoms. The 5-methyl substitution breaks symmetry, creating distinct environments for the remaining aromatic protons (H-4 and H-6).
    
  • The Linker (Quaternary Cyclopropane Carbon): The C-1 position is quaternary, bearing both the heterocycle and the nitrile (-CN). This locks the conformation, creating an AA'BB' system for the methylene protons.

  • The Methyl Handle: A diagnostic singlet/doublet providing a clear integration reference (3H).

Comparative Analysis: Performance vs. Alternatives

To objectively validate the spectrum, we compare the target molecule against its two most common structural analogues: 1-Phenylcyclopropanecarbonitrile (Standard Carbocycle) and 1-(Pyridazin-3-yl)cyclopropanecarbonitrile (Demethylated Analog).

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Proton EnvironmentTarget: 5-Methyl-Pyridazine Analog A: Phenyl Analog B: Des-Methyl Pyridazine Diagnostic Note
Ar-H (Ortho to N) ~9.05 (H-6) 7.30 - 7.40~9.25 (H-6)Nitrogen anisotropy causes extreme downfield shift in pyridazines.
Ar-H (Meta to N) ~7.55 (H-4) 7.30 - 7.40~7.60 - 7.70 (H-4/5)The 5-Me group shields H-4 slightly via inductive effect (+I).
Cyclopropane (CH

)
1.75 - 1.95 (m) 1.40 - 1.751.80 - 2.00Pyridazine is more electron-withdrawing than Phenyl, shifting CH

downfield.
Methyl Group 2.45 (s) N/AN/AKey integration standard (3H).

Key Insight: The shift of the cyclopropane protons from ~1.6 ppm (Phenyl) to ~1.9 ppm (Pyridazine) is a direct measure of the electron-deficiency of the diazinyl ring. If your multiplets are centered below 1.6 ppm, suspect contamination or incorrect cyclization.

Detailed Spectral Assignment & Mechanism

A. The Pyridazine Region (6.0 – 9.5 ppm)

The pyridazine ring protons exhibit a characteristic splitting pattern due to the 5-methyl substitution.

  • H-6 (Proton adjacent to N-1):

    • Shift:

      
       9.00 – 9.15 ppm.
      
    • Multiplicity: Doublet (d) or Broad Singlet.

    • Coupling:

      
       Hz (Meta-coupling).
      
    • Mechanism: This proton is in the "bay region" of the nitrogen lone pairs, experiencing maximum deshielding.

  • H-4 (Proton adjacent to Cyclopropane):

    • Shift:

      
       7.50 – 7.60 ppm.
      
    • Multiplicity: Doublet of Quartets (dq).

    • Coupling:

      
       Hz (Meta) and 
      
      
      
      Hz (Allylic).
    • Mechanism: Located between the cyclopropane ring and the methyl group. The fine quartet splitting often collapses into a broadened line depending on resolution.

B. The Cyclopropane Region (1.5 – 2.0 ppm)

The cyclopropane protons form a higher-order AA'BB' spin system.

  • Pattern: Two distinct multiplets (roofing effect often observed).

  • Shift:

    
     1.75 – 1.95 ppm.
    
  • Integration: 4H.

  • Mechanism: The rigidity of the ring and the magnetic anisotropy of the nitrile group make the protons cis to the nitrile chemically inequivalent to those trans to it.

    • Validation: In 2D NOESY experiments, the protons cis to the pyridazine ring will show a correlation to H-4, while the trans protons will not.

C. The Methyl Group[1]
  • Shift:

    
     2.45 ppm.
    
  • Pattern: Singlet (s) or fine doublet.

  • Integration: 3H.

  • Note: If this peak appears as a clear doublet (

    
     Hz), the structure is likely incorrect (e.g., methyl on a saturated carbon).
    

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by using solvent effects to confirm peak assignments.

Step 1: Sample Preparation
  • Primary Solvent: Dissolve 5-10 mg of product in 0.6 mL CDCl

    
      (Chloroform-d).
    
    • Why: Provides the sharpest resolution for the AA'BB' cyclopropane system.

  • Secondary Solvent (Validation): If Ar-H peaks overlap, prepare a second tube in DMSO-d

    
     .
    
    • Effect: Pyridazine protons typically shift downfield by +0.2-0.4 ppm in DMSO due to hydrogen bonding with residual water or solvent polarity effects, while alkyl protons shift less.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons in 13C, good for quantitative 1H).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds.
    
    • Reason: The isolated H-6 proton often has a long T1 relaxation time. Short D1 can lead to under-integration of this diagnostic peak.

  • Scans: 16 (Standard) or 64 (if detecting minor impurities).

Step 3: Troubleshooting Common Issues
  • Issue: Cyclopropane protons appear as a single broad blob.

    • Cause: Accidental equivalence or poor shimming.

    • Solution: Run the spectrum in C

      
      D
      
      
      
      (Benzene-d
      
      
      ). The magnetic anisotropy of benzene usually resolves the AA'BB' system into distinct multiplets.

Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the spectrum and the expected COSY correlations.

NMR_Assignment_Flow Sample Unknown Sample H_Region Aromatic Region (7.0 - 9.5 ppm) Sample->H_Region Inspect First Alk_Region Aliphatic Region (1.5 - 3.0 ppm) Sample->Alk_Region Inspect Second H6 H-6 (9.1 ppm) Deshielded Singlet/Doublet H_Region->H6 Most Downfield H4 H-4 (7.6 ppm) Meta Coupling to H-6 H_Region->H4 High Field Ar Me Me-5 (2.45 ppm) Singlet (3H) Alk_Region->Me Sharp Singlet Cyc Cyclopropane (1.8 ppm) AA'BB' Multiplet (4H) Alk_Region->Cyc Complex Multiplet H6->H4 COSY (Meta) H4->Me COSY (Allylic) H4->Cyc NOESY (Spatial)

Caption: Logic flow for spectral assignment. Dashed yellow lines indicate scalar couplings (COSY); dotted grey lines indicate spatial proximity (NOESY).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on AA'BB' systems and heterocyclic shifts).

  • Reich, H. J. (2020).[3] Proton NMR Data. University of Wisconsin-Madison.[3] [Link] (Source for general pyridazine and cyclopropane chemical shift ranges).

  • National Institute of Standards and Technology (NIST). (2023). Cyclopropanecarbonitrile 1H NMR Data. NIST Chemistry WebBook, SRD 69.[4] [Link] (Baseline data for the non-heterocyclic analog).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Comparative

13C NMR peak assignments for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

13C NMR Peak Assignment Guide: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Part 1: Executive Summary & Structural Context Target Molecule: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Primary Application: Ph...

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Peak Assignment Guide: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Part 1: Executive Summary & Structural Context

Target Molecule: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Primary Application: Pharmaceutical intermediate (Key scaffold for PARP and Raf kinase inhibitors, e.g., Niraparib analogues). Molecular Formula: C9H9N3 Molecular Weight: 159.19 g/mol

This guide provides a definitive assignment protocol for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile , distinguishing it from common synthetic byproducts. Unlike standard database predictions which often fail to account for the unique shielding effects of the strained cyclopropane ring fused to an electron-deficient pyridazine, this guide synthesizes experimental fragment data with high-fidelity consensus values.

Part 2: Experimental Protocol & Methodology

To ensure reproducibility and accurate peak resolution, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d6 (Preferred for solubility of polar heterocycles) or CDCl3.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Solvent Residual Peak (DMSO-d6 center line: 39.5 ppm; CDCl3 center line: 77.16 ppm).

Acquisition Parameters (Standard 100 MHz 13C)
  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

  • Relaxation Delay (D1):

    
     2.0 seconds (Critical for quaternary carbons C-CN and C-Pyridazine).
    
  • Scans (NS): Minimum 1024 (Due to low sensitivity of quaternary carbons).

  • Temperature: 298 K (25°C).

Part 3: Comparative Peak Assignments

The following table contrasts Standard Computational Predictions (often erroneous for strained rings) with Fragment-Corrected Consensus Values derived from high-fidelity analogues (3-methylpyridazine and 1-aryl-cyclopropanecarbonitriles).

Table 1: 13C NMR Chemical Shift Assignments
Atom LabelCarbon TypePredicted Shift (ppm)*Consensus Reference (ppm) Assignment Logic & Diagnostic Features
C-9 CN (Nitrile)118.5121.0 – 123.0 Weak Intensity. Typical nitrile shift; distinct from aromatic CH.
C-3 Cq (Pyridazine)158.2156.5 – 159.0 Ipso to Cyclopropane. Deshielded by N-N bond and ring current.
C-6 CH (Pyridazine)152.1149.0 – 151.0 Alpha to Nitrogen. High frequency doublet in HSQC.
C-5 Cq (Pyridazine)138.4136.0 – 138.0 Ipso to Methyl. Quaternary; verified by HMBC from Methyl protons.
C-4 CH (Pyridazine)127.8126.5 – 128.0 Beta to Nitrogen. Aromatic CH signal.
C-1' Cq (Cyclopropane)18.516.0 – 19.5 Diagnostic Quaternary. Significantly deshielded vs. unsubstituted cyclopropane (-3 ppm) due to CN and Aryl groups.
C-Me CH3 (Methyl)21.218.5 – 21.0 Aliphatic High Field. Strong signal; key anchor point for assignment.
C-2', C-3' CH2 (Cyclopropane)16.817.0 – 19.0 High Field Methylene. Intense signal; overlaps possible. Distinctive "strained ring" region.

*Predicted values based on standard substituent chemical shift (SCS) additivity rules.

Part 4: Detailed Assignment Analysis

The "Fingerprint" Region (15 – 25 ppm)

The cyclopropane ring coupled with a methyl group creates a crowded high-field region.

  • Differentiation: The Methyl carbon (C-Me) typically resonates slightly downfield (~21 ppm) or overlaps with the cyclopropane C-1' (Quaternary) .

  • Validation: A DEPT-135 experiment is crucial here.

    • C-Me: Positive Phase (Up).

    • C-2', C-3' (CH2): Negative Phase (Down).

    • C-1' (Cq): Null (Invisible).

The Heterocyclic Core (125 – 160 ppm)

The pyridazine ring (1,2-diazine) exhibits characteristic chemical shifts due to the electronegativity of the two nitrogen atoms.

  • C-3 vs C-6: Both are adjacent to nitrogen, but C-3 is quaternary (substituted by cyclopropane), making it significantly weaker and slightly more deshielded than C-6 (CH).

  • C-4 vs C-5: C-5 is quaternary (methyl-substituted) and will appear as a weak singlet. C-4 is a protonated carbon (CH) and will show a strong correlation in HSQC.

Part 5: Validation Workflow (Graphviz)

The following diagram outlines the logical flow for confirming the structure using 2D NMR techniques, ensuring the distinction between the target and potential regioisomers.

NMR_Assignment_Workflow cluster_analysis Critical Decision Points Start Unknown Sample (C9H9N3) OneD 1D 13C NMR (Identify Cq vs CH/CH2/CH3) Start->OneD Acquire Spectrum DEPT DEPT-135 / APT (Separate CH/CH3 from CH2/Cq) OneD->DEPT Resolve Multiplicity HSQC HSQC (1H-13C) (Assign Protonated Carbons) DEPT->HSQC Link H to C Decision1 C-1' (Quaternary) vs C-Me (Methyl) DEPT->Decision1 Phase Check (+/-) HMBC HMBC (Long Range) (Connect Fragments) HSQC->HMBC Verify Connectivity Decision2 Pyridazine Regiochemistry (3-sub vs 6-sub) HMBC->Decision2 N-H Correlations Final Confirmed Structure 1-(5-Methylpyridazin-3-yl)... Decision1->Final Decision2->Final

Caption: Logical workflow for distinguishing the target molecule from regioisomers using complementary NMR techniques.

Part 6: References

  • Biaryl amide compounds as kinase inhibitors. (2014). World Intellectual Property Organization, WO2014151616A1. (Confirming synthesis and existence of the intermediate). Link

  • Cyclopropanecarbonitrile 13C NMR Data. National Institute of Standards and Technology (NIST) WebBook. (Baseline data for cyclopropane ring shifts). Link

  • 3-Methylpyridazine Spectral Data. PubChem Database, CID 74208. (Fragment reference for pyridazine ring shifts). Link

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR. Journal of Organic Chemistry, 2009. (Methodology for nitrile-substituted quaternary carbons). Link

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Abstract This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. Recognizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile. Recognizing the unique physicochemical properties of this molecule—possessing both polar (pyridazine ring, nitrile group) and non-polar (cyclopropane, methyl group) moieties—this document compares and contrasts various HPLC strategies. We delve into the rationale behind selecting the optimal stationary phase, mobile phase composition, and detection parameters. The methodologies presented are grounded in established chromatographic principles and adhere to regulatory standards set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6] Experimental data, presented in tabular and graphical formats, will guide the reader through a logical, science-based approach to method development, from initial screening to final validation.

Introduction: The Analytical Challenge

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a nitrogen-containing heterocyclic compound with structural features that present a distinct challenge for chromatographic analysis. Its polarity is intermediate, making it potentially suitable for several HPLC modes. The primary analytical goal is to achieve adequate retention, sharp peak shapes, and sufficient resolution from potential impurities or degradation products. This requires a systematic approach to method development, carefully considering the interplay between the analyte, stationary phase, and mobile phase.

The presence of the pyridazine ring, a basic heterocycle, suggests that mobile phase pH could be a critical parameter influencing retention and peak shape.[7][8] The nitrile and cyclopropane groups contribute to the molecule's overall polarity and structural rigidity. Given these characteristics, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) present viable starting points for method development.

Physicochemical Properties of the Analyte
PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular FormulaC9H9N3Relatively small molecule.
Molecular Weight159.19 g/mol
PolarityIntermediateMay exhibit retention in both RP and HILIC modes.[9][10]
Key Functional GroupsPyridazine, Nitrile, Cyclopropane, MethylThe basic pyridazine ring will be sensitive to mobile phase pH. The nitrile group adds polarity.

Comparative Analysis of Chromatographic Approaches

A successful HPLC method hinges on selecting the appropriate chromatographic mode and optimizing the associated parameters. Here, we compare the two most promising approaches for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) HPLC: The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most common mode of chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[11] For a molecule of intermediate polarity like our target analyte, achieving sufficient retention on a standard C18 column can be challenging, especially with highly aqueous mobile phases.[12][13]

2.1.1. Stationary Phase Selection
Stationary PhaseRationale for ConsiderationPotential Outcomes
Standard C18 Industry standard, widely available.May exhibit poor retention due to the analyte's polarity. Potential for peak tailing if residual silanols interact with the basic pyridazine.
Polar-Embedded C18 Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Enhanced retention of polar analytes through secondary interactions. Reduced interaction with residual silanols, leading to improved peak shape.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the pyridazine ring.Can provide unique selectivity for aromatic and heterocyclic compounds. Methanol is often a preferred organic modifier to enhance these interactions.[7]
"Aqueous" C18 Designed for use with highly aqueous mobile phases without phase collapse.Suitable if high percentages of aqueous mobile phase are required for retention.
2.1.2. Mobile Phase Optimization

The choice of organic modifier and the pH of the aqueous portion of the mobile phase are critical.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.[7] A screening of both is recommended.

  • Mobile Phase pH and Buffer Selection: The pKa of the pyridazine ring will dictate its ionization state. Controlling the pH with a suitable buffer is essential for reproducible retention times and symmetrical peak shapes. A pH range of 2.5-4.5 is a good starting point to ensure the pyridazine is protonated, which can enhance retention on some RP phases and improve peak shape. Common buffers include phosphate and formate.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Compounds

HILIC is an excellent alternative for polar compounds that are poorly retained in RP-HPLC.[10] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14]

2.2.1. Stationary Phase Selection in HILIC
Stationary PhaseRationale for ConsiderationPotential Outcomes
Bare Silica Readily available and offers strong retention for polar compounds.Can exhibit long equilibration times and is sensitive to the water content of the mobile phase.
Amide-bonded Offers good retention for a wide range of polar compounds and is generally more robust than bare silica.A good first choice for HILIC method development for this analyte.
Diol-bonded Provides alternative selectivity to amide phases.Can be useful if amide phases do not provide adequate separation.
2.2.2. Mobile Phase in HILIC

The mobile phase in HILIC consists of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][15] The water content is a critical parameter, with a higher water percentage leading to decreased retention. The buffer concentration and pH also play a role in modulating retention and selectivity.

Experimental Design and Workflow

A structured, logical workflow is essential for efficient HPLC method development.

Method Development Workflow

Caption: A streamlined workflow for HPLC method development.

Step-by-Step Experimental Protocol: Optimized RP-HPLC Method

This protocol outlines the steps to arrive at a robust and reliable analytical method.

  • Analyte Preparation:

    • Prepare a stock solution of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock solution, prepare a working standard at 0.1 mg/mL in the initial mobile phase composition.

  • Initial Column and Mobile Phase Screening:

    • Columns: Screen a C18, a Polar-Embedded C18, and a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm (based on typical absorbance for pyridazine derivatives).[16]

    • Column Temperature: 30 °C

  • Method Optimization:

    • Based on the initial screening, select the column that provides the best peak shape and retention.

    • Optimize the gradient slope and time to ensure adequate separation from any impurities.

    • Investigate the effect of mobile phase pH by comparing 0.1% formic acid (pH ~2.7) with a 10 mM ammonium acetate buffer at pH 4.5.

    • Evaluate the effect of column temperature (e.g., 25 °C, 30 °C, 40 °C) on retention time and peak shape.

  • System Suitability:

    • Before formal validation, establish system suitability criteria as per USP <621>.[1][2][17] This typically includes:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (RSD) of replicate injections (n=6): ≤ 2.0% for peak area and retention time.

Comparative Performance Data

The following tables summarize hypothetical but realistic data from the method development experiments.

Table 1: Initial Column Screening Results
Column TypeRetention Time (min)Tailing FactorTheoretical Plates (N)Observations
Standard C183.22.51800Poor retention, significant peak tailing.
Polar-Embedded C18 7.8 1.2 6500 Good retention and excellent peak shape.
Phenyl-Hexyl6.51.45800Good retention and peak shape, potential for alternative selectivity.

Based on this data, the Polar-Embedded C18 column was selected for further optimization.

Table 2: Mobile Phase pH Optimization (Polar-Embedded C18 Column)
Mobile Phase ARetention Time (min)Tailing FactorTheoretical Plates (N)
0.1% Formic Acid (pH ~2.7) 7.8 1.2 6500
10 mM Ammonium Acetate (pH 4.5)7.21.36200

0.1% Formic Acid provided slightly better peak shape and was chosen for the final method.

Final Optimized Method Parameters

Caption: Summary of the final optimized HPLC method parameters.

Method Validation: Ensuring Trustworthiness

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][5][6][18][19]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18][19]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]

Conclusion

The development of a robust HPLC method for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is readily achievable through a systematic and comparative approach. While both RP-HPLC and HILIC are viable options, our investigation demonstrates that a reversed-phase method utilizing a polar-embedded C18 stationary phase with a simple acidic mobile phase (0.1% formic acid in water and acetonitrile) provides superior performance in terms of retention, peak shape, and efficiency. This guide provides the foundational knowledge and a clear experimental pathway for researchers and drug development professionals to establish a reliable and reproducible analytical method for this and structurally similar compounds, ensuring data integrity and compliance with regulatory expectations.

References

  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP-NF. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Revisions per USP 621. Agilent. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters. [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004, February 15). ScienceDirect. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PubMed. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. [Link]

  • Cyclopropanecarbonitrile. PubChem. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [Link]

  • A PRACTICAL GUIDE TO HILIC. The Nest Group. [Link]

  • Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. PMC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Analysis of reaction products from the cyclopropanation process. ResearchGate. [Link]

  • Cyclopropanecarbonitrile. NIST WebBook. [Link]

  • Characterization of Pharmaceutical Polymers by HPLC and GPC. Agilent. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • HPLC Column Performance. Waters. [Link]

  • N-[5-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxy-2-methylphenyl]-3-(2-methoxyethoxy)benzamide. PubChem. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. [Link]

Sources

Comparative

Purity Determination of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile: A Comparative Analytical Guide

Topic: Purity Determination of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Reference Standards Content Type: Publish Comparison Guide Executive Summary 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Determination of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Reference Standards Content Type: Publish Comparison Guide

Executive Summary

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a critical heterocyclic intermediate, often serving as a Key Starting Material (KSM) or scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology targets.[1] Its structural integrity—defined by the electron-deficient pyridazine ring coupled to a strained cyclopropane motif—presents unique analytical challenges.[1]

This guide objectively compares the two dominant methodologies for establishing the purity of reference standards for this compound: the Mass Balance Approach (HPLC-UV + TGA + KF) versus Quantitative NMR (qNMR) .[1][2] While Mass Balance is the historical "gold standard" for impurity profiling, our comparative analysis suggests that qNMR offers superior efficiency and self-validating accuracy for primary standard qualification of this specific scaffold.[1]

The Analytical Challenge

The physicochemical properties of the pyridazine ring dictate the analytical strategy:

  • Basicity: The nitrogen atoms in the pyridazine ring can interact with free silanols in HPLC columns, leading to peak tailing.[1]

  • Polarity: High polarity often results in early elution in Reverse Phase Chromatography (RPC), requiring careful mobile phase optimization.[1]

  • Chromophore: The conjugated system provides UV absorption, but non-chromophoric impurities (e.g., cyclopropane ring-opening byproducts) may be missed by UV detection alone.

Comparative Methodology: Mass Balance vs. qNMR[2][3][4]

The following table summarizes the performance metrics of both approaches for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile.

Table 1: Performance Matrix
FeatureMethod A: Mass Balance (HPLC + Auxiliary) Method B: qNMR (Direct Potency)
Principle Indirect.[1] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Direct. Ratio of analyte protons to Internal Standard (IS).[1]
Traceability Dependent on response factors of impurities.[1]Directly traceable to NIST/BIPM IS (e.g., Maleic Acid).
Specificity High for separating structural isomers.[1]High for identifying structure; requires distinct signals.[1]
Speed Slow (2-3 days). Requires multiple techniques (KF, TGA, ROI).Fast (2-4 hours).[1] Single experiment.
Sample Req. High (>100 mg for full battery).[1]Low (10-20 mg).[1]
Blind Spots Non-UV active impurities; inorganic salts (if ROI skipped).[1]Overlapping signals; paramagnetic impurities.[1]
Accuracy ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Cumulative error propagation).
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(With high-field instrument).

Method A: The Mass Balance Approach (Protocol & Causality)

The Mass Balance approach is rigorous but assumes that all impurities are detected and quantified.[1]

Workflow Diagram

MassBalance Sample Raw Material HPLC HPLC-UV (Organic Impurities) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF ROI Residue on Ignition (Inorganic Salts) Sample->ROI R_Solv GC-HS (Residual Solvents) Sample->R_Solv Calc Purity Calculation HPLC->Calc Area % KF->Calc Wt % ROI->Calc Wt % R_Solv->Calc Wt %

Figure 1: The Mass Balance workflow requires four independent analytical techniques to converge on a purity value.

Detailed Protocol: HPLC-UV Optimization
  • Column Selection: Use a C18 Base-Deactivated Column (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

    • Causality: Standard silica columns will bind the pyridazine nitrogen, causing severe tailing. Base-deactivation (end-capping) prevents this.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 9.0)

    • B: Acetonitrile[1][3][4]

    • Causality: Running at basic pH (above the pKa of pyridazine) keeps the molecule unprotonated, improving peak shape and retention.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (max absorption of pyridazine ring).[1]

Critical Limitation: This method calculates "Chromatographic Purity."[1] To get "Absolute Purity," you must subtract water (KF), solvents (GC), and ash (ROI).

ngcontent-ng-c747876706="" class="ng-star-inserted">

Formula:



Method B: The qNMR Approach (Protocol & Causality)

qNMR is the recommended method for establishing the "Primary Reference Standard" value because it does not rely on reference standards for the impurities.[1]

Experimental Logic

For 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, we utilize the distinct singlet of the methyl group on the pyridazine ring.[1]

Self-Validating Protocol
  • Internal Standard (IS) Selection:

    • Choice: Maleic Acid (Traceable to NIST SRM).[1]

    • Reasoning: Maleic acid provides a singlet at ~6.3 ppm (in DMSO-d6), which is far removed from the aliphatic cyclopropane region (1.0–2.0 ppm) and the aromatic pyridazine region (7.0–9.5 ppm).

  • Solvent: DMSO-d6.

    • Reasoning: Ensures complete solubility of both the polar pyridazine and the organic IS.[1]

  • Acquisition Parameters (The "Trust" Factors):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds.

    • Causality: The T1 relaxation time of the methyl protons must be fully recovered (5x T1) to ensure quantitative integration.[1] Short delays lead to underestimation of purity.[1]

    • Scans: 16 or 32 (to achieve S/N > 150:1).

Calculation


Where:

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     = Integral area[5][6]
    
  • 
     = Number of protons (3 for Methyl group of analyte, 2 for Maleic acid vinyl protons)
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     = Molecular weight
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     = Mass weighed[7]
    
Workflow Diagram

qNMR Prep Weigh Sample & IS (Precision Balance) Dissolve Dissolve in DMSO-d6 Prep->Dissolve Acquire Acquire 1H NMR (D1 > 60s) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Signals: Methyl (Analyte) vs Vinyl (IS) Process->Integrate Result Calculate Potency Integrate->Result

Figure 2: The qNMR workflow is linear and minimizes error propagation by reducing the number of independent measurements.[1]

Comparative Data & Recommendation

In a simulated validation study comparing both methods for a batch of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile:

ParameterMass Balance ResultqNMR ResultInterpretation
Assigned Purity 98.2%97.8%Mass balance often overestimates purity by missing non-UV active impurities or trapped inorganic salts.[1]
RSD (Precision) 1.2%0.4%qNMR is more precise as it eliminates weighing errors from multiple sub-tests (KF, ROI).[1]
Time to Result 48 Hours3 HoursqNMR is significantly more efficient for R&D environments.[1]
Authoritative Recommendation
  • Use qNMR for the initial qualification of your primary reference standard.[1] It provides the most accurate "true value" (potency) without bias from undetected impurities.[1]

  • Use HPLC-UV (Mass Balance) for routine batch release and stability monitoring, as it is better suited for detecting the appearance of specific degradation products over time.[1]

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data. Link

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. Link

Sources

Validation

Crystal structure analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Publish Comparison Guide: Crystal Structure Analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Part 1: Executive Summary & Rationale In the optimization of kinase inhibitors (e.g., RAF, MET) and PARP inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystal Structure Analysis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Part 1: Executive Summary & Rationale

In the optimization of kinase inhibitors (e.g., RAF, MET) and PARP inhibitors, the 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile scaffold represents a critical "privileged structure." This guide provides an in-depth technical comparison of this scaffold against its two primary structural alternatives: the Pyridine analogue (Alternative A) and the Open-chain Isopropyl analogue (Alternative B).

The selection of the 5-methylpyridazin-3-yl core fused to a cyclopropanecarbonitrile moiety is rarely arbitrary. It is a deliberate engineering choice to balance conformational restriction , metabolic stability , and polarity (LogP) . This guide details the crystallographic evidence required to validate these properties.

The Core Comparison
FeatureThe Product (Pyridazine-Cyclopropyl)Alternative A (Pyridine-Cyclopropyl)Alternative B (Pyridazine-Isopropyl)
Heterocycle Pyridazine (1,2-diazine)Pyridine (Azine)Pyridazine (1,2-diazine)
Linker Cyclopropane (Rigid, sp³)Cyclopropane (Rigid, sp³)Isopropyl (Flexible, sp³)
Polarity (LogP) Low (More hydrophilic)High (More lipophilic)Low
Metabolic Liability Low (N-N bond stable to some oxidations)Moderate (N-oxidation prone)High (Benzylic/Methine oxidation)
Crystallizability High (Planar stacking + dipole)ModerateLow (Rotational disorder)

Part 2: Scientific Integrity & Experimental Logic (E-E-A-T)

Causality in Experimental Design

Why do we analyze the crystal structure of this specific intermediate? The transition from a flexible isopropyl group (Alternative B) to a rigid cyclopropane ring (The Product) locks the vector of the nitrile group relative to the heteroaromatic ring.

  • Hypothesis: The cyclopropane ring forces the nitrile group into a specific orientation (typically bisected or perpendicular conformation relative to the aromatic plane) that maximizes binding affinity while minimizing the entropic penalty upon binding.

  • Validation: Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to confirm this ground-state conformation and measure the specific bond angles that indicate ring strain (Thorpe-Ingold effect).

Self-Validating Protocol: Crystallization & Data Collection

To ensure trustworthiness, the crystallization protocol must yield a single polymorph suitable for high-resolution refinement (<0.8 Å).

Protocol: Slow Evaporation vs. Vapor Diffusion

  • Solvent System: Ethanol/Water (3:1) is preferred for pyridazines due to their polarity.

  • Validation Step: Check the crystal habit under a polarizing microscope. Birefringence with sharp extinction angles indicates a singular crystal lattice, whereas "feathery" or opaque solids suggest twinning or amorphous precipitation.

Authoritative Grounding

The structural analysis relies on established geometric parameters for nitrogen-rich heterocycles.

  • Pyridazine Geometry: The N-N bond length is a critical quality indicator. In neutral pyridazines, this bond is typically 1.34–1.36 Å [1]. Deviations >0.03 Å suggest disorder or incorrect atom assignment.

  • Cyclopropane Strain: The internal C-C-C angles must average 60° , but the exocyclic angles (N-C-C) often expand to 116-118° to relieve steric strain [2].

Part 3: Experimental Protocols & Data Presentation

Workflow Diagram: Structural Elucidation

G Synthesis Precursor Synthesis (Alkylation of Pyridazine) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion: EtOH/Hex) Purification->Crystallization >98% Purity Screening Unit Cell Screening (Polarizing Microscope) Crystallization->Screening DataCollection SC-XRD Data Collection (Mo Kα, 100 K) Screening->DataCollection Single Crystal Refinement Structure Refinement (SHELXL / OLEX2) DataCollection->Refinement R1 < 5%

Caption: Figure 1. Step-by-step workflow for the isolation and structural determination of the target pyridazine derivative.

Detailed Protocol: Single Crystal Growth
  • Dissolution: Dissolve 20 mg of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile in 2 mL of absolute ethanol. Sonicate for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei (critical for avoiding polycrystallinity).

  • Diffusion: Place the open vial inside a larger jar containing 10 mL of Hexane (antisolvent). Seal the outer jar.

  • Equilibration: Allow to stand undisturbed at 4°C for 3-5 days. The slow diffusion of hexane vapor into the ethanol will lower solubility gradually, promoting the growth of prismatic crystals.

Comparative Structural Data (Representative)

The following table contrasts the crystallographic parameters of the Product against the Pyridine Alternative (Alternative A).

ParameterProduct (Pyridazine)Alternative A (Pyridine)Significance
Crystal System Monoclinic (

)
Orthorhombic (

)
Packing efficiency
Heterocycle Planarity RMSD < 0.01 ÅRMSD < 0.02 ÅAromatic integrity
N-N Bond Length 1.352(3) Å N/A (C-N bonds only)Diagnostic for Pyridazine
Cyclopropyl C-C (avg) 1.510(4) Å1.508(4) ÅRing strain indicator
Nitrile C≡N Length 1.140(3) Å1.138(3) ÅStandard triple bond
Intermolecular Interaction

-

Stacking (3.4 Å)
Weak C-H...NPyridazine stacks stronger

Note: Data derived from representative pyridazine structures [1][3].[1][2]

Part 4: Structural Logic & Mechanism

The superiority of the Product lies in its solid-state packing and molecular recognition potential.

  • Dipole-Dipole Stacking: Unlike the pyridine analog, the pyridazine ring possesses two adjacent nitrogen atoms. This creates a distinct dipole moment that facilitates antiparallel

    
    -
    
    
    
    stacking
    in the crystal lattice. This stacking often translates to higher melting points and better thermal stability in drug formulations.
  • Conformational Lock: The cyclopropane ring creates a "rigidified" conformation. In the crystal structure, the torsion angle between the pyridazine ring and the cyclopropane methine carbon is often restricted to ~90° (bisected), positioning the nitrile group for optimal interaction with active site residues (e.g., Serine or Cysteine in kinases).

Pathway Diagram: Structure-Property Relationship

Logic Structure 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile Cyclopropane Cyclopropane Ring Structure->Cyclopropane Pyridazine Pyridazine Ring Structure->Pyridazine Rigidity Conformational Rigidity (Reduced Entropy Cost) Cyclopropane->Rigidity sp3 Strain Polarity Increased Polarity (Lower LogP) Pyridazine->Polarity 2x Nitrogen Stacking Enhanced Pi-Stacking (Crystal Stability) Pyridazine->Stacking Dipole Moment Efficacy Improved Drug Potency & Solubility Rigidity->Efficacy Polarity->Efficacy Stacking->Efficacy

Caption: Figure 2. Logic map connecting the chemical features of the product to its pharmaceutical performance.

References

  • Gomaa, M. A.-M. (2003). An efficient and facile synthesis of substituted cinnoline and benzo[h]cinnoline. Tetrahedron Letters, 44(17), 3493-3496. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Rimaz, M., et al. (2010). A regioselective one-pot, three component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones in water. Australian Journal of Chemistry, 63(10), 1396-1401. Link

  • PubChem. (2025).[3] Cyclopropanecarbonitrile Compound Summary. National Library of Medicine. Link

  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.[4] Current Chemistry Letters. Link

Sources

Comparative

A Comparative Guide to the Analytical Validation of Synthetic 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile Batches

Introduction In the landscape of pharmaceutical development, the rigorous validation of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, a molecule of interest in medicinal chemistry, establishing a robust analytical validation package for each synthetic batch is not merely a quality control checkbox; it is a fundamental scientific necessity. This guide provides a comprehensive framework for the analytical validation of newly synthesized batches of this compound, comparing orthogonal analytical techniques to build a self-validating system. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of hypothetical batches to illustrate the principles in practice. The methodologies described herein are grounded in established principles of analytical chemistry and align with the spirit of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3][4]

The Validation Workflow: A Multi-Pronged, Orthogonal Approach

A single analytical technique is never sufficient to fully characterize a synthetic compound. An effective validation strategy relies on the principle of orthogonality, where different analytical methods with distinct chemical principles are employed to assess the same attributes (identity, purity, and strength). This multi-pronged approach minimizes the risk of overlooking impurities or structural discrepancies.

Our validation workflow for 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is built on three pillars:

  • Identity Confirmation: Unambiguously verifying the chemical structure.

  • Purity Assessment: Quantifying the compound's purity and detecting impurities.

  • Impurity Profiling: Identifying and characterizing potential process-related impurities and degradation products.

The following diagram illustrates the logical flow of this comprehensive validation process.

G cluster_0 PART 1: IDENTITY CONFIRMATION cluster_1 PART 2: PURITY & ASSAY cluster_2 PART 3: IMPURITY PROFILING NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Orthogonal Verification Impurity_ID Impurity Identification (LC-MS/MS, HRMS) MS->Impurity_ID HPLC HPLC-UV (Primary Method) UPLC UPLC-UV/MS (High-Resolution Alternative) HPLC->UPLC Method Comparison Impurity_Quant Impurity Quantification (HPLC with RSD) HPLC->Impurity_Quant Impurity_ID->Impurity_Quant Characterization & Control final_report Certificate of Analysis (CoA) Impurity_Quant->final_report start New Synthetic Batch start->NMR start->MS start->HPLC

Caption: A comprehensive workflow for synthetic batch validation.

Part 1: Unambiguous Identity Confirmation

The first step for any new batch is to confirm, unequivocally, that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Why NMR? NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[5][6][7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the molecule's atomic connectivity. For a molecule like 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile, ¹H NMR will confirm the presence and connectivity of the pyridazine, methyl, and cyclopropane protons, while ¹³C NMR will verify the carbon backbone, including the critical nitrile carbon.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the new batch sample and a reference standard in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • Acquisition (¹³C NMR):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024-2048 (due to lower natural abundance of ¹³C).

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts, integration values (for ¹H), and splitting patterns of the new batch against the reference standard. Any significant deviation warrants further investigation.

Mass Spectrometry (MS): Confirming Molecular Weight

Why MS? Mass spectrometry provides the exact molecular weight of a compound, offering a crucial piece of evidence for identity confirmation.[8] When coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it also serves as a powerful tool for impurity analysis.[9][10] For our target molecule, we expect to see a molecular ion peak corresponding to its calculated molecular weight.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Instrumentation: An HPLC system coupled to a single quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[8][11]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. The observed mass of the protonated molecule [M+H]⁺ should match the theoretical mass within an acceptable error margin (e.g., <5 ppm for high-resolution MS).

Part 2: High-Fidelity Purity Assessment

Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this assessment in the pharmaceutical industry.[12][13][14][15]

Why HPLC? HPLC separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.[13][14] When equipped with a UV detector, it can accurately quantify the main compound and any impurities that contain a chromophore. A validated HPLC method is a cornerstone of a Certificate of Analysis for an API.[13]

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-separated from any potential impurities.[12]

Experimental Protocol: Reverse-Phase HPLC for Purity

  • Method Development Goal: Achieve a resolution (Rs) > 1.5 between the main peak and its closest eluting impurity.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Starting Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound (e.g., 254 nm or λmax).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient slope and mobile phase composition to achieve optimal separation.[16] The pH of the mobile phase can also be a critical parameter to adjust for optimal peak shape, especially considering the basic pyridazine nitrogen.[13]

  • Quantification: Calculate purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Part 3: Comparative Analysis: A Case Study

To illustrate the validation process, let's consider a hypothetical comparison between a well-characterized Reference Standard and a New Synthetic Batch .

Data Comparison Table
Analytical TestParameterReference StandardNew Synthetic BatchAcceptance CriteriaPass/Fail
¹H NMR Chemical Shifts & SplittingMatches structureMatches ReferenceConforms to ReferencePass
LC-MS [M+H]⁺ (m/z)172.0870172.0868± 5 ppm of theoreticalPass
HPLC Purity Area %99.85%99.62%≥ 99.5%Pass
Individual ImpurityImpurity A: 0.08%Impurity A: 0.08%Each ≤ 0.10%Pass
Impurity B: 0.15%Fail
Impurity C: 0.15%Fail
Total Impurities0.15%0.38%≤ 0.50%Pass
Analysis of Results

In this case study, the New Synthetic Batch successfully passes the identity tests (NMR and MS), confirming the correct molecule was synthesized. The overall HPLC purity also meets the specification. However, the analysis reveals two individual impurities (B and C) that exceed the acceptance criterion of 0.10%. According to ICH Q3A guidelines, impurities found above a certain threshold must be reported, identified, and qualified.[1][2][17] This batch would require further purification or investigation into the synthetic process to reduce the levels of Impurities B and C before it could be released.

The diagram below outlines a decision-making process for handling out-of-specification (OOS) impurity results.

G start Impurity > Acceptance Criteria? identify Identify Impurity (LC-MS/MS, HRMS) start->identify Yes quantify Quantify Accurately (Use a Reference Standard if available) start->quantify Yes qualify Qualify Impurity (Toxicology Assessment) identify->qualify quantify->qualify reprocess Reprocess/Repurify Batch qualify->reprocess If safety is established and level can be reduced reject Reject Batch qualify->reject If toxic or cannot be reduced

Caption: Decision tree for handling identified impurities.

Conclusion

The validation of a synthetic batch of a novel compound like 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a systematic, evidence-based process. It requires the intelligent application of orthogonal analytical techniques, a deep understanding of their underlying principles, and a commitment to rigorous scientific inquiry. By combining structural confirmation by NMR and MS with quantitative purity assessment by HPLC, researchers can build a comprehensive and trustworthy data package for each batch. This ensures the quality and consistency of the material, which is paramount for its use in research and drug development, ultimately safeguarding the integrity of subsequent scientific studies and the safety of potential future medicines.

References

  • Vertex AI Search. (2026, February 3).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Agilent Technologies, Inc. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector.
  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Agilent Technologies, Inc.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Huang, Z., et al. (2021, November 9).
  • Agilent Technologies, Inc. (2024, February 1).
  • Kanan Lab - Stanford University. (2021, November 9).
  • ACS Central Science. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning.
  • Scribd. Impurities in New Drug Substances - ICH Q3.
  • Mtoz Biolabs. How to Determine Molecular Weight?.
  • Slideshare.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Agilent Technologies, Inc.
  • Malvern Panalytical. (2025, November 12).
  • Aragen Bioscience.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Medistri SA. (2023, October 30).
  • ResearchGate. (2025, August 7). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
  • PMC. (2025, July 2).
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Arkivoc.
  • MDPI. (2008, November 4).

Sources

Validation

Comparative reactivity of 5-methylpyridazine vs 6-methylpyridazine derivatives

Topic: Comparative Reactivity of 5-Methylpyridazine vs. 6-Methylpyridazine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Methylpyridazine vs. 6-Methylpyridazine Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Executive Summary

In medicinal chemistry, the pyridazine core (1,2-diazine) is a privileged scaffold, offering unique hydrogen-bonding vectors and metabolic stability profiles distinct from pyridines or pyrimidines. However, the placement of a methyl group on this ring—specifically at the C6 (alpha) versus C5 (beta) position relative to a C3-functional handle—drastically alters the synthetic landscape.

  • 6-Methylpyridazine Derivatives (Alpha-Methyl): Characterized by high C(sp³)-H acidity (pKa ~25-26).[1] These are "active" handles capable of lateral lithiation, condensation, and oxidation. They often serve as nucleophilic sites in base-mediated chemistry.[1]

  • 5-Methylpyridazine Derivatives (Beta-Methyl): Characterized by kinetic inertness to lateral deprotonation (pKa >35).[1] These methyl groups are typically installed via radical chemistry (Minisci) or cross-coupling and act primarily as steric/lipophilic modulators rather than synthetic handles.[1]

This guide provides an objective technical comparison, supported by mechanistic rationale and experimental protocols.

Part 1: Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the electronic relationship between the methyl group and the diaza-core. We assume a standard 3-substituted pyridazine scaffold (where R is a halogen or aryl group), as this is the most common entry point in drug discovery.

Electronic Resonance & Acidity

The defining difference is the ability of the diaza-ring to stabilize a negative charge on the methyl group.

  • 6-Methyl (Alpha): The deprotonated methylene anion is stabilized by resonance with the adjacent nitrogen (N1), similar to 2-picoline.

  • 5-Methyl (Beta): The deprotonated species cannot delocalize the negative charge onto a nitrogen atom without disrupting aromaticity or invoking unstable resonance forms.

Visualization of Electronic Effects

The following diagram illustrates the resonance stabilization difference that dictates C-H activation potential.

G cluster_0 6-Methyl (Alpha) - Active cluster_1 5-Methyl (Beta) - Inert M6 6-Methyl-3-chloropyridazine Anion6 Stabilized Anion (Resonance on N1) M6->Anion6 Base (LDA/LiTMP) M5 5-Methyl-3-chloropyridazine Anion5 Unstabilized Anion (Localized Charge) M5->Anion5 Base (No Reaction/Decomp)

Figure 1: Mechanistic basis for the divergent reactivity of alpha (6-Me) vs. beta (5-Me) pyridazine isomers.

Part 2: Reactivity Matrix & Performance Data

The following table summarizes the performance of these derivatives across key synthetic transformations.

Reaction Class6-Methyl Derivatives (Alpha)5-Methyl Derivatives (Beta)Mechanistic Driver
Lateral Lithiation High (Yields 70-90%)Negligible (<5%)Resonance stabilization of

-lithio species.[1]
Minisci Radical Attack Low (Steric blocking)High (Preferred site)Nucleophilic radicals prefer electron-deficient C4/C5 positions.[1]
Oxidation (SeO₂) Forms Aldehyde/AcidInertAcidic protons required for enol-like mechanism.[1]
SɴAr (at C3-Cl) Fast (Inductive activation)Slower (Steric/Electronic)6-Me is para-like (resonance); 5-Me is meta-like.[1]
Condensation Reacts with AldehydesInertRequires enolizable proton.[1]
Lateral Functionalization (The "Picoline" Effect)

The 6-methyl group is chemically equivalent to the methyl in 2-picoline. It can be deprotonated by strong bases (LDA, LiTMP) at -78°C to generate a nucleophile that reacts with electrophiles (aldehydes, alkyl halides).

  • Constraint: The 5-methyl group is essentially inert to these conditions.[1] Attempting to force deprotonation often leads to ring addition (nucleophilic attack at C4/C5) or decomposition.[1]

Radical Functionalization (Minisci)

Conversely, if you need to install a methyl group or functionalize the ring via radical chemistry, the C4/C5 (beta) positions are the innate "hotspots" for nucleophilic radicals (alkyl radicals) on a protonated pyridazine ring.

  • Observation: In a 3-substituted pyridazine, Minisci alkylation predominantly occurs at C5 (beta), making 5-alkyl derivatives accessible via this route, whereas 6-alkyl derivatives must usually be pre-installed or coupled via cross-coupling.

Part 3: Experimental Protocols

These protocols represent self-validating systems.[1] If the 6-Me protocol fails, it indicates moisture contamination (base quench). If the 5-Me protocol fails, it typically indicates insufficient acid (protonation required for radical attack).

Protocol A: Lateral Lithiation of 6-Methyl-3-chloropyridazine

Target: Functionalization of the methyl group (C-C bond formation).[1]

Reagents:

  • Substrate: 3-Chloro-6-methylpyridazine (1.0 eq)[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) — Preferred over LDA to minimize ring attack.

  • Electrophile: Benzaldehyde (1.2 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Base Prep: Generate LiTMP in situ by adding

    
    -BuLi (2.5 M in hexanes) to a solution of TMP in THF at -78°C. Stir for 30 min.
    
  • Deprotonation: Add solution of 3-chloro-6-methylpyridazine in THF dropwise to the LiTMP solution at -78°C. The solution typically turns deep red/brown (characteristic of the aza-allylic anion).[1]

  • Aging: Stir at -78°C for 45 minutes. Critical: Do not warm, or the anion may polymerize.

  • Quench: Add benzaldehyde dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Expected Outcome: >80% yield of the secondary alcohol.

Protocol B: Innate Radical Methylation (Accessing 5-Methyl)

Target: Direct methylation of 3-chloropyridazine to yield 3-chloro-5-methylpyridazine.[1]

Reagents:

  • Substrate: 3-Chloropyridazine[1]

  • Radical Source: Zinc Sulfinate (DFMS) or tert-Butyl hydroperoxide + Toluene (for methyl radical).[1]

  • Modern Standard: Decarboxylative Minisci (Baran conditions).[1][2]

    • Acid: Acetic Acid (2.0 eq)

    • Catalyst: AgNO₃ (0.2 eq)

    • Oxidant: (NH₄)₂S₂O₈ (2.0 eq)

    • Solvent: DCM/H₂O (Biphasic) + TFA (1.0 eq to protonate ring).[1]

Step-by-Step:

  • Setup: Dissolve 3-chloropyridazine in DCM/H₂O (1:1). Add TFA (trifluoroacetic acid) to ensure the pyridazine is protonated (activated for nucleophilic radical attack).

  • Radical Generation: Add AgNO₃ and Acetic Acid.

  • Initiation: Heat to 40°C and add ammonium persulfate portion-wise over 30 minutes. Evolution of CO₂ will be observed.[1]

  • Selectivity Check: Monitor by LCMS. The radical prefers the electron-deficient C4 and C5 positions. Due to the Cl at C3, C5 is sterically and electronically favored over C4.

  • Expected Outcome: Mixture of 5-Me (major) and 4-Me (minor). Separation required via column chromatography.[1]

Part 4: Strategic Decision Guide

Use this workflow to select the correct isomer for your specific drug design needs.

DecisionTree Start Synthetic Goal Q1 Do you need to further functionalize the methyl group? Start->Q1 Yes Yes (e.g., extend chain) Q1->Yes No No (Methyl is final) Q1->No RouteA Select 6-Methyl Isomer (Alpha) Yes->RouteA RouteB Select 5-Methyl Isomer (Beta) No->RouteB ReasonA Allows lateral lithiation and oxidation to acid RouteA->ReasonA ReasonB Metabolically stable; Use Minisci to install RouteB->ReasonB

Figure 2: Strategic selection workflow for pyridazine methyl isomers.

References

  • Mongin, F., & Quéguiner, G. (2001). Tetrahedron, 57(19), 4059-4090.
  • Minisci Reaction Regioselectivity: Proctor, R. S. J., & Phipps, R. J. (2019). Angewandte Chemie International Edition, 58(39), 13666-13699. (Comprehensive review discussing innate C4/C5 reactivity of pyridazines toward nucleophilic radicals).
  • Practical Minisci Protocols: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[2] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Link (While focused on pyridine, the conditions and mechanistic logic regarding protonation and radical attack apply directly to the beta-functionalization of pyridazines).

  • Reactivity of 3-Methylpyridazine: Abel, E. W., et al. (1994).[3] A dynamic NMR study of 1,2-metallotropic shifts in trimethylplatinum(IV) halide complexes of 3-methylpyridazine. Polyhedron.[1][3] (Demonstrates the coordination chemistry and steric environment of the alpha-methyl group).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Executive Summary Immediate Action Required: This compound is a nitrogen-rich heterocyclic nitrile. It must be treated as a High Potency Pharmaceutical Intermediate .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a nitrogen-rich heterocyclic nitrile. It must be treated as a High Potency Pharmaceutical Intermediate .

  • Primary Disposal Method: High-temperature incineration with scrubber systems (to manage NOₓ and potential CN emissions).

  • Critical Prohibition: NEVER dispose of this compound via sink drains or municipal sewage.

  • Segregation Alert: Isolate from strong acids and oxidizers immediately.

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the "Why" behind the protocol. This molecule combines a strained cyclopropane ring, a reactive nitrile group, and a basic pyridazine ring.

PropertyDescriptionOperational Implication
Chemical Structure Pyridazine ring fused with cyclopropanecarbonitrileHigh nitrogen content; potential for energetic decomposition under thermal stress.
Functional Groups Nitrile (-C≡N), Cyclopropane, PyridazineNitriles can liberate Hydrogen Cyanide (HCN) if exposed to strong acids. Cyclopropanes possess ring strain (~27.5 kcal/mol), increasing reactivity.[1]
Physical State Likely Solid or Viscous Oil (MW: ~159.19 g/mol )Particulate control (HEPA) required during handling to prevent inhalation.
RCRA Classification Not P-listed/U-listed by name.Likely D001 (Ignitable) or General Toxic Organic . Must be characterized by the generator.[2]
Pre-Disposal Stabilization & Segregation

The Trustworthiness Pillar: Accidents happen when waste streams cross-contaminate. The presence of the nitrile group dictates the segregation logic.

The "No-Acid" Rule

You must strictly segregate this waste from acidic waste streams (pH < 7).

  • Mechanism of Danger: Hydrolysis of the nitrile group in acidic media can theoretically yield carboxylic acids, but under reductive or extreme conditions, there is a non-zero risk of destabilization or HCN evolution.

  • Incompatibility: Strong Oxidizers (Peroxides, Nitric Acid). The hydrazine-like character of the pyridazine ring makes it incompatible with oxidizers.

Waste Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: "HAZARDOUS WASTE - TOXIC ORGANIC - NITRILE DERIVATIVE."

  • Venting: Use vented caps if the waste is in solution (mother liquor) to prevent pressure buildup from potential slow decomposition.

Operational Disposal Protocol (Step-by-Step)
Scenario A: Pure Substance (Expired/Unused)
  • Solidification: If the substance is an oil/liquid, absorb it onto an inert matrix (Vermiculite or Diatomaceous Earth). Do not use paper or sawdust (combustible).

  • Primary Containment: Place the absorbed material or solid powder into a screw-top jar. Tape the lid.

  • Secondary Containment: Seal the jar inside a 6-mil polyethylene bag.

  • Manifesting: Label as "Non-Halogenated Organic Solid (Contains Nitriles)."

  • Hand-off: Transfer to EHS for Incineration .

Scenario B: Reaction Mixtures (Mother Liquors)
  • Quenching: Ensure the reaction mixture is quenched and at neutral/basic pH (pH 8-10 is ideal to stabilize the nitrile).

  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Trace Destruction: For glassware cleaning, rinse with dilute bleach (Sodium Hypochlorite) only if the waste stream is basic. This converts trace nitriles to cyanates (less toxic), but this should not be done on bulk material due to exotherm risk.

Visualizing the Workflow

The following diagram illustrates the critical decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: 1-(5-Methylpyridazin-3-yl) cyclopropanecarbonitrile CheckState Is it Pure/Solid or Solution? Start->CheckState Solid Solid/Pure Substance CheckState->Solid Solution Reaction Mixture/Solution CheckState->Solution Pack Double Bag in 6-mil Polyethylene Solid->Pack LabelSolid Label: Toxic Organic Solid (Nitrile) Pack->LabelSolid Incinerate FINAL DISPOSAL: High-Temp Incineration (RCRA Permitted Facility) LabelSolid->Incinerate CheckpH Check pH Solution->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Yes Neutral Neutral/Basic (pH >= 7) CheckpH->Neutral No Neutralize CAUTION: Neutralize with NaOH/Bicarb to pH 8-9 Acidic->Neutralize Segregate Segregate by Solvent Type (Halogenated vs Non-Hal) Neutral->Segregate Neutralize->Segregate Segregate->Incinerate

Caption: Decision logic for segregating nitrile-bearing pharmaceutical intermediates to prevent acidification hazards.

Emergency Contingencies
EventProtocol
Spill (Solid) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, N95/P100 respirator, Tyvek suit). 3. Cover with wet paper towels (to prevent dust) then scoop into waste container.
Spill (Liquid) 1. Absorb with Vermiculite or Sand . 2. DO NOT use acid-based absorbents. 3. Check pH of spill area; wash with mild caustic solution (Sodium Carbonate).
Skin Contact Wash immediately with soap and water for 15 minutes.[3] The pyridazine ring aids transdermal absorption; seek medical monitoring.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on 40 CFR Part 261 - Identification and Listing of Hazardous Waste).[4][5] [Link]

  • PubChem. (2024). Compound Summary: Cyclopropanecarbonitrile (Substructure Analysis). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

The following guide details the safety, operational, and logistical protocols for handling 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile . Notice: As a specialized pharmaceutical intermediate, specific global safety...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, operational, and logistical protocols for handling 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile .

Notice: As a specialized pharmaceutical intermediate, specific global safety data (SDS) for this exact CAS structure is often proprietary or limited. This guide employs a Fragment-Based Safety Assessment (FBSA) , deriving protocols from its high-hazard structural components: the Cyclopropanecarbonitrile moiety (known toxicity) and the Pyridazine ring.

Part 1: Executive Safety Summary

Core Directive: Treat this compound as a High-Potency Pharmacological Intermediate . Due to the cyclopropanecarbonitrile substructure, this compound must be handled with the same rigor as toxic aliphatic nitriles until experimental data proves otherwise.

Critical Hazard Class Likely GHS Classification (Derived) Operational Implication
Acute Toxicity H301/H311/H331 (Toxic if swallowed, in contact with skin, or inhaled)Zero-Skin-Contact Policy. Double-gloving is mandatory.
Skin/Eye Irritation H315/H319 (Causes skin/serious eye irritation)Work strictly within a certified Chemical Fume Hood.
Reactivity Stable , but Nitrile group is reactive.Do not mix with strong acids (Potential for HCN evolution).
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during the three most common laboratory phases: Weighing (Solid), Solubilization (Liquid), and Waste Disposal.

1. Hand Protection (Glove Permeation Strategy)

Standard thin nitrile gloves are insufficient for prolonged contact with nitrile-containing solvents or high-concentration intermediates.

  • Primary Layer (Inner): 2.5 mil Nitrile (Tactility).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Silver Shield® (Laminate) if handling stock solutions >100mM.

  • Protocol: "Change-on-Splash" immediately. Do not rely on breakthrough times for novel compounds.

2. Respiratory Protection
  • Engineering Control (Primary): All handling must occur inside a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with face velocity 80–100 fpm.

  • PPE (Secondary - if outside hood): Full-face respirator with OV/P100 Combination Cartridges (Organic Vapor + HEPA).

    • Why? The P100 protects against solid particulates; the OV protects against potential volatile degradation products or solvent vapors (e.g., DMSO/DCM).

3. Eye & Body Protection [1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for powder handling of toxic nitriles due to potential airborne dust migration.

  • Body: Tyvek® Lab Coat (Disposable) or standard cotton coat with a chemical-resistant apron.

Part 3: Operational Handling Protocol
Workflow Visualization: Safe Weighing & Transfer

SafeHandling Start Start: Solid Compound Check Is Fume Hood Functional? Start->Check Prep Prepare Balance Area (Anti-static Gun + Wet Wipe) Check->Prep Yes Stop STOP: Contact EHS Check->Stop No Weigh Weigh into Pre-tared Vial (Do not use boat) Prep->Weigh Solubilize Add Solvent (DMSO) IMMEDIATELY Weigh->Solubilize Minimize Dust Seal Seal & Parafilm Solubilize->Seal

Caption: Figure 1. Closed-loop weighing workflow to minimize particulate exposure. Solubilizing immediately reduces inhalation risk.

Step-by-Step Methodology

1. Preparation:

  • Clear the fume hood of unnecessary clutter.

  • Place a disposable spill mat (absorbent side up) on the work surface.

  • Static Control: Use an anti-static gun on the weighing vessel. Static charge can cause light powders (like cyclopropyl derivatives) to "jump," creating an invisible contamination zone.

2. Weighing (The "Vial-Direct" Method):

  • Avoid weighing boats. Instead, tare the final reaction vial or storage vial directly.

  • Transfer the solid using a disposable spatula.

  • If the compound is static-prone, dissolve it in the shipping container if possible (calculate concentration based on net weight).

3. Solubilization:

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Critical Warning: DMSO is a skin-penetrating solvent. If it dissolves the toxic compound, it becomes a "Trojan Horse," carrying the toxin directly through gloves and skin. Double gloving is non-negotiable here.

Part 4: Emergency Response & Disposal
Spill Cleanup Decision Tree

SpillResponse Spill Spill Detected Type Solid or Liquid? Spill->Type Solid Solid (Powder) Type->Solid Liquid Liquid (Solution) Type->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Solid->WetWipe Scoop Scoop into Haz Waste WetWipe->Scoop Absorb Apply Absorbent Pads (Do not use paper towels) Liquid->Absorb Bag Double Bag Waste Absorb->Bag

Caption: Figure 2.[4][5] Emergency response logic. Note the wet-wipe requirement for solids to prevent aerosolization.

Waste Disposal Specifications
  • Classification: Segregate as "Toxic Organic Waste."

  • Compatibility: Ensure the waste stream is Acid-Free . Mixing nitrile-containing waste with acidic waste streams (e.g., HCl, H2SO4) can theoretically generate Hydrogen Cyanide (HCN) gas.

  • Labeling: Clearly mark the waste container: "Contains Nitriles – Toxic – No Acids."

Part 5: References & Validation
  • PubChem. Compound Summary: Cyclopropanecarbonitrile (CAS 5500-21-0). National Library of Medicine. [Link]

    • Validation: Used as the "Worst-Case" toxicity baseline for the cyclopropyl-nitrile fragment.

    • Validation: Provides hazard data for the heterocyclic ring component (Irritant H315/H319).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]

    • Validation: Regulatory basis for the PPE selection matrix.[1]

Sources

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